Gomisin E
Beschreibung
Eigenschaften
IUPAC Name |
12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O9/c1-13-8-16-9-19-24(36-12-35-19)26-20(16)21-17(10-18(31-5)23(32-6)25(21)33-7)22(15(13)3)37-27(29)28(4,30)14(2)11-34-26/h9-10,13-15,22,30H,8,11-12H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGBLGQFPHASJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5C(C1C)OC(=O)C(C(CO4)C)(C)O)OC)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Gomisin E chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gomisin E is a dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis, a plant with a long history in traditional medicine.[1] This compound has garnered scientific interest for its potential therapeutic properties, particularly its role as an inhibitor of Nuclear Factor of Activated T-cells (NFAT) transcription.[2] Emerging evidence also suggests its involvement in the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a compilation of quantitative data, detailed experimental protocols for its investigation, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development endeavors.
Chemical Structure and Properties
This compound possesses a complex pentacyclic structure characteristic of dibenzocyclooctadiene lignans (B1203133). Its chemical identity and properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (11R,12R,15R,24S,25S)-12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.0³,⁷.0⁸,²².0¹⁶,²¹]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one[3] |
| Molecular Formula | C₂₈H₃₄O₉[3] |
| CAS Number | 72960-21-5[4] |
| PubChem CID | 5317800[3] |
| InChIKey | MLGBLGQFPHASJN-RKZUNUFISA-N[3] |
| SMILES | C[C@H]1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5--INVALID-LINK--OC(=O)--INVALID-LINK--C">C@(C)O)OC)OC)OC)OCO3[3] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 514.56 g/mol | [4] |
| Monoisotopic Mass | 514.22028266 Da | [3] |
| Appearance | Solid powder | [4] |
| XLogP3 | 4.7 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 9 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Solubility | Soluble in DMSO, Chloroform (B151607), Dichloromethane, Ethyl Acetate, Acetone.[4][5] |
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is the inhibition of NFAT transcription.[2] It is also hypothesized to possess anti-inflammatory and neuroprotective properties through the modulation of the NF-κB and MAPK signaling pathways, although direct and extensive studies on this compound are less common compared to other gomisins.[1]
Quantitative Biological Data
| Biological Target | Assay | Cell Line | IC₅₀ | Reference |
| NFAT Transcription | Not Specified | Not Specified | 4.73 µM | [2][4] |
Signaling Pathways
This compound is thought to exert its anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways. A simplified representation of this proposed mechanism is provided below.
Experimental Protocols
The following sections detail generalized experimental protocols for the extraction, isolation, and biological evaluation of this compound. These protocols are based on established methods for lignans from Schisandra species and may require optimization for specific experimental conditions.
Extraction and Isolation of this compound from Schisandra chinensis
A multi-step approach involving extraction and chromatographic separation is typically employed for the isolation of this compound.
-
Extraction:
-
Material: Dried and powdered fruits of Schisandra chinensis.
-
Solvent: 95% Ethanol (B145695).
-
Procedure: Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction. Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solvent Partitioning:
-
Procedure: Suspend the crude extract in water and partition successively with petroleum ether, chloroform, and ethyl acetate. The chloroform fraction, which is typically rich in lignans, is collected and concentrated.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: Subject the chloroform fraction to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate. Monitor fractions using Thin-Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Pool the lignan-rich fractions and further purify using a Sephadex LH-20 column with methanol (B129727) as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC with a C18 column and a water/acetonitrile gradient.
-
In Vitro Bioactivity Assays
A general workflow for assessing the in vitro bioactivity of this compound is outlined below.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C28H34O9 | CID 5317800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]
- 5. gomisin J CAS#: 66280-25-9 [m.chemicalbook.com]
Natural sources of Gomisin E
An In-depth Technical Guide to the Natural Sources of Gomisin E
Introduction to this compound
This compound is a bioactive dibenzocyclooctadiene lignan (B3055560), a class of polyphenolic compounds found in plants.[1] It is one of many lignans (B1203133) isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine.[1][2] Lignans from Schisandra, including the gomisin family, are recognized for a remarkable range of biological activities, including anti-inflammatory, anticancer, hepatoprotective, and neuroprotective effects.[1][3] While research into many gomisin lignans is extensive, specific studies focusing on this compound are comparatively limited, making it an area of growing interest for researchers and drug development professionals.[1] This guide provides a comprehensive overview of its natural sources, quantitative abundance relative to other lignans, detailed experimental protocols for its isolation and analysis, and the key cellular signaling pathways it is known or hypothesized to modulate.
Natural Sources and Quantitative Abundance
The primary natural source of this compound is the plant Schisandra chinensis (Turcz.) Baill., a woody vine native to the forests of Northern China, the Russian Far East, and Korea.[2][4] The fruit of this plant, commonly known as magnolia berry or five-flavor fruit, is rich in various bioactive lignans.[2][5]
While this compound is an identified constituent of Schisandra chinensis, quantitative data on its specific concentration is scarce in the available scientific literature.[6] Research has predominantly focused on the more abundant lignans within the fruit. For context, the concentrations of other major lignans found in the fruit of Schisandra chinensis are presented below. These values can vary significantly based on geographical origin, harvest time, and processing methods.[6][7]
Table 1: Quantitative Abundance of Major Lignans in Schisandra chinensis Fruit
| Lignan | Concentration Range (mg/g of dry weight) | Notes |
| Schisandrin | 2.199 - 11.08[6][7] | Often the most abundant lignan.[6] |
| Schisantherin A | 2.263 - 6.36[6][7] | Can be the predominant lignan in some samples.[6] |
| Gomisin N | ~5.7[6] | A significant lignan component. |
| Gomisin A | ~2.0[6] | A major and frequently studied lignan component.[6] |
| This compound | Data not widely available [6] | Identified as a constituent, but quantitative data is limited.[6] |
Experimental Protocols
The isolation and quantification of this compound from its natural source require a multi-step process involving extraction and chromatography. The following protocols are synthesized from established methodologies for lignan separation from Schisandra species.[5][8][9]
Extraction of Total Lignans from Schisandra chinensis Fruit
This initial protocol aims to efficiently extract a broad spectrum of lignans, including this compound, from the dried plant material.
-
Material Preparation: Air-dried fruits of Schisandra chinensis are ground into a fine powder to increase the surface area for solvent extraction.[8]
-
Solvent Extraction:
-
Macerate the powdered fruit material (e.g., 1.0 g) in a suitable organic solvent such as 95% ethanol (B145695) or methanol (B129727) (e.g., 25 mL).[5][8]
-
Perform ultrasonic-assisted extraction for approximately 30 minutes to enhance extraction efficiency.[8][10] This process is typically repeated multiple times to ensure maximum yield.[5]
-
Filter the mixture to separate the solvent extract from the solid plant residue.
-
Pool the extracts and concentrate them under vacuum using a rotary evaporator to yield the crude extract.[9]
-
-
Solvent Partitioning (Optional):
-
Suspend the crude extract in water.
-
Successively partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297).[5] The lignan fraction, including this compound, is typically enriched in the chloroform or ethyl acetate fraction.[5]
-
Chromatographic Purification of this compound
Purification is necessary to isolate this compound from the complex mixture of lignans and other phytochemicals in the crude extract. This is typically achieved through a series of column chromatography steps.
-
Silica (B1680970) Gel Column Chromatography:
-
The lignan-rich fraction obtained from solvent partitioning is subjected to column chromatography on a silica gel column.[5]
-
The column is eluted with a gradient of non-polar to polar solvents, commonly a mixture of petroleum ether and ethyl acetate or hexane (B92381) and ethyl acetate.[5][11]
-
Fractions are collected sequentially and monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound by comparison with a reference standard.[5]
-
-
Size-Exclusion Chromatography (Sephadex LH-20):
-
Fractions enriched with this compound are pooled, concentrated, and further purified using a Sephadex LH-20 column with methanol as the mobile phase.[11]
-
This step separates compounds based on their molecular size and is effective in removing remaining impurities.[11]
-
Fractions are again collected and analyzed to identify and pool those containing pure this compound.[11]
-
-
Preparative HPLC (Optional): For achieving very high purity (>98%), a final purification step using preparative HPLC may be employed.[11]
Quantitative Analysis by HPLC-UV/LC-MS
High-Performance Liquid Chromatography (HPLC) with UV detection or coupled with Mass Spectrometry (LC-MS/MS) is the standard method for the precise quantification of this compound.[6][12]
-
Sample Preparation:
-
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution using methanol and water, often with a small percentage of formic acid (e.g., 0.1%) to improve peak shape.[5][12]
-
Detection: UV detection at a wavelength of approximately 254 nm.[5] For LC-MS/MS, detection is performed in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.[12]
-
Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.[12]
-
Visualized Workflows and Signaling Pathways
Experimental Workflow
The general process for isolating and quantifying this compound from its natural source involves several key stages, from sample preparation to final analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Schisandra chinensis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The Constituents of Schizandra chinensis BAILL. V. The Structures of Four New Lignans, Gomisin N, Gomisin O, Epigomisin O and this compound, and Transformation of Gomisin N to Deangeloylgomisin B [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
Gomisin E in Schisandra chinensis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gomisin E, a bioactive lignan (B3055560) found in the fruit of Schisandra chinensis. The document covers its discovery, chemical properties, and known biological activities, with a focus on experimental protocols and modulated signaling pathways. Quantitative data is presented in structured tables, and complex biological processes are visualized through diagrams to facilitate understanding and further research.
Introduction to this compound
This compound is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, a plant with a long history in traditional medicine.[1] Lignans (B1203133) from Schisandra are recognized for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. While several gomisins have been extensively studied, research specifically on this compound is still emerging. This guide synthesizes the current knowledge on this compound to support its investigation as a potential therapeutic agent.
Chemical and Physical Properties
This compound is a structurally complex molecule with the chemical formula C₂₈H₃₄O₉ and a molecular weight of 514.6 g/mol .[1] A summary of its key chemical and physical properties is provided in Table 1.
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₂₈H₃₄O₉ |
| Molecular Weight | 514.6 g/mol |
| IUPAC Name | (11R,12R,15R,24S,25S)-12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.0³,⁷.0⁸,²².0¹⁶,²¹]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one |
| CAS Number | 72960-21-5 |
Natural Abundance in Schisandra chinensis
The concentration of lignans in Schisandra chinensis fruit can vary based on factors such as geographical origin and harvest time. While quantitative data for many lignans are available, specific data on the natural abundance of this compound is limited in the current literature.[2] Quantitative studies have predominantly focused on more abundant lignans.[2] Table 2 provides a comparative overview of the concentration ranges of major lignans in the dried fruit of Schisandra chinensis.
Table 2: Concentration of Major Lignans in Schisandra chinensis Fruit [2]
| Lignan | Concentration Range (mg/g of dry weight) | Notes |
| Schisandrin (B1198587) | 2.199 - 11.08 | Often the most abundant lignan. |
| Gomisin A | ~2.0 | A major lignan component. |
| Gomisin N | ~5.7 | Another significant lignan. |
| Schisantherin A | 2.263 - 6.36 | Can be predominant in some samples. |
| This compound | Data not available in cited literature | Identified as a constituent, but quantitative data is scarce. |
Experimental Protocols
This section details the methodologies for the isolation, purification, characterization, and bioactivity assessment of this compound. These protocols are based on established methods for lignans from Schisandra chinensis and can be adapted for this compound.
Isolation and Purification
A multi-step chromatographic approach is typically employed for the isolation and purification of gomisins from the crude extract of Schisandra chinensis.
4.1.1. Extraction:
-
Maceration: Dried and powdered fruits of Schisandra chinensis are macerated with an organic solvent, such as 80% aqueous ethanol, at room temperature.[3]
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.[3]
4.1.2. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate (B1210297) to separate fractions based on polarity.[4]
-
Sephadex LH-20 Column Chromatography: Lignan-rich fractions are further purified using Sephadex LH-20 column chromatography with methanol (B129727) as the mobile phase to separate compounds based on size.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water to yield highly pure this compound.[4]
Characterization
4.2.1. High-Performance Liquid Chromatography (HPLC):
-
System: HPLC with UV detection.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at 254 nm.
-
Purpose: To determine the purity of the isolated this compound and for quantitative analysis.
4.2.2. Mass Spectrometry (MS):
-
Technique: Electrospray ionization mass spectrometry (ESI-MS).
-
Purpose: To determine the molecular weight of this compound.
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: ¹H NMR and ¹³C NMR.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Purpose: To elucidate the chemical structure of this compound.
Bioactivity Assays
4.3.1. Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a range of this compound concentrations for a specified period (e.g., 24-48 hours).
-
Add MTT solution (5 mg/mL) to each well and incubate.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm.
4.3.2. NFAT Reporter Assay:
-
Transfect cells with an NFAT-luciferase reporter plasmid.
-
Treat the cells with various concentrations of this compound.
-
Stimulate the cells to activate the NFAT pathway.
-
Lyse the cells and measure luciferase activity.
-
Calculate the IC₅₀ value for the inhibition of NFAT transcription.
4.3.3. Western Blot Analysis:
-
Treat cells with this compound and/or a stimulant.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., p-NFAT, p-IκBα, p-p65, p-ERK, p-JNK, p-p38) and loading controls.
-
Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.
Biological Activities and Signaling Pathways
This compound has been shown to inhibit the transcription of Nuclear Factor of Activated T-cells (NFAT) with an IC₅₀ of 4.73 μM.[5] While direct evidence for its effects on other pathways is limited, the activities of related gomisins suggest potential roles in modulating NF-κB and MAPK signaling.
Inhibition of NFAT Signaling
The NFAT family of transcription factors plays a crucial role in the immune response. Their activation is dependent on dephosphorylation by the calcium-dependent phosphatase, calcineurin.[6] this compound's inhibition of NFAT transcription suggests it may interfere with this signaling cascade.
Potential Modulation of NF-κB Signaling
The NF-κB signaling pathway is a key regulator of inflammation. Other gomisins, such as Gomisin N, have been shown to inhibit this pathway by suppressing the activation of IKKα, which is responsible for phosphorylating IκBα and leading to the nuclear translocation of NF-κB.[7] It is hypothesized that this compound may have a similar inhibitory effect.
Potential Modulation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and plays a role in inflammation. Gomisins J and N have been shown to inhibit the phosphorylation of p38, ERK1/2, and JNK.[8] This suggests that this compound may also modulate this pathway.
Conclusion and Future Directions
This compound is a promising bioactive compound from Schisandra chinensis with known inhibitory activity against NFAT transcription. While its full pharmacological profile is still under investigation, the activities of related gomisins suggest its potential as an anti-inflammatory and immunomodulatory agent through the modulation of NF-κB and MAPK signaling pathways. Further research is required to elucidate the precise mechanisms of action of this compound, quantify its natural abundance, and evaluate its therapeutic potential in preclinical models. This technical guide provides a foundational resource to support these future research endeavors.
References
- 1. This compound | C28H34O9 | CID 5317800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]
- 6. Inhibitors of the calcineurin/NFAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate biosynthetic journey of dibenzocyclooctadiene lignans: A technical guide for researchers.
For Immediate Release
A deep dive into the molecular architecture of medicinally significant lignans (B1203133), this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the biosynthesis of dibenzocyclooctadiene lignans. This document outlines the complex enzymatic cascade from primary metabolites to the intricate final structures, presents available quantitative data, details key experimental methodologies, and provides visual representations of the biosynthetic pathways and associated workflows.
Dibenzocyclooctadiene lignans, a class of secondary metabolites predominantly found in the plant genus Schisandra, are renowned for their diverse and potent pharmacological activities, including hepatoprotective, anti-inflammatory, and antiviral effects.[1] Understanding the intricate biosynthetic pathway of these compounds is paramount for their targeted production through metabolic engineering, ensuring a sustainable supply for pharmaceutical applications. This guide synthesizes current knowledge on the enzymatic steps and molecular players involved in their formation.
From Phenylalanine to Monolignols: The Phenylpropanoid Prelude
The journey to dibenzocyclooctadiene lignans commences with the ubiquitous phenylpropanoid pathway, a central metabolic route in plants. The amino acid L-phenylalanine serves as the initial precursor, undergoing a series of enzymatic transformations to yield monolignols, primarily coniferyl alcohol. This foundational phase is catalyzed by a well-characterized sequence of enzymes:
-
Phenylalanine ammonia-lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to form cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme (CYP73A) that hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Cinnamate-3-hydroxylase (C3H): Another cytochrome P450 enzyme (CYP98A) that hydroxylates p-coumaric acid derivatives.
-
Caffeic acid O-methyltransferase (COMT): Methylates the hydroxyl group of caffeic acid derivatives to yield ferulic acid derivatives.
-
Cinnamoyl-CoA reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.
-
Cinnamyl alcohol dehydrogenase (CAD): Catalyzes the final reduction step to produce coniferyl alcohol.
The Dimerization and Formation of the Lignan (B3055560) Core
The crucial step in lignan biosynthesis is the stereoselective coupling of two monolignol units. This process is orchestrated by a unique class of non-catalytic proteins known as dirigent proteins (DIRs), which capture and orient monolignol radicals to ensure the formation of specific stereoisomers. The radicals themselves are generated by oxidative enzymes such as laccases or peroxidases.[2]
In the context of dibenzocyclooctadiene lignans, the pathway is thought to proceed through the following key intermediates:
-
Pinoresinol: Formed by the dirigent protein-mediated coupling of two coniferyl alcohol radicals.
-
Lariciresinol: Produced by the reduction of pinoresinol.
-
Secoisolariciresinol: Formed through the further reduction of lariciresinol.
-
Matairesinol: Results from the dehydrogenation of secoisolariciresinol.
An alternative proposed pathway involves the dimerization of two isoeugenol (B1672232) molecules, derived from coniferyl alcohol, to form verrucosin, which is then reduced to dihydroguaiaretic acid.
Tailoring the Scaffold: The Role of Cytochrome P450s and O-Methyltransferases
Once the core lignan structure is established, a series of "tailoring" reactions, primarily hydroxylations and methylations, generate the vast diversity of dibenzocyclooctadiene lignans. These modifications are critical for the biological activity of the final compounds.
-
Cytochrome P450 Monooxygenases (CYPs): These enzymes are responsible for introducing hydroxyl groups at specific positions on the lignan backbone. Transcriptome analyses of Schisandra chinensis have identified numerous candidate CYP genes, particularly from the CYP719A and CYP81Q families, that are co-expressed with other genes in the lignan biosynthetic pathway and are believed to be involved in these crucial hydroxylation steps.[3]
-
O-Methyltransferases (OMTs): The final step in the biosynthesis of many schisandrins and other dibenzocyclooctadiene lignans is the methylation of hydroxyl groups. Several OMTs have been identified in Schisandra chinensis that catalyze the O-methylation of various lignan precursors, leading to the formation of the final bioactive compounds.
The precise sequence of these hydroxylation and methylation reactions and the specific enzymes responsible for each transformation are still areas of active research.
Quantitative Insights into Dibenzocyclooctadiene Lignan Biosynthesis
Quantitative data on the biosynthesis of dibenzocyclooctadiene lignans is primarily focused on the accumulation of the final products in various plant tissues and in vitro cultures. Kinetic data for the specific enzymes involved in the Schisandra pathway are largely unavailable. The following table summarizes representative data on the content of major lignans in Schisandra chinensis.
| Lignan | Plant Part/Culture Condition | Content (mg/g dry weight) | Reference |
| Schisandrin | Fruit | 1.577 | [4] |
| Schisandrin B | Fruit | 0.763 | [4] |
| Gomisin A | Fruit | Not specified | [3] |
| Gomisin N | Fruit | Not specified | [5] |
| Schizandrin | Hot water extract of fruit | 7.87 ± 0.01 | [6] |
| Schizandrin | 40% ethanol (B145695) extract of fruit | 10.38 ± 0.05 | [6] |
Visualizing the Pathway and Experimental Workflows
To facilitate a clearer understanding of the complex processes involved in dibenzocyclooctadiene lignan biosynthesis, the following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway and key experimental workflows.
Caption: Biosynthetic pathway of dibenzocyclooctadiene lignans.
Caption: Experimental workflow for in vitro dirigent protein assay.
Caption: Workflow for functional characterization of CYP450 enzymes.
Key Experimental Protocols
A detailed understanding of the biosynthesis of dibenzocyclooctadiene lignans relies on robust experimental methodologies to characterize the enzymes involved. Below are detailed protocols for key experiments.
In Vitro Dirigent Protein Activity Assay
This assay is crucial for determining the function and stereoselectivity of a purified dirigent protein in the coupling of monolignols.[2]
Materials:
-
Purified recombinant dirigent protein
-
Coniferyl alcohol
-
Laccase (e.g., from Trametes versicolor)
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 6.5)
-
Ethyl acetate for extraction
-
Methanol/water for HPLC analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, coniferyl alcohol, and the purified dirigent protein.
-
Initiate the reaction by adding laccase.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours).
-
Stop the reaction (e.g., by adding a quenching agent or by rapid freezing).
-
Extract the products from the aqueous reaction mixture using ethyl acetate.
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
Redissolve the residue in a methanol/water mixture.
-
Analyze the products by chiral High-Performance Liquid Chromatography (HPLC) to separate and quantify the enantiomers of pinoresinol.
General Protocol for Plant Cytochrome P450 (CYP) Enzyme Assay
This generalized protocol outlines the key steps for characterizing the function of candidate CYP enzymes involved in lignan biosynthesis, typically through heterologous expression.
Materials:
-
Yeast or E. coli strain suitable for heterologous expression of plant CYPs
-
Expression vector containing the CYP cDNA
-
Putative lignan substrate
-
NADPH
-
Microsome isolation buffer
-
Reaction buffer
Procedure:
-
Heterologous Expression: Transform the host cells with the expression vector containing the CYP gene of interest. Induce protein expression under optimal conditions.
-
Microsome Isolation: Harvest the cells and lyse them to release the cellular contents. Isolate the microsomal fraction, which contains the membrane-bound CYP enzymes, by differential centrifugation.
-
Enzyme Assay:
-
Prepare a reaction mixture containing the isolated microsomes, the putative lignan substrate, and reaction buffer.
-
Initiate the reaction by adding NADPH.
-
Incubate at an optimal temperature for a specific duration.
-
Terminate the reaction, often by adding an organic solvent.
-
-
Product Analysis: Extract the products and analyze them using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the hydroxylated lignan products.
General Protocol for Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This spectrophotometric assay measures the activity of PAL, the first committed enzyme in the phenylpropanoid pathway.
Materials:
-
Plant tissue
-
Extraction buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.8)
-
L-phenylalanine (substrate)
-
Spectrophotometer capable of measuring absorbance at 290 nm
Procedure:
-
Enzyme Extraction: Homogenize the plant tissue in ice-cold extraction buffer. Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.
-
Enzyme Assay:
-
Prepare a reaction mixture containing the enzyme extract and L-phenylalanine in a suitable buffer.
-
Incubate the reaction at a specific temperature (e.g., 37°C).
-
Monitor the formation of trans-cinnamic acid by measuring the increase in absorbance at 290 nm over time.
-
-
Calculation of Activity: Calculate the PAL activity based on the rate of change in absorbance and the molar extinction coefficient of trans-cinnamic acid.
Future Directions
While significant progress has been made in unraveling the biosynthesis of dibenzocyclooctadiene lignans, several key questions remain. The precise sequence of tailoring reactions and the specific CYPs and OMTs responsible for each step need to be definitively characterized. Furthermore, a deeper understanding of the regulatory networks that control the expression of these biosynthetic genes will be crucial for developing effective metabolic engineering strategies. The continued application of multi-omics approaches, combined with rigorous biochemical characterization of the enzymes, will undoubtedly shed more light on this fascinating and medicinally important pathway.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. Quantitative analysis of major dibenzocyclooctane lignans in Schisandrae fructus by online TLC-DART-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]
Gomisin E: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Dibenzocyclooctadiene Lignan (B3055560) Gomisin E (C28H34O9)
Abstract
This compound is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a rich history in traditional medicine.[1] While research on this compound is less extensive than on some of its structural analogues, it has been identified as a noteworthy inhibitor of Nuclear Factor of Activated T-cells (NFAT) transcription.[2][3] This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, biological activities, and potential mechanisms of action. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. This document details experimental protocols for investigating its bioactivity and presents comparative data with other well-studied gomisins to provide a broader context for future research.
Introduction to this compound
The Gomisin family of lignans, derived from Schisandra chinensis, is recognized for a wide array of biological activities, including anti-inflammatory, anticancer, hepatoprotective, and neuroprotective effects.[1] this compound, with the molecular formula C28H34O9, is a member of this family.[4] While its biological profile is not as extensively documented as that of other gomisins, its known inhibitory effect on NFAT transcription suggests its potential as a modulator of the immune response.[2][3] Given the therapeutic promise of related gomisins, this compound presents a compelling subject for further investigation in drug discovery and development.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C28H34O9 | [4] |
| Molecular Weight | 514.6 g/mol | [4] |
| IUPAC Name | (11R,12R,15R,24S,25S)-12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.0³,⁷.0⁸,²².0¹⁶,²¹]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one | [4] |
| CAS Number | 72960-21-5 | [3] |
| XLogP3-AA | 4.7 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 9 | [4] |
Biological Activity and Comparative Analysis
The primary reported biological activity of this compound is the inhibition of NFAT transcription, with an IC50 of 4.73 μM.[2][3] To provide a broader context for its potential therapeutic applications, the following table compares the biological activities of this compound with other notable gomisins.
| Compound | Biological Activity | IC50 / EC50 | Cell Line / Model | Reference |
| This compound | NFAT Transcription Inhibition | 4.73 μM | Jurkat T-cells | [2][3] |
| Gomisin A | Cytotoxicity | Not specified | Ovarian Cancer Cells | [5] |
| Gomisin C | Inhibition of Lipid Accumulation | Not specified | 3T3-L1 Adipocytes | [6] |
| Gomisin J | Cytotoxicity | Not specified | Ovarian Cancer Cells | [7] |
| Gomisin L1 | Cytotoxicity | 21.92 ± 0.73 μM | A2780 Ovarian Cancer Cells | [7] |
| Gomisin L1 | Cytotoxicity | 55.05 ± 4.55 μM | SKOV3 Ovarian Cancer Cells | [7] |
| Gomisin M2 | Cytotoxicity | 57 μM (48h) | HCC1806 Breast Cancer Cells | [8] |
| Gomisin M2 | Cytotoxicity | 60 μM (48h) | MDA-MB-231 Breast Cancer Cells | [8] |
| Gomisin N | Inhibition of Melanin Content | Not specified | Melan-A Cells | [9] |
Hypothesized Signaling Pathways
Based on the activities of structurally related gomisins, it is hypothesized that this compound may exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[10]
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Experimental Protocols
The following protocols provide a framework for the investigation of this compound's biological activities.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a selected cell line.[10]
Caption: Experimental workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 24 hours. A vehicle control (e.g., DMSO) should be included.[10]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the culture medium and add DMSO to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[10]
Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol is for measuring the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10]
Methodology:
-
Cell Culture and Treatment: Seed cells in 24-well plates. Pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent (e.g., LPS).[10]
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.[10]
-
ELISA: Use commercially available ELISA kits for the specific cytokines of interest. Follow the manufacturer's instructions for the assay.[10]
-
Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on a standard curve.[10]
Western Blot Analysis of Signaling Pathways
This protocol is to investigate the effect of this compound on key proteins in signaling pathways like NF-κB and MAPK.[10]
Methodology:
-
Cell Lysis: Lyse the treated cells and determine the protein concentration using a BCA assay.[10]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against the target proteins (e.g., phosphorylated and total forms of p65, p38, JNK, ERK), followed by incubation with HRP-conjugated secondary antibodies.[10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Logical Framework for Comparative Analysis
Due to the limited data on this compound, a comparative analysis with other well-characterized gomisins is a valuable strategy to infer its potential bioactivities and guide future research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]
- 4. This compound | C28H34O9 | CID 5317800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Physical and chemical properties of Gomisin E
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gomisin E is a dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis, a plant with a long history in traditional medicine. This document provides a detailed overview of the physical and chemical properties of this compound, its known biological activities, and relevant experimental protocols. While extensive research exists for the broader family of gomisin lignans, this guide focuses on the specific data available for this compound, supplemented with comparative data from related compounds to provide a broader context for research and development. The primary characterized biological activity of this compound is the inhibition of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway, indicating its potential as a modulator of the immune response. This guide is intended to be a foundational resource for professionals in pharmacology, medicinal chemistry, and drug development.
Physicochemical Properties
This compound is a complex polycyclic natural product. Its core structure is a dibenzocyclooctadiene skeleton, characteristic of this class of lignans. The following tables summarize its known physical and chemical properties.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₃₄O₉ | [1] |
| Molecular Weight | 514.57 g/mol | |
| IUPAC Name | (11R,12R,15R,24S,25S)-12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.0³,⁷.0⁸,²².0¹⁶,²¹]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one | [1] |
| CAS Number | 72960-21-5 | |
| Appearance | Solid at room temperature |
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | Data not available | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| logP (o/w) | 4.7 (Computed) | [1] |
| Hydrogen Bond Donor Count | 1 (Computed) | [1] |
| Hydrogen Bond Acceptor Count | 9 (Computed) | [1] |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Data | Source(s) |
| ¹H NMR | Specific chemical shift data not readily available in public literature. | |
| ¹³C NMR | Specific chemical shift data not readily available in public literature. | |
| Infrared (IR) Spectroscopy | Specific spectral data not readily available in public literature. | |
| UV-Vis Spectroscopy | Specific absorption maxima not readily available in public literature. | |
| Mass Spectrometry (LC-MS) | Precursor Type: [M+Na]⁺, m/z: 537; Major Fragments: 415 | [1] |
Note: The absence of specific, experimentally determined melting point and detailed NMR, IR, and UV-Vis spectral data in readily accessible scientific literature presents a gap in the full characterization of this compound. The provided mass spectrometry data is from public repositories.
Biological Activity and Signaling Pathways
The most well-documented biological activity of this compound is its role as an inhibitor of the Nuclear Factor of Activated T-cells (NFAT) transcription pathway.[2][3][4] This activity suggests potential applications in modulating immune responses and in the treatment of immune-related disorders.
Inhibition of NFAT Transcription
This compound has been shown to inhibit NFAT transcription with an IC₅₀ of 4.73 μM.[2][3][4] The NFAT family of transcription factors are key regulators of cytokine gene expression in T-cells. The signaling cascade leading to NFAT activation is a critical step in the T-cell mediated immune response.
Potential Effects on Other Signaling Pathways
While direct evidence for this compound's effects on other signaling pathways is limited, studies on structurally related gomisins, such as Gomisin A, G, and N, have shown modulation of key cellular pathways including PI3K/Akt and MAPK/ERK. These pathways are crucial in regulating cell proliferation, survival, and inflammation. Further research is warranted to determine if this compound shares these activities.
Experimental Protocols
The following sections detail generalized protocols for key experiments relevant to the study of this compound. These are intended as a starting point for experimental design and should be optimized for specific laboratory conditions and research questions.
General Protocol for Determination of Physicochemical Properties
a) Melting Point Determination
A standard capillary melting point apparatus can be used.
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.
-
Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.
b) Solubility Determination
-
Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, DMSO, acetone).
-
Sample Preparation: A known excess amount of this compound is added to a fixed volume of the selected solvent in a vial.
-
Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Quantification: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of this compound in the supernatant is then determined using a suitable analytical method, such as HPLC-UV.
Protocol for NFAT-Dependent Reporter Gene Assay
This assay is used to quantify the inhibitory effect of this compound on NFAT transcription.
-
Cell Culture: Jurkat T-cells, engineered to express a luciferase reporter gene under the control of an NFAT-responsive promoter, are cultured in appropriate media.
-
Compound Preparation: A stock solution of this compound is prepared in DMSO (e.g., 10-20 mM) and serially diluted to the desired concentrations in cell culture medium.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate.
-
Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
NFAT activation is stimulated using a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin.
-
The plate is incubated for 6-24 hours.
-
-
Data Analysis: Luciferase activity is measured using a luminometer after the addition of a luciferase substrate. The percentage of inhibition is calculated relative to the stimulated control (cells treated with PMA/ionomycin and vehicle). The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.
Conclusion
This compound is a bioactive lignan with demonstrated inhibitory activity against the NFAT transcription pathway. This property positions it as a compound of interest for further investigation in the context of immune modulation and inflammatory diseases. However, a comprehensive understanding of its therapeutic potential is currently limited by the lack of extensive public data on its physicochemical properties, full range of biological activities, and mechanisms of action. This technical guide consolidates the available information on this compound and provides a framework of experimental protocols to facilitate future research. Further studies are essential to fully elucidate the pharmacological profile of this compound and to explore its potential in drug discovery and development.
References
Gomisin E: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Gomisin E is a dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine. While direct in vitro studies on this compound are nascent, a significant body of research on its structural analogues—Gomisin A, G, J, N, and M2—provides a strong predictive framework for its biological activities. This guide synthesizes the current understanding of the Gomisin family's in vitro mechanisms, with a specific focus on anti-inflammatory, anti-cancer, neuroprotective, and hepatoprotective pathways. The primary reported activity of this compound is the potent inhibition of the Nuclear Factor of Activated T-cells (NFAT), suggesting a key role in immune modulation. This document consolidates quantitative data, details key experimental protocols, and visualizes the core signaling pathways to facilitate further research and drug development efforts centered on this compound and related lignans (B1203133).
Anti-inflammatory and Immune-Modulatory Effects
The Gomisin family of lignans demonstrates significant anti-inflammatory properties by modulating key signaling cascades involved in the immune response. Their primary mechanisms involve the suppression of pro-inflammatory mediators and the inhibition of critical transcription factors.
Inhibition of NF-κB and MAPK Signaling Pathways
Gomisins J and N have been shown to be potent inhibitors of inflammatory responses in vitro. In murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS), these compounds effectively reduce the production of nitric oxide (NO) and other pro-inflammatory cytokines.[1] This inhibitory effect is achieved by blocking the phosphorylation, and thus activation, of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, extracellular signal-regulated kinases 1 and 2 (ERK1/2), and c-Jun N-terminal kinase (JNK).[1] Similarly, Gomisin A and N have been found to suppress the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[2][3][4] They prevent the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby halting the transcription of inflammatory genes.[5]
This compound: Specific Inhibition of NFAT Transcription
The most specific in vitro activity reported for this compound is its ability to inhibit the Nuclear Factor of Activated T-cells (NFAT). NFAT is a family of transcription factors that plays a crucial role in T-cell activation and the expression of cytokine genes, such as Interleukin-2 (IL-2), which are vital for the adaptive immune response. This compound was found to inhibit NFAT transcriptional activity with a half-maximal inhibitory concentration (IC50) of 4.73 μM. This finding strongly suggests that this compound is a potent immune-modulatory agent, with potential applications in autoimmune diseases and other conditions characterized by T-cell hyperactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Inhibitory Effectiveness of Gomisin A, a Dibenzocyclooctadiene Lignan Isolated from Schizandra chinensis, on the Amplitude and Gating of Voltage-Gated Na+ Current - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Investigating the Biological Activity of Gomisin E: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gomisin E, a dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, has emerged as a molecule of interest for its potential immunomodulatory activities. The primary and most well-documented biological activity of this compound is its potent inhibition of the Nuclear Factor of Activated T-cells (NFAT) transcription, a critical pathway in the immune response.[1][2] While comprehensive research on this compound is still developing, the extensive body of work on related gomisin lignans—such as Gomisin A, G, J, and N—provides a strong rationale for investigating its broader therapeutic potential in areas including inflammation, cancer, neuroprotection, and liver disease. This guide synthesizes the current knowledge on this compound, presents comparative data from related compounds, provides detailed experimental protocols for key assays, and visualizes the core signaling pathways implicated in the bioactivity of this class of natural products.
Data Presentation: Quantitative Analysis of Gomisin Bioactivity
To facilitate a comparative analysis of the potency of this compound and its analogs, the following tables summarize the available quantitative data from various preclinical studies.
Table 1: Inhibitory Activity of this compound on NFAT Transcription
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| This compound | Jurkat | NFAT-Luciferase Reporter | 4.73 | [1][2] |
Table 2: Comparative Anticancer Activity of Gomisin Lignans
| Compound | Cancer Type | Cell Line(s) | IC50 Value (µM or µg/mL) | Mechanism of Action |
| Gomisin A | Cervical Cancer | HeLa | Not specified | G1 cell cycle arrest (in combination with TNF-α) |
| Gomisin J | Breast Cancer | MCF7, MDA-MB-231 | <10 µg/mL (suppressed proliferation) >30 µg/mL (induced cell death) | Induction of necroptosis and apoptosis |
| Gomisin N | Hepatic Carcinoma | HepG2 | High apoptotic levels at 320 µM | Induction of apoptosis |
| Gomisin M2 | Breast Cancer | MDA-MB-231, HCC1806 | ~60 µM, ~57 µM | Inhibition of Wnt/β-catenin pathway, induction of apoptosis |
Table 3: Comparative Anti-Inflammatory, Neuroprotective, and Hepatoprotective Activities of Gomisin Lignans
| Compound | Biological Activity | Model System | Key Findings |
| Gomisin A | Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated N9 microglia | Inhibited production of NO and PGE2; suppressed iNOS and COX-2 expression via inhibition of NF-κB and MAPKs pathways. |
| Gomisin G & J | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibited production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) via HO-1 signaling. |
| Gomisin N | Neuroprotective | Alzheimer's disease models | Rescued cognitive impairment by targeting GSK3β and activating the Nrf2 signaling pathway. |
| Gomisin A | Hepatoprotective | Carbon tetrachloride-induced liver injury in rats | Prevented increase in liver enzymes, decreased lipid peroxidation, and inhibited NF-κB activation. |
| Gomisin J | Hepatoprotective | Tacrine-induced cytotoxicity in Hep G2 cells | Exhibited protective effect with an EC50 value of 86.0 ± 5.3 µM.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activity.
NFAT-Luciferase Reporter Gene Assay for T-Cell Activation
This protocol is designed to quantify the inhibitory effect of this compound on NFAT-mediated transcription in Jurkat T-cells.
Materials:
-
Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
Luciferase Assay System (e.g., Promega's Bio-Glo™ Luciferase Assay System)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NFAT-luciferase Jurkat cells in a white, clear-bottom 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO, final concentration ≤ 0.1%).
-
Cell Stimulation: To induce NFAT activation, add PMA and Ionomycin to the wells at final concentrations of 50 ng/mL and 1 µM, respectively. Include unstimulated control wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of NFAT activity by this compound relative to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.[4][5]
Materials:
-
Target cell line (e.g., cancer cell lines, neuronal cells)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Signaling Pathway Modulation
This protocol allows for the investigation of this compound's effect on key proteins within signaling pathways like MAPK and NF-κB.
Materials:
-
Target cell line
-
This compound
-
Stimulating agent (e.g., LPS for NF-κB and MAPK activation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-IκBα, anti-IκBα, anti-p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and/or a stimulating agent. Lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary and secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound, based on evidence from related gomisin compounds.
Caption: The NF-κB signaling pathway and potential inhibition by this compound.
Caption: The MAPK signaling cascade and potential points of inhibition by this compound.
Caption: A simplified overview of a potential apoptosis induction pathway by Gomisin lignans.
Conclusion and Future Directions
This compound demonstrates clear inhibitory activity against NFAT transcription, positioning it as a promising candidate for further investigation in the context of immune-related disorders. While direct evidence for other biological activities is currently limited, the extensive research on structurally similar gomisins provides a strong foundation for exploring the anti-inflammatory, anticancer, neuroprotective, and hepatoprotective potential of this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically investigate the biological functions and mechanisms of action of this intriguing natural product. Future studies should focus on expanding the biological profiling of this compound, identifying its direct molecular targets, and evaluating its efficacy in in vivo models of disease.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]
- 3. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Gomisin E as an NFAT Transcription Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gomisin E, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra chinensis, has been identified as a potent inhibitor of the Nuclear Factor of Activated T-cells (NFAT) transcription pathway. This pathway is a cornerstone of immune regulation, and its dysregulation is a hallmark of various inflammatory and autoimmune diseases. This technical guide provides a comprehensive analysis of this compound's inhibitory action on the NFAT signaling cascade. It consolidates quantitative data on its inhibitory potency, presents detailed protocols for key experimental assays, and visualizes the involved signaling pathways and experimental workflows. This document is intended to be a critical resource for professionals in immunology, pharmacology, and drug discovery exploring novel immunomodulatory agents.
Introduction: The NFAT Signaling Pathway and the Therapeutic Potential of this compound
The Nuclear Factor of Activated T-cells (NFAT) family of transcription factors are critical mediators of the immune response. In quiescent T-lymphocytes, NFAT proteins are phosphorylated and localized in the cytoplasm. Upon T-cell activation, an increase in intracellular calcium (Ca2+) levels activates the calmodulin-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates NFAT, leading to its translocation into the nucleus. Within the nucleus, NFAT collaborates with other transcription factors, such as Activator protein-1 (AP-1), to orchestrate the expression of a wide array of genes pivotal for the immune response, including cytokines like Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α).
This compound, a bioactive lignan from the fruit of Schisandra chinensis, has demonstrated inhibitory activity against NFAT transcription. Lignans (B1203133) from this plant have a rich history in traditional medicine for their anti-inflammatory and immunomodulatory properties. The targeted inhibition of the NFAT pathway by this compound presents a promising avenue for the development of novel therapeutics for immune-related disorders.
Quantitative Data: Inhibitory Potency of this compound and Related Lignans
The inhibitory effect of this compound and other lignans from Schisandra chinensis on NFAT transcription has been quantified using NFAT-luciferase reporter assays in Jurkat T-cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: IC50 Values of Schisandra chinensis Lignans on NFAT Transcription
| Compound | IC50 (µM) |
| Gomisin N | 1.33 ± 0.05[1] |
| Schisandrol A | 1.34 ± 0.05[1] |
| This compound | 4.73 ± 0.09 [1] |
| Schisandrin A | 7.23 ± 0.21[1] |
| Schisandrin C | 7.54 ± 0.22[1] |
| Benzoylisogomisin O | 11.06 ± 1.02[1] |
| Schisandrol B | 16.37 ± 1.00[1] |
Mechanism of Action: Elucidating the Role of this compound in the NFAT Pathway
While the precise mechanism of this compound's inhibition of NFAT transcription is not fully elucidated in the reviewed literature, the primary mode of action for many NFAT inhibitors involves the modulation of the calcineurin-NFAT axis. It is hypothesized that this compound may interfere with this signaling cascade at one or more points. Although direct inhibition of calcineurin by this compound has not been definitively demonstrated, the inhibition of NFAT transcription suggests an upstream effect on the signaling pathway.
The Calcineurin-NFAT Signaling Pathway
The activation of the NFAT signaling pathway is a multi-step process initiated by T-cell receptor (TCR) stimulation.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound as an NFAT transcription inhibitor.
NFAT-Luciferase Reporter Assay
This assay is the primary method for quantifying the inhibitory effect of compounds on NFAT transcriptional activity.
Protocol Details:
-
Cell Culture: Jurkat cells, stably transfected with a luciferase reporter plasmid containing NFAT binding sites, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Plating: Cells are seeded into 96-well white-walled plates at a density of 2 x 10^5 cells/well.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve the desired final concentrations. Cells are pre-incubated with the compound for 1-2 hours.
-
Cell Stimulation: To activate the NFAT pathway, cells are stimulated with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50 ng/mL and Ionomycin at a final concentration of 1 µM.
-
Incubation: The plates are incubated for 6-24 hours at 37°C.
-
Luciferase Assay: After incubation, a luciferase assay reagent is added to each well according to the manufacturer's instructions. The plate is incubated at room temperature for 10 minutes to allow for cell lysis and signal stabilization.
-
Measurement: Luminescence is measured using a microplate luminometer.
-
Data Analysis: The percentage of inhibition is calculated relative to the stimulated control (cells treated with PMA and Ionomycin but without this compound). The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for NFAT Pathway Proteins
Western blotting can be employed to investigate the effect of this compound on the phosphorylation state and total protein levels of key components of the NFAT signaling pathway, such as NFATc1.
Protocol Details:
-
Cell Treatment and Lysis: Jurkat cells are treated as described in the luciferase assay protocol. After treatment, cells are harvested and cytoplasmic and nuclear fractions are prepared using a nuclear extraction kit.
-
Protein Quantification: Protein concentration of the extracts is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated on a 10% SDS-polyacrylamide gel and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against the protein of interest (e.g., NFATc1). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for NFAT Nuclear Translocation
This technique allows for the direct visualization of NFAT translocation from the cytoplasm to the nucleus upon cell stimulation and its inhibition by this compound.
Protocol Details:
-
Cell Preparation: Jurkat cells are seeded onto poly-L-lysine-coated coverslips in a 24-well plate.
-
Cell Treatment: Cells are treated with this compound and stimulated with PMA/Ionomycin as previously described.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: After blocking with 1% BSA in PBS for 30 minutes, cells are incubated with a primary antibody against NFATc1 overnight at 4°C. The cells are then washed and incubated with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: The nuclei are counterstained with DAPI. The coverslips are mounted onto glass slides with mounting medium, and images are acquired using a confocal or fluorescence microscope.
Conclusion and Future Directions
This compound has been identified as a promising inhibitor of NFAT transcription, with an IC50 value of 4.73 µM[1]. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into its therapeutic potential. While the inhibitory effect on NFAT transcription is established, the precise molecular target of this compound within the calcineurin-NFAT signaling pathway remains to be fully elucidated. Future research should focus on determining whether this compound directly interacts with and inhibits calcineurin or if it modulates other upstream signaling components. Furthermore, comprehensive studies are needed to quantify the downstream effects of this compound on the production of NFAT-regulated cytokines and to evaluate its efficacy in in vivo models of inflammatory and autoimmune diseases. The exploration of this compound and other Schisandra lignans as NFAT inhibitors represents a compelling area of research with the potential to yield novel immunomodulatory therapeutics.
References
Potential Therapeutic Effects of Gomisin E: A Technical Whitepaper for Drug Development Professionals
Abstract
Gomisin E, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra chinensis, represents a promising natural compound for therapeutic development. While direct and extensive research on this compound is emerging, the well-documented biological activities of structurally related gomisins provide a strong rationale for its investigation. This whitepaper synthesizes the current understanding of the potential therapeutic effects of this compound, drawing parallels from closely related compounds. It focuses on its potential anti-inflammatory, neuroprotective, and anticancer properties. Detailed experimental protocols and a summary of quantitative data from analogous compounds are provided to guide future research and development efforts.
Introduction
Schisandra chinensis, a well-known plant in traditional medicine, is a rich source of bioactive lignans (B1203133) known as gomisins. These compounds have garnered significant scientific interest for their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3][4] this compound is one such lignan that has been identified for its potential biological activities. Notably, it has been shown to inhibit the transcription of Nuclear Factor of Activated T-cells (NFAT), a key regulator of inflammatory responses, with an IC50 of 4.73 μM.[5] This finding, coupled with the extensive evidence for the therapeutic potential of other gomisins, underscores the need for a comprehensive evaluation of this compound as a therapeutic candidate.
This document serves as a technical guide for researchers and drug development professionals, outlining the potential mechanisms of action of this compound, providing detailed experimental methodologies for its investigation, and presenting quantitative data from analogous gomisins to inform study design and data interpretation.
Potential Therapeutic Applications and Mechanisms of Action
Based on the activities of structurally similar gomisins, this compound is hypothesized to exert its therapeutic effects through the modulation of key signaling pathways involved in inflammation, cancer, and neurodegeneration.
Anti-inflammatory Effects
Chronic inflammation is a key contributor to a wide range of diseases. Several gomisins, including N and J, have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[6][7][8] The primary mechanism underlying this effect is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][6][7] It is highly probable that this compound shares this mechanism of action.
The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Gomisins have been shown to inhibit the activation of NF-κB, thereby reducing the expression of inflammatory cytokines and enzymes.[9][10]
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
The MAPK pathway, comprising ERK, JNK, and p38, is another critical regulator of inflammation. Gomisins J and N have been shown to block the phosphorylation of these kinases, leading to a downstream reduction in inflammatory responses.[6][7]
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
Anticancer Effects
Several gomisins have demonstrated significant anticancer activity against a range of cancer cell lines.[11][12][13] The proposed mechanisms include the induction of apoptosis, inhibition of proliferation, and suppression of cancer stem cell populations.
The PI3K/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. Gomisin N has been shown to exert anti-liver cancer effects by inhibiting the phosphorylation of PI3K and Akt.[14]
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.
The Wnt/β-catenin pathway is implicated in cancer stem cell maintenance. Gomisin M2 has been shown to downregulate this pathway in breast cancer cells.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Schisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]
- 6. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The molecular mechanisms of the hepatoprotective effect of gomisin A against oxidative stress and inflammatory response in rats with carbon tetrachloride-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Gomisin E in Cell Signaling: A Technical Guide on its Role as an NFAT Pathway Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract: Gomisin E, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra chinensis, is an emerging molecule of interest in the field of cell signaling. While the broader Gomisin family of compounds has been extensively studied for its diverse pharmacological activities, research specifically targeting this compound has identified it as a potent inhibitor of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. This technical guide provides a detailed overview of the current knowledge on this compound, focusing on its interaction with the NFAT pathway. It includes available quantitative data, detailed experimental protocols for investigating its mechanism of action, and visualizations of the relevant signaling cascades and experimental workflows to support further research and drug development efforts.
Introduction to this compound
This compound is a bioactive lignan found in the fruit of Schisandra chinensis, a plant used extensively in traditional medicine.[1] Lignans from this plant are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, neuroprotective, and hepatoprotective effects.[2][3][[“]] While structurally similar to other well-studied compounds like Gomisin A and N, this compound's specific role in cellular signaling is only beginning to be understood. The primary evidence to date points towards a significant and specific inhibitory effect on the NFAT transcription pathway, a critical cascade in the regulation of the immune response and a potential target in various pathologies.[5]
Quantitative Data: Bioactivity of this compound
The primary quantitative finding for this compound is its inhibitory concentration on NFAT-dependent gene transcription. This data is crucial for designing experiments to probe its biological effects.
| Compound | Target Pathway | Bioactivity | Cell Model | Reference |
| This compound | NFAT Transcription | IC50: 4.73 µM | Not Specified | [5] |
Core Signaling Pathway: NFAT Inhibition
The Nuclear Factor of Activated T-cells (NFAT) family of transcription factors are key regulators of cytokine gene expression, particularly in T-lymphocytes. Their activation is calcium-dependent and controlled by the phosphatase calcineurin. By inhibiting NFAT-driven transcription, this compound has the potential to modulate the immune response, making it a candidate for autoimmune and inflammatory conditions.
The pathway begins with a signal that elevates intracellular calcium (Ca2+). This calcium binds to calmodulin (CaM), which in turn activates calcineurin (CaN). Calcineurin dephosphorylates the cytoplasmic NFAT protein, exposing a nuclear localization signal. This allows NFAT to translocate into the nucleus, where it binds to DNA and promotes the transcription of target genes, such as Interleukin-2 (IL-2). This compound has been shown to inhibit this final transcriptional step.[5]
Experimental Protocols
To validate and expand upon the finding that this compound inhibits NFAT, a series of standard molecular biology assays are required.
Hypothetical Experimental Workflow
A logical workflow is essential for systematically characterizing the effects of this compound. This begins with confirming its bioactivity and ruling out general toxicity before proceeding to more detailed mechanistic studies.
Cell Viability (MTT) Assay
This assay is critical to ensure that the observed effects of this compound on a signaling pathway are not due to general cytotoxicity.
-
Cell Seeding: Plate cells (e.g., Jurkat T-cells for immune studies) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere or stabilize for 24 hours.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of this compound or a vehicle control (e.g., DMSO, not exceeding 0.1%). Incubate for the desired duration (e.g., 24, 48 hours).[7]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
NFAT Luciferase Reporter Assay
This is the key assay to quantify the transcriptional inhibitory activity of this compound.
-
Transfection: Co-transfect cells with a plasmid containing the firefly luciferase gene under the control of an NFAT-responsive promoter and a second plasmid (e.g., Renilla luciferase) as a transfection control.
-
Treatment: After 24 hours, treat the transfected cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist to activate the NFAT pathway (e.g., Phorbol 12-myristate 13-acetate (PMA) plus ionomycin).
-
Lysis: After 6-8 hours of stimulation, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the NFAT-dependent firefly luciferase activity to the Renilla luciferase activity. Compare the values from this compound-treated cells to the stimulated control to determine the percent inhibition and calculate the IC50 value.
Western Blot Analysis
This protocol is used to detect changes in the levels and phosphorylation status of specific proteins within the signaling cascade.
-
Cell Culture and Lysis: Culture cells in 6-well plates and treat with this compound and/or stimulants for the desired time. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8][9]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[9]
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[6][8]
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., NFATc1, p-AKT, β-actin) overnight at 4°C.[10][11]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.[6][12]
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
Conclusion and Future Directions
The current body of evidence, though limited, identifies this compound as a specific inhibitor of NFAT-mediated transcription with a micromolar IC50 value.[5] This positions this compound as a valuable tool for studying the NFAT pathway and a potential therapeutic lead compound.
Future research should focus on:
-
Target Deconvolution: Identifying the precise molecular target of this compound within the NFAT pathway.
-
Cell-Specific Effects: Evaluating its efficacy in various immune cells (T-cells, B-cells, mast cells) and other cell types where NFAT signaling is relevant, such as neurons and cardiac muscle.
-
In Vivo Validation: Testing the effects of this compound in animal models of inflammatory or autoimmune diseases.
-
Comparative Analysis: Directly comparing the activity of this compound with other gomisins to understand the structure-activity relationship for NFAT inhibition versus effects on other pathways like NF-κB, MAPKs, and PI3K/Akt.[13][14][15]
By systematically applying the protocols outlined in this guide, researchers can further elucidate the therapeutic potential and molecular mechanisms of this compound.
References
- 1. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 12. static.igem.org [static.igem.org]
- 13. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gomisin A inhibits lipopolysaccharide-induced inflammatory responses in N9 microglia via blocking the NF-κB/MAPKs pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Screening of Gomisin E Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gomisin E, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra chinensis, is a bioactive compound with potential therapeutic applications. This technical guide provides a summary of the current understanding of this compound's bioactivity, with a primary focus on its role as an inhibitor of Nuclear Factor of Activated T-cells (NFAT) transcription. Due to the limited availability of extensive research specifically on this compound, this document also presents a comparative analysis with other well-characterized gomisins (A, J, and N) to provide a broader perspective on the potential anti-inflammatory, anti-cancer, and neuroprotective activities of this class of compounds. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further investigation into the therapeutic potential of this compound.
Introduction to this compound and the Gomisin Family
Gomisins are a class of bioactive lignans (B1203133) found in the fruit of Schisandra chinensis, a plant utilized in traditional medicine for its diverse pharmacological properties. These compounds are characterized by a dibenzocyclooctadiene skeleton and have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, neuroprotective, and hepatoprotective effects. While several gomisins, such as Gomisin A, J, and N, have been extensively studied, research on this compound is still emerging. The primary identified bioactivity of this compound is its inhibitory effect on the NFAT signaling pathway, a crucial regulator of immune responses.
Quantitative Data on Gomisin Bioactivity
The following tables summarize the available quantitative data for this compound and provide a comparative overview with other notable gomisins.
Table 1: In Vitro Bioactivity of this compound
| Bioactivity | Assay System | IC50 Value | Reference |
| Inhibition of NFAT Transcription | 4.73 μM | [1] |
Table 2: Comparative In Vitro Anti-Cancer Activity of Gomisins
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| Gomisin A | HeLa | Cervical Cancer | Not Specified | [2] |
| Melanoma Cells | Metastatic Melanoma | 25-100 µM | [2] | |
| Gomisin J | MCF7 | Breast Cancer | <10 µg/mL (proliferation), >30 µg/mL (viability) | [2] |
| MDA-MB-231 | Breast Cancer | <10 µg/mL (proliferation), >30 µg/mL (viability) | [2] | |
| Gomisin L1 | A2780 | Ovarian Cancer | Potent Cytotoxicity | [2] |
| SKOV3 | Ovarian Cancer | Potent Cytotoxicity | [2] |
Table 3: Comparative In Vitro Anti-Inflammatory Activity of Gomisins
| Compound | Cell Line | Key Effect | Mechanism | Reference |
| Gomisin J | Raw 264.7 | Reduced NO production | Blockage of p38 MAPK, ERK1/2, and JNK phosphorylation | [3] |
| Gomisin N | Raw 264.7 | Reduced NO production | Blockage of p38 MAPK, ERK1/2, and JNK phosphorylation | [3] |
| Schisandrin C | Raw 264.7 | Reduced NO production | Blockage of p38 MAPK, ERK1/2, and JNK phosphorylation | [3] |
Key Signaling Pathways
NFAT Signaling Pathway and this compound
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial for immune responses. In resting cells, NFAT is phosphorylated and located in the cytoplasm. Upon cell activation, intracellular calcium levels rise, activating the phosphatase calcineurin. Calcineurin dephosphorylates NFAT, leading to its translocation to the nucleus, where it induces the expression of genes for cytokines like IL-2 and TNF-α. This compound has been identified as an inhibitor of NFAT transcription, suggesting its potential as an immunomodulatory agent.[1]
MAPK and NF-κB Signaling Pathways in Inflammation
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. Lipopolysaccharide (LPS), a component of bacterial cell walls, can trigger these pathways in macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines. Studies on Gomisin J and N have shown their ability to inhibit these pathways, suggesting a potential mechanism for their anti-inflammatory effects.[3][4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell line of interest (e.g., Jurkat cells for NFAT studies)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
NFAT Reporter Gene Assay
Objective: To quantify the inhibitory effect of this compound on NFAT-dependent transcription.
Materials:
-
Jurkat T cells stably transfected with an NFAT-luciferase reporter plasmid
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected Jurkat cells in a 96-well plate.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with PMA (50 ng/mL) and ionomycin (1 µM) to activate the NFAT pathway.
-
Incubation: Incubate for 6-8 hours.
-
Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Add the luciferase substrate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the protein concentration of each sample. Calculate the percentage of inhibition relative to the stimulated control.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in a specific signaling pathway.
Materials:
-
Cell line of interest
-
This compound
-
Stimulating agent (e.g., LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound and/or a stimulating agent for the desired time.
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental and Logical Workflow
The preliminary screening of this compound bioactivity follows a logical progression from general cytotoxicity assessment to specific mechanistic studies.
Conclusion and Future Directions
The current body of research identifies this compound as a promising inhibitor of NFAT transcription. However, a comprehensive understanding of its bioactivity profile is still lacking. The comparative data from other gomisins suggest that this compound may also possess anti-inflammatory, anti-cancer, and neuroprotective properties.
Future research should focus on:
-
Expanding the screening of this compound against a wider range of biological targets and cell-based assays.
-
Conducting in-depth mechanistic studies to elucidate the signaling pathways modulated by this compound.
-
Performing in vivo studies in relevant animal models to validate the in vitro findings and assess the pharmacokinetic and safety profiles of this compound.
This technical guide provides a foundational framework for researchers to design and execute studies aimed at further characterizing the bioactivity of this compound and evaluating its potential as a novel therapeutic agent.
References
The Antioxidant Potential of Gomisin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gomisin E, a dibenzocyclooctadiene lignan (B3055560) found in the fruit of Schisandra chinensis, is a subject of growing interest for its potential therapeutic properties, including its antioxidant capabilities. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This makes the exploration of novel antioxidant compounds like this compound a critical area of research. This technical guide provides a comprehensive overview of the antioxidant potential of this compound, detailing its primary mechanism of action through the activation of the Nrf2 signaling pathway, summarizing available quantitative data for related gomisin compounds, and providing detailed experimental protocols for assessing its antioxidant efficacy. While specific quantitative data for this compound in direct radical scavenging assays are limited in current literature, the collective evidence from related lignans (B1203133) strongly suggests its significant antioxidant potential.
Introduction to this compound and Oxidative Stress
This compound is one of several bioactive lignans isolated from Schisandra chinensis, a plant with a long history of use in traditional medicine. These lignans are recognized for a variety of pharmacological effects, including hepatoprotective and anti-inflammatory activities, many of which are linked to their ability to counteract oxidative stress.[1] Oxidative stress is a cellular state characterized by an excess of ROS, which can damage lipids, proteins, and DNA, leading to cellular dysfunction and contributing to a wide range of chronic and degenerative diseases. Antioxidants mitigate this damage by neutralizing ROS, thereby maintaining cellular redox homeostasis.
Mechanism of Action: The Nrf2-ARE Signaling Pathway
The primary mechanism by which gomisins, including likely this compound, exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] In the presence of oxidative stress or electrophilic compounds like gomisins, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[2][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[3] This leads to an increased synthesis of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[2][5][6]
Signaling Pathway Diagram
Caption: The Nrf2-ARE signaling pathway activated by this compound.
Data Presentation: Antioxidant Activity of Gomisins
Table 1: Radical Scavenging Activity of Gomisin Analogs
| Compound | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| S. chinensis Methanol (B129727) Extract | DPPH | 19.32 ± 0.03 | Ascorbic Acid | 4.97 ± 0.03 |
| S. chinensis Ethyl Acetate Fraction | DPPH | 14.31 ± 0.03 | Quercetin | 4.97 ± 0.08 |
| S. chinensis Ethyl Acetate Fraction | ABTS | 2.10 | Trolox | 2.34 |
Data presented is for extracts of Schisandra chinensis, the natural source of this compound, indicating the presence of potent antioxidant compounds.[8][9] Specific IC50 values for isolated this compound are not currently available in the cited literature.
Table 2: Effect of Gomisins on Nrf2-Mediated Gene Expression
| Compound | Cell Line | Concentration (µM) | Target Gene/Protein | Fold Increase (mRNA/Protein) |
| Gomisin A | Raw 264.7 | 40 | HO-1 mRNA | ~2.5 |
| Gomisin G | Raw 264.7 | 40 | HO-1 mRNA | ~3.0 |
| Gomisin J | Raw 264.7 | 40 | HO-1 Protein | Dose-dependent increase |
This table illustrates the capability of various gomisins to induce the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1), a downstream target of Nrf2 activation.[2] The fold increase is an approximation based on graphical data.
Table 3: Effect of Gomisins on Intracellular ROS Levels
| Compound | Cell Line | Treatment | Concentration (µM) | % Reduction in ROS |
| Gomisin D | HaCaT | UVA-irradiated | 30 | Significant decrease |
| Gomisin J | HaCaT | UVA-irradiated | 30 | Significant decrease |
| Gomisin D | HaCaT | UVB-irradiated | 30 | Significant decrease |
| Gomisin J | HaCaT | UVB-irradiated | 30 | Significant decrease |
This table demonstrates the ability of gomisins to reduce intracellular reactive oxygen species (ROS) in human keratinocytes exposed to UV radiation.[7] Quantitative percentage reduction was not specified but was statistically significant.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[10]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. Create a series of dilutions of this compound (e.g., 1, 10, 25, 50, 100 µg/mL).
-
Reaction Mixture: In a 96-well plate, add 100 µL of each this compound dilution to 100 µL of the DPPH solution. For the control, add 100 µL of methanol to 100 µL of the DPPH solution. A blank should contain 200 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[11]
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to inhibit intracellular ROS generation.[6]
Protocol:
-
Cell Culture: Culture human hepatocarcinoma (HepG2) cells in a suitable medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the HepG2 cells into a 96-well, black, clear-bottom plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.
-
Probe Loading: Wash the cells with PBS and then incubate with 25 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 1 hour at 37°C.
-
Compound Treatment: Wash the cells with PBS to remove the extracellular DCFH-DA. Add different concentrations of this compound to the wells. Include a positive control (e.g., Quercetin) and a negative control (cells with DCFH-DA and a radical initiator but no antioxidant).
-
Induction of Oxidative Stress: Add a free radical initiator, such as 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), to all wells except the blank.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
Data Analysis: Calculate the area under the curve (AUC) for both the control and the this compound-treated wells. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Western Blot Analysis for Nrf2 and HO-1
This technique is used to detect and quantify the protein levels of Nrf2 and its downstream target HO-1.
Protocol:
-
Cell Treatment and Lysis: Treat cells (e.g., HepG2 or RAW 264.7 macrophages) with various concentrations of this compound for a specified time (e.g., 6-24 hours). Lyse the cells with RIPA buffer containing protease inhibitors. For Nrf2 nuclear translocation, separate cytoplasmic and nuclear fractions using a nuclear extraction kit.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
Experimental Workflow Diagram
Caption: Workflow for assessing the antioxidant potential of this compound.
Conclusion
This compound, a lignan from Schisandra chinensis, holds considerable promise as a natural antioxidant compound. The primary mechanism underlying its antioxidant activity is the activation of the Nrf2 signaling pathway, leading to the upregulation of a battery of cytoprotective enzymes. While direct quantitative data on the radical scavenging activity of isolated this compound is currently limited, the robust antioxidant effects observed in Schisandra extracts and related gomisin compounds provide strong indirect evidence of its potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the antioxidant efficacy of this compound, paving the way for its potential application in the prevention and treatment of oxidative stress-related diseases. Further studies are warranted to isolate and quantify the specific antioxidant contributions of this compound and to evaluate its bioavailability and in vivo efficacy.
References
- 1. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insight into Nrf2: a bibliometric and visual analysis from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.) Extracts Growing in West Sumatera Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. mdpi.com [mdpi.com]
- 11. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Gomisin Lignans: A Technical Guide to Preliminary In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin E, a dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, has been a subject of interest for its potential therapeutic properties. However, preliminary investigations into its direct anticancer activities are currently limited in the public domain. While one study has identified this compound as an inhibitor of Nuclear Factor of Activated T-cells (NFAT) transcription with an IC50 of 4.73 μM, a mechanism with potential relevance to cancer biology, comprehensive data on its cytotoxic effects against cancer cell lines, induction of apoptosis, and specific signaling pathway modulation remains to be elucidated.
In contrast, a significant body of preliminary research exists for other members of the gomisin family, notably Gomisins A, J, L1, M2, and N. These studies provide compelling evidence for the anticancer potential of this class of compounds, demonstrating their ability to induce programmed cell death, inhibit cell proliferation, and modulate key oncogenic signaling pathways across a variety of cancer cell types. This technical guide will synthesize the available preliminary data on these gomisin analogues to provide a comprehensive overview for researchers and drug development professionals.
Data Presentation: In Vitro Cytotoxicity of Gomisin Lignans
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for various gomisin compounds across different cancer cell lines, offering a comparative look at their cytotoxic potencies.
| Gomisin | Cancer Type | Cell Line | IC50 Value (µM) | Duration of Treatment (hours) |
| Gomisin A | Metastatic Melanoma | Melanoma Cells | 25-100 | Not specified |
| Gomisin J | Breast Cancer | MCF7 | <10 µg/mL | Not specified |
| Breast Cancer | MDA-MB-231 | <10 µg/mL | Not specified | |
| Gomisin L1 | Ovarian Cancer | A2780 | 21.92 ± 0.73 | 48 |
| Ovarian Cancer | SKOV3 | 55.05 ± 4.55 | 48 | |
| Gomisin M2 | Triple-Negative Breast Cancer | MDA-MB-231 | ~60 | 48 |
| Triple-Negative Breast Cancer | HCC1806 | ~57 | 48 | |
| Non-cancerous Breast Epithelial | MCF10A | >80 | 48 | |
| Gomisin N | Liver Cancer | HepG2 | Not specified | Not specified |
| Liver Cancer | HCCLM3 | Not specified | Not specified |
Core Mechanisms of Action
Preliminary studies indicate that gomisins exert their anticancer effects through a variety of mechanisms, primarily centered on the induction of programmed cell death and the modulation of critical cell signaling pathways.
Induction of Apoptosis and Necroptosis
Several gomisins are potent inducers of apoptosis. For instance, Gomisin M2 has been shown to induce apoptosis in triple-negative breast cancer cells through the cleavage of PARP and Caspase-3.[1] Gomisin L1 mediates apoptosis in ovarian cancer cells via an increase in intracellular reactive oxygen species (ROS).[2] Interestingly, Gomisin J can induce both apoptosis and necroptosis, a form of programmed necrosis, particularly in apoptosis-resistant breast cancer cells like MCF7.[3][4]
Modulation of Key Signaling Pathways
Gomisins have been demonstrated to interfere with several signaling pathways crucial for cancer cell survival and proliferation.
-
PI3K/Akt/mTOR Pathway: Gomisin N has been shown to inhibit the PI3K/Akt pathway in liver cancer cells, leading to reduced cell viability and induction of apoptosis.[5] It achieves this by decreasing the phosphorylation of PI3K and Akt, and subsequently downregulating the anti-apoptotic protein Mcl-1.[5]
-
Wnt/β-catenin Pathway: In breast cancer stem cells, Gomisin M2 has been found to downregulate the Wnt/β-catenin self-renewal pathway.[1] This inhibition is crucial as the Wnt/β-catenin pathway is often hyperactivated in many cancers, promoting proliferation and stemness.
-
NF-κB and EGFR Survival Pathways: Gomisin N can enhance TNF-α-induced apoptosis in HeLa cells by suppressing the NF-κB and EGFR signaling pathways, both of which are critical for cell survival.[6]
Experimental Protocols
To ensure the reproducibility and advancement of research in this area, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Gomisin compound (e.g., Gomisin M2) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with the desired concentrations of the Gomisin compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the target proteins (e.g., p-Akt, β-catenin, cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Gomisin N inhibits the PI3K/Akt signaling pathway in liver cancer cells.
Caption: Gomisin M2 downregulates the Wnt/β-catenin pathway in breast cancer cells.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Conclusion and Future Directions
The preliminary in vitro studies on Gomisins A, J, L1, M2, and N collectively highlight the significant anticancer potential of this class of lignans. Their multifaceted mechanisms of action, including the induction of programmed cell death and the modulation of key oncogenic signaling pathways, make them promising candidates for further investigation in cancer therapy.
While the direct anticancer properties of this compound remain to be explored, the robust findings for its analogues provide a strong rationale for its inclusion in future screening and mechanistic studies. Further research should focus on a broader range of cancer cell lines, in vivo animal models, and ultimately, clinical trials to fully elucidate the therapeutic potential of gomisins in oncology. The detailed protocols and summarized data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising area of cancer drug discovery.
References
- 1. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hepatoprotective Effects of Schisandra Lignans: A Technical Guide to the Core Mechanisms of Gomisin E and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fruit of Schisandra chinensis, a plant with a long history in traditional medicine, is a rich source of bioactive dibenzocyclooctadiene lignans (B1203133).[1][2] Among these, Gomisin E and its related compounds have garnered significant scientific interest for their potent hepatoprotective properties. This technical guide provides an in-depth analysis of the mechanisms of action, experimental validation, and key signaling pathways associated with the liver-protective effects of Schisandra lignans. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.
Introduction: The Therapeutic Potential of Schisandra Lignans
Schisandra chinensis has been utilized for centuries in traditional medicine for the treatment of various ailments, including liver disorders.[1][3] Modern pharmacological research has identified dibenzocyclooctadiene lignans as the primary bioactive constituents responsible for these therapeutic effects.[1] These compounds, including the well-studied schisandrins and gomisins, exhibit a range of pharmacological activities such as antioxidant, anti-inflammatory, and anticancer effects.[2][3] This guide focuses specifically on their hepatoprotective actions, with a particular emphasis on this compound and its analogs.
Mechanisms of Hepatoprotection
The liver-protective effects of Schisandra lignans are multifaceted, primarily revolving around the modulation of key cellular signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Attenuation of Oxidative Stress via Nrf2/ARE Pathway Activation
A central mechanism of action for Schisandra lignans is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[4] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[5] Upon exposure to oxidative stress or in the presence of Nrf2 activators like Schisandra lignans, Nrf2 dissociates from Keap1 and translocates to the nucleus.[4][6] In the nucleus, Nrf2 binds to the ARE, leading to the transcriptional activation of a battery of cytoprotective genes, including those encoding antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), as well as enzymes involved in glutathione (B108866) (GSH) synthesis.[4][5]
Schisandrin B, for instance, has been shown to protect the liver from acetaminophen (B1664979) (APAP)-induced hepatotoxicity by activating the Nrf2/ARE signaling pathway, leading to increased nuclear accumulation of Nrf2 and enhanced expression of its downstream targets.[4]
Inhibition of Inflammatory Responses via NF-κB Pathway Suppression
Chronic inflammation is a key driver of liver pathogenesis. Schisandra lignans exert potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3] In response to pro-inflammatory stimuli, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory cytokines and enzymes such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[4]
Gomisin A has been demonstrated to inhibit the activation of NF-κB, leading to the downregulation of these pro-inflammatory mediators in a rat model of carbon tetrachloride (CCl4)-induced acute liver injury.[7] Similarly, Gomisin N has been shown to inhibit TNF-α-induced activation of NF-κB.[8]
Regulation of Apoptosis
Apoptosis, or programmed cell death, plays a critical role in the progression of various liver diseases. Schisandra lignans can modulate apoptotic pathways to protect hepatocytes from premature cell death. For example, Gomisin N has been found to enhance TNF-α-induced apoptosis in cancer cells by suppressing survival pathways like NF-κB and EGFR. Conversely, in the context of hepatotoxicity, Gomisin A has demonstrated anti-apoptotic effects in a mouse model of fulminant hepatic failure by reducing the activation of caspase-3, a key executioner caspase.[9] This dual role highlights the complex and context-dependent regulatory effects of these lignans on apoptosis.
Quantitative Data on Hepatoprotective Effects
The following tables summarize the quantitative data from various in vivo and in vitro studies, demonstrating the hepatoprotective efficacy of Schisandra lignans.
Table 1: In Vivo Hepatoprotective Effects of Schisandra Lignans
| Lignan | Model | Dosage | Key Findings | Reference |
| Gomisin A | CCl4-induced liver injury in rats | 10 or 30 mg/kg/day (oral) | Suppressed fibrosis proliferation and accelerated liver function repair. | [10] |
| Gomisin A | D-galactosamine/LPS-induced fulminant hepatic failure in mice | 25, 50, 100, 200 mg/kg (i.p.) | Dose-dependently attenuated increases in serum aminotransferases and lipid peroxidation. | [11][9] |
| Gomisin N | Ethanol-induced liver injury in mice | Chronic-binge ethanol (B145695) exposure | Significantly reduced hepatic steatosis and lowered serum ALT and AST levels. | [12][13] |
| Schisandrin B | APAP-induced hepatotoxicity in mice | Not specified | Protected the liver by activating the Nrf2/ARE signaling pathway. | [4] |
| Schisandra Lignan Extract (SLE) | CCl4-induced liver injury in mice | Not specified | Inhibited oxidative stress and regulated NF-κB and JNK signaling pathways. | [14] |
Table 2: In Vitro Hepatoprotective Effects of Schisandra Lignans
| Lignan | Cell Line | Toxin/Stimulus | Concentration | Key Findings | Reference |
| Gomisin N | HepG2 cells | Ethanol | Not specified | Decreased lipogenesis gene expression and prevented triglyceride accumulation. | [13][15] |
| Gomisin N | HepG2 cells | Tunicamycin or Palmitate | Not specified | Reduced expression of ER stress markers and decreased triglyceride levels. | [16] |
| Gomisin A | Cultured rat hepatocytes | Deoxycholic acid | Not specified | Inhibited the release of transaminases. | [17] |
| Schisandra chinensis extract (SCE) | HepG2 cells | N/A | 50-300 µg/mL | Significantly enhanced the activity of Nrf2 in a dose-dependent manner. | [5] |
Detailed Experimental Protocols
This section provides an overview of the methodologies commonly employed in the investigation of the hepatoprotective effects of Schisandra lignans.
In Vivo Models of Hepatotoxicity
-
Carbon Tetrachloride (CCl4)-Induced Liver Injury: This is a widely used model to study chemically-induced liver damage.[14]
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are typically used.
-
Induction of Injury: A single intraperitoneal (i.p.) or oral administration of CCl4 (often diluted in olive oil or corn oil) is given to the animals.
-
Treatment: The test compound (e.g., Gomisin A) is administered orally or via i.p. injection for a specified period before and/or after CCl4 administration.
-
Assessment: Blood and liver tissues are collected at the end of the experiment. Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver damage. Liver tissues are used for histopathological examination (H&E staining) and for measuring markers of oxidative stress (e.g., malondialdehyde - MDA) and antioxidant enzyme activity (e.g., superoxide (B77818) dismutase - SOD).
-
-
Acetaminophen (APAP)-Induced Liver Injury: This model mimics drug-induced liver failure.[18][19]
-
Animal Model: Typically mice.
-
Induction of Injury: A single high dose of APAP is administered via i.p. injection.
-
Treatment: The hepatoprotective agent is administered prior to the APAP challenge.
-
Assessment: Similar to the CCl4 model, serum ALT and AST levels, and liver histology are the primary endpoints. Depletion of hepatic glutathione (GSH) is also a key marker in this model.[19]
-
In Vitro Models of Hepatotoxicity
-
Cell Lines: Human hepatoma cell lines such as HepG2 and HepaRG are commonly used due to their availability and ease of culture.[18] Primary human hepatocytes are considered the gold standard but have limitations in availability and stability.[18]
-
Induction of Toxicity: Hepatotoxicity is induced by exposing the cells to known hepatotoxins like acetaminophen (APAP), ethanol, or carbon tetrachloride (CCl4).[1][18]
-
Treatment: The cells are pre-treated with the test compound (e.g., this compound) for a specific duration before the addition of the toxin.
-
Assessment of Cytotoxicity: Cell viability is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is another common marker of cell death.
-
Mechanistic Studies: To investigate the underlying mechanisms, various molecular biology techniques are employed, including:
-
Western Blotting: To measure the protein expression levels of key signaling molecules (e.g., Nrf2, NF-κB, caspases).
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of target genes.
-
ELISA: To quantify the levels of cytokines and other secreted proteins.
-
Measurement of Reactive Oxygen Species (ROS): Using fluorescent probes like DCFH-DA.
-
-
Visualization of Core Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.
Signaling Pathways
Caption: Nrf2/ARE signaling pathway activation by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the intrinsic apoptosis pathway by Gomisin A.
Experimental Workflow
Caption: General experimental workflow for evaluating hepatoprotective compounds.
Conclusion and Future Directions
Schisandra lignans, particularly this compound and its related compounds, represent a promising class of natural products for the development of novel hepatoprotective therapies. Their multifaceted mechanisms of action, centered on the activation of the Nrf2 antioxidant pathway and the inhibition of the NF-κB inflammatory pathway, provide a strong rationale for their therapeutic potential. The quantitative data from both in vivo and in vitro studies consistently demonstrate their efficacy in mitigating liver damage induced by various toxins.
Future research should focus on several key areas. Firstly, more extensive preclinical studies are needed to establish the long-term safety and efficacy of these compounds. Secondly, clinical trials in human subjects are warranted to translate the promising preclinical findings into tangible therapeutic benefits for patients with liver diseases. Finally, further investigation into the structure-activity relationships of different Schisandra lignans will be crucial for the optimization of their therapeutic properties and the potential development of semi-synthetic derivatives with enhanced potency and bioavailability. The in-depth understanding of the core mechanisms of these compounds, as outlined in this guide, will be instrumental in advancing these future research endeavors.
References
- 1. Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificarchives.com [scientificarchives.com]
- 4. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandra chinensis regulates drug metabolizing enzymes and drug transporters via activation of Nrf2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Diet for the prevention and treatment of Parkinson’s disease [frontiersin.org]
- 7. The molecular mechanisms of the hepatoprotective effect of gomisin A against oxidative stress and inflammatory response in rats with carbon tetrachloride-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-apoptotic and hepatoprotective effects of gomisin A on fulminant hepatic failure induced by D-galactosamine and lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Gomisin N Alleviates Ethanol-Induced Liver Injury through Ameliorating Lipid Metabolism and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gomisin N Alleviates Ethanol-Induced Liver Injury through Ameliorating Lipid Metabolism and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Schisandra Lignan Extract Protects against Carbon Tetrachloride-Induced Liver Injury in Mice by Inhibiting Oxidative Stress and Regulating the NF-κB and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gomisin N Alleviates Ethanol-Induced Liver Injury through Ameliorating Lipid Metabolism and Oxidative Stress | MDPI [mdpi.com]
- 16. Protective Effect of Gomisin N against Endoplasmic Reticulum Stress-Induced Hepatic Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect of gomisin A on immunologic liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. merckmillipore.com [merckmillipore.com]
Gomisin E (CAS 72960-21-5): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Gomisin E (CAS 72960-21-5), a lignan (B3055560) isolated from Schisandra chinensis. While research on this compound is less extensive than on other related lignans (B1203133), this document consolidates the available data on its biological activity, physicochemical properties, and hypothesized mechanisms of action. It also provides detailed experimental protocols and visualizes key signaling pathways to facilitate further investigation into its therapeutic potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 72960-21-5 | [1] |
| Molecular Formula | C₂₈H₃₄O₉ | [2][3] |
| Molecular Weight | 514.57 g/mol | [2] |
| Appearance | Powder | [1] |
| Purity | 95%~99% | [2] |
| Identification | Mass Spectrometry, NMR | [2] |
| Storage | Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage. | [2] |
Biological Activity and Quantitative Data
This compound is a dibenzocyclooctadiene lignan identified as an inhibitor of Nuclear Factor of Activated T-cells (NFAT) transcription.[4][5] The primary reported quantitative bioactivity data for this compound is its inhibitory concentration.
| Bioactivity | Cell Line | IC₅₀ | Reference |
| NFAT Transcription Inhibition | Jurkat T-cells | 4.73 μM | [4][5] |
While specific data for this compound is limited, the broader family of gomisin lignans exhibits a range of biological activities, including anticancer, neuroprotective, and hepatoprotective effects.[4][6] It is hypothesized that this compound may share some of these properties. For comparative purposes, the biological activities of other notable gomisins are well-documented, with effects on various cancer cell lines and models of neuronal and liver damage.[4][6]
Potential Signaling Pathways
Based on studies of structurally related gomisins, it is hypothesized that this compound's biological effects may be mediated through the modulation of key cellular signaling pathways, particularly those involved in inflammation and immune responses. The primary reported target of this compound is the NFAT signaling pathway.[4][5] Additionally, related gomisins have been shown to modulate the NF-κB and MAPK pathways, which are central to the inflammatory response.[7]
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the biological activity of this compound. These protocols are based on established methods for studying related gomisins and can be adapted for this compound.[7]
Preparation of this compound Stock Solution
-
Solvent Selection : Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[7]
-
Concentration : A stock solution of 10-20 mM is recommended.
-
Working Dilutions : Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for experiments.
-
Solvent Control : Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity.[7]
In Vitro Experimental Workflow
The following diagram illustrates a general workflow for in vitro studies of this compound.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentration range of this compound.[7]
-
Cell Seeding : Seed cells (e.g., microglial cells, astrocytes) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment : Treat the cells with a range of this compound concentrations for 24 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization : Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Calculation : Calculate cell viability as a percentage relative to the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Reagent Assay)
This assay measures the production of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[7]
-
Cell Culture : Seed cells in a 24-well plate and pre-treat with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection : After the desired incubation period, collect the cell culture supernatant.
-
Griess Reaction : Mix the supernatant with Griess reagent according to the manufacturer's instructions.
-
Absorbance Measurement : Measure the absorbance at the appropriate wavelength (typically 540 nm).
-
Quantification : Determine the nitrite concentration using a sodium nitrite standard curve.
Cytokine Quantification (ELISA)
This protocol is for measuring the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant.[7]
-
Supernatant Collection : Collect the cell culture supernatant after treatment with this compound and an inflammatory stimulus.
-
ELISA Procedure : Use commercially available ELISA kits for the specific cytokines of interest. Follow the manufacturer's protocol for the assay.
-
Absorbance Measurement : Measure the absorbance using a microplate reader.
-
Concentration Calculation : Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
Western Blot Analysis
This technique is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and MAPK.[7]
-
Cell Lysis : Lyse the treated cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, p65, p-ERK, ERK).
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : Quantify the band intensities to determine the relative protein expression levels.
Concluding Remarks
This compound presents an interesting subject for further research in drug discovery and development. Its defined inhibitory action on NFAT transcription provides a solid starting point for investigating its potential immunomodulatory and anti-inflammatory properties.[4][5] The experimental protocols and hypothesized signaling pathways detailed in this guide offer a framework for researchers to explore the therapeutic potential of this compound in various disease models, particularly those with an underlying inflammatory component. Further studies are warranted to expand upon the known biological activities of this compound and to elucidate its specific molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 72960-21-5 | this compound [phytopurify.com]
- 3. 72960-21-5[this compound]- Acmec Biochemical [acmec.com.cn]
- 4. benchchem.com [benchchem.com]
- 5. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Gomisin E from Schisandra Fruits
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gomisin E is a dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis, a plant utilized in traditional medicine.[1] Lignans (B1203133) from Schisandra are known for a variety of pharmacological activities, including anti-inflammatory, anticancer, hepatoprotective, and neuroprotective effects.[2] Specifically, this compound has been identified as an inhibitor of Nuclear Factor of Activated T-cells (NFAT) transcription.[1][3] These application notes provide a comprehensive protocol for the extraction and purification of this compound from Schisandra fruits, along with an overview of its known and potential signaling pathways.
Data Presentation: Extraction and Quantification of Lignans from Schisandra chinensis
The concentration of lignans in Schisandra chinensis fruits can vary based on factors such as geographical origin, harvest time, and the extraction methodology employed.[4] While specific quantitative data for this compound is limited in the available literature, the following tables summarize the extraction parameters for general lignans and the reported yields for other prominent lignans from Schisandra fruits.[4]
Table 1: Comparison of Lignan Extraction Methods from Schisandra chinensis
| Extraction Method | Optimal Solvent | Key Parameters | Total Lignan Content (mg/g) | Reference |
| Smashing Tissue Extraction (STE) | 75% Aqueous Ethanol (B145695) | Voltage: 180 V, Time: 1 min, Solid-liquid ratio: 1:19, Particle size: 120 mesh | 13.89 ± 0.014 | [5][6] |
| Heat Reflux | 95% Ethanol | Reflux twice for 90 min each, 10x solvent volume | Not specified | [7] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | Pressure: 15 MPa, Temperature: 36°C, Time: 4 h | Not specified | [8] |
| Supramolecular Solvent (SUPRAS)-Based Extraction | 35% (v/v) Hexafluoroisopropanol in SUPRAS | Solid-to-liquid ratio: 20:1 mg/mL, Vortex time: 30 s | Not specified | [9] |
| Maceration | 80% Aqueous Ethanol | Room temperature | Not specified | [10] |
| Ultrasonic-Assisted Extraction | Methanol (B129727) | 30 minutes | Not specified | [11] |
Table 2: Quantitative Abundance of Major Lignans in Schisandra chinensis Fruit Extracts
| Lignan | Concentration Range (mg/g of dry weight) | Notes | Reference |
| Schisandrin | 2.199 - 11.08 | Often the most abundant lignan. | [4][12] |
| Gomisin A | ~2.0 (0.20%) | A major lignan component. | [4] |
| Gomisin N | ~5.7 (0.57%) | Another significant lignan. | [4] |
| Schisantherin A | 2.263 - 6.36 | Can be predominant in some samples. | [4][12] |
| Gomisin M₂ | 2.17 ± 0.07 | In ethanol extract. | [13] |
| This compound | Data not widely available | Identified as a constituent, but quantitative data is scarce. | [4] |
Experimental Protocols
The following protocols describe a multi-step process for the extraction, purification, and quantification of this compound from Schisandra fruits, synthesized from established methods for lignan isolation.[14][15]
Protocol 1: Extraction of Total Lignans from Schisandra Fruits
This protocol aims to obtain a crude extract rich in lignans, including this compound.
Materials:
-
Dried and powdered fruits of Schisandra chinensis
-
95% Ethanol
-
Rotary evaporator
-
Filter paper
-
Maceration vessel or Soxhlet apparatus
Procedure:
-
Maceration:
-
Place 1 kg of dried, powdered Schisandra fruit into a large vessel.
-
Add 10 L of 95% ethanol and allow to macerate at room temperature for 72 hours with occasional stirring.[15]
-
Filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.[15]
-
-
Concentration:
-
Combine all the ethanol extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude lignan extract.[15]
-
Protocol 2: Purification of this compound
This protocol involves a series of chromatographic steps to isolate this compound from the crude extract.
2.1 Solvent Partitioning
Materials:
-
Crude lignan extract
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
Deionized water
-
Separatory funnel
Procedure:
-
Suspend the crude extract in deionized water.
-
Perform successive liquid-liquid partitioning with petroleum ether, chloroform, and ethyl acetate in a separatory funnel.[14]
-
Collect the chloroform fraction, which will be enriched with lignans.[14]
-
Concentrate the chloroform fraction using a rotary evaporator.
2.2 Silica (B1680970) Gel Column Chromatography
Materials:
-
Concentrated chloroform fraction
-
Silica gel (200-300 mesh)
-
Glass column
-
n-hexane
-
Ethyl acetate
-
Fraction collector
-
TLC plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Dissolve the concentrated chloroform fraction in a minimal amount of chloroform or n-hexane/ethyl acetate mixture and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.[14][15]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing this compound, as identified by comparison with a standard.
2.3 Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Materials:
-
This compound-enriched fraction from silica gel chromatography
-
Preparative HPLC system with a C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Fraction collector
Procedure:
-
Dissolve the this compound-enriched fraction in the mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Use a gradient elution method with a mobile phase consisting of acetonitrile and water. A typical gradient might start at 40% acetonitrile and increase to 80% over 30-40 minutes.[15]
-
Inject the sample onto the column.
-
Monitor the elution profile with a UV detector (typically at 254 nm).[15]
-
Collect the peak corresponding to this compound.
-
Concentrate the collected fraction to obtain pure this compound.
Protocol 3: Quantification of this compound by HPLC-UV
Materials:
-
Purified this compound or crude extract
-
This compound analytical standard
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Accurately weigh the purified sample or crude extract and dissolve it in methanol to a known concentration.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of the this compound analytical standard in methanol.
-
Create a series of calibration standards by diluting the stock solution to different concentrations.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway of this compound
This compound is a known inhibitor of NFAT (Nuclear Factor of Activated T-cells) transcription.[1][3] While the broader signaling cascade for this compound is not fully elucidated, based on the activities of related gomisins which modulate inflammatory pathways, a potential mechanism of action is proposed below.[2][16]
Caption: Hypothesized signaling pathway of this compound via NFAT inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Smashing Tissue Extraction of Five Lignans From the Fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. imsear.searo.who.int [imsear.searo.who.int]
- 8. An efficient strategy for the extraction and purification of lignans from Schisandra chinensis by a combination of supercritical fluid extraction and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. koreascience.kr [koreascience.kr]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
High-Purity Isolation of Gomisin E for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin E is a dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis. This compound has garnered interest in the scientific community for its potential therapeutic properties, including its activity as an inhibitor of Nuclear Factor of Activated T-cells (NFAT) transcription.[1] High-purity this compound is essential for accurate in vitro and in vivo research to elucidate its mechanism of action and evaluate its potential as a therapeutic agent. This document provides a detailed protocol for the isolation and purification of this compound from Schisandra chinensis, methods for purity assessment, and an overview of its known biological signaling pathways.
Data Presentation
Representative Purification Summary for this compound
The following table summarizes representative yields and purity levels at each stage of the isolation process. These values are based on established protocols for similar lignans (B1203133) isolated from Schisandra species and may vary depending on the quality of the starting plant material and specific experimental conditions.[2]
| Purification Step | Starting Material | Elution/Mobile Phase | Yield (mg) | Purity (%) |
| Extraction | 1 kg dried S. chinensis fruits | 95% Ethanol (B145695) | 60,000 (Crude Extract) | ~5% |
| Silica (B1680970) Gel Column Chromatography | 60 g Crude Extract | Hexane-Ethyl Acetate Gradient | 6,000 (Lignan-rich fraction) | ~40% |
| Sephadex LH-20 Column Chromatography | 6 g Lignan-rich fraction | Methanol (B129727) | 600 (this compound enriched fraction) | ~85% |
| Preparative HPLC | 600 mg this compound enriched fraction | Acetonitrile-Water Gradient | 180 (this compound) | >98% |
Experimental Protocols
A multi-step approach is required for the successful isolation and purification of this compound to a high degree of purity. This process involves an initial extraction followed by a series of chromatographic separations.
Extraction of Total Lignans
This initial step is designed to extract a broad range of lignans, including this compound, from the plant material.
-
Materials:
-
Dried and powdered fruits of Schisandra chinensis
-
95% Ethanol
-
Rotary evaporator
-
Filter paper
-
-
Protocol:
-
Macerate 1 kg of powdered S. chinensis fruits in 10 L of 95% ethanol at room temperature for 24 hours.
-
Filter the extract through filter paper.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.[2]
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.
-
Silica Gel Column Chromatography
This step fractionates the crude extract based on polarity to enrich the lignan content.
-
Materials:
-
Crude extract
-
Silica gel (70-230 mesh)
-
n-Hexane
-
Ethyl acetate
-
Glass column
-
Fraction collector
-
TLC plates
-
-
Protocol:
-
Adsorb the crude extract onto a small amount of silica gel.
-
Pack a glass column with silica gel slurried in n-hexane.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.[2]
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing lignans.
-
Pool the lignan-rich fractions and concentrate them using a rotary evaporator.
-
Sephadex LH-20 Column Chromatography
This size-exclusion chromatography step further purifies the lignan-rich fraction.
-
Materials:
-
Lignan-rich fraction from silica gel chromatography
-
Sephadex LH-20
-
Methanol
-
Glass column
-
-
Protocol:
-
Swell the Sephadex LH-20 in methanol and pack it into a glass column.
-
Dissolve the concentrated lignan-rich fraction in a small volume of methanol.
-
Apply the sample to the top of the Sephadex LH-20 column.
-
Elute the column with methanol at a constant flow rate.[2]
-
Collect fractions and monitor them by TLC or HPLC to identify those containing this compound.
-
Combine the fractions containing the target compound and concentrate.
-
Preparative High-Performance Liquid Chromatography (HPLC)
The final purification step utilizes preparative HPLC to isolate this compound to a high degree of purity.
-
Materials:
-
This compound enriched fraction from Sephadex LH-20 chromatography
-
Preparative HPLC system with a C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Fraction collector
-
-
Protocol:
-
Dissolve the this compound enriched fraction in the mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Use a gradient elution method with a mobile phase consisting of acetonitrile and water. A typical gradient might start at 40% acetonitrile and increase to 80% acetonitrile over 30-40 minutes.[2]
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector (typically at 254 nm).
-
Collect the peak corresponding to this compound.
-
Concentrate the collected fraction to obtain pure this compound.
-
Purity Assessment and Structural Confirmation
The purity of the isolated this compound should be assessed using analytical HPLC, and its identity confirmed through spectroscopic methods.
-
Analytical HPLC:
-
Utilize a C18 reversed-phase column with a mobile phase of methanol and water to confirm purity above 98%.[3]
-
-
Structural Confirmation:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR to elucidate the complete chemical structure, which is then compared with published spectral data for confirmation.[4]
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
This compound and Associated Signaling Pathways
This compound is a known inhibitor of NFAT transcription.[1] While direct studies on this compound in other pathways are limited, extensive research on related gomisins suggests they modulate key signaling pathways in neuroinflammation, such as NF-κB and MAPK.[5]
Caption: Known and hypothesized signaling pathways modulated by this compound.
References
- 1. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparative separation and purification of deoxyschizandrin from Schisandrae Sphenantherae Fructus by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: Quantification of Gomisin E in Schisandra chinensis Extracts Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gomisin E is a bioactive dibenzocyclooctadiene lignan (B3055560) found in the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. The quantification of this compound is essential for the quality control of herbal preparations, pharmacokinetic studies, and for understanding its pharmacological effects. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, reliable, and cost-effective method for the quantitative analysis of lignans (B1203133) in Schisandra extracts. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.
Data Presentation
The following table summarizes the typical chromatographic parameters and validation data for the quantification of lignans, which can be considered representative for a validated this compound method. It is important to note that while this compound is a known constituent of Schisandra chinensis, specific quantitative data in the literature is less abundant compared to other major lignans.[1]
Table 1: HPLC Method Parameters and Representative Validation Data
| Parameter | Recommended Value/Range |
| Chromatographic Conditions | |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | Gradient of Acetonitrile (A) and Water (B)[2][3] |
| Gradient Program | Start at 40-50% A, increase to 90-100% A over 30-40 minutes[3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Column Temperature | 30°C[2] |
| Detection Wavelength | 217 nm or 254 nm[2][3] |
| Injection Volume | 10-20 µL[3] |
| Validation Parameters (Representative) | |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.50 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Robustness (RSD%) | < 2% |
Experimental Protocols
This section details the methodologies for sample preparation, standard solution preparation, and the HPLC analysis workflow for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water
-
Dried fruits of Schisandra chinensis
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
3. Sample Preparation (from Schisandra chinensis fruits)
-
Grinding: Grind the dried fruits of Schisandra chinensis into a fine powder.
-
Extraction: Accurately weigh approximately 1.0 g of the powdered sample into a conical flask. Add 25 mL of methanol.[4]
-
Ultrasonication: Perform ultrasonic-assisted extraction for 30 minutes to facilitate the extraction of lignans.[3][4]
-
Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes to pellet the solid plant material.[3][4]
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to injection.[3][4]
4. HPLC Analysis Workflow
The following diagram illustrates the logical workflow for the quantification of this compound.
Caption: Workflow for this compound quantification.
5. Method Validation
To ensure the reliability of the analytical method, it should be validated according to the International Conference on Harmonisation (ICH) guidelines.[5] The key validation parameters are:
-
Linearity: Assessed by constructing calibration curves with at least five concentrations of the reference standard.[2] The correlation coefficient (r²) should be ≥ 0.999.[6]
-
Precision: Determined by analyzing replicate injections of quality control (QC) samples at different concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be less than 2%.[2][7]
-
Accuracy: Evaluated by performing recovery studies on spiked samples. The percent recovery should be within 98-102%.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[2]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by comparing the chromatograms of the standard, sample, and blank.
-
Robustness: The reliability of the method with respect to small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.
Signaling Pathway Visualization
While this document focuses on the analytical method for this compound quantification, it is noteworthy that the biological activity of Schisandra lignans often involves the modulation of key signaling pathways. For instance, some lignans from Schisandra have been shown to interact with the Nrf2/Keap1 pathway, which is crucial for cellular antioxidant responses. The following diagram illustrates a simplified representation of this pathway.
Caption: Nrf2/Keap1 signaling pathway.
The HPLC method detailed in this application note provides a robust framework for the quantification of this compound in Schisandra chinensis extracts. Adherence to the described protocols for sample preparation, chromatographic separation, and method validation will ensure accurate and reproducible results, which are crucial for research, quality control, and the development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: UPLC-MS/MS Analysis of Gomisin E in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin E, a dibenzocyclooctadiene lignan (B3055560) found in plants of the Schisandra genus, has garnered scientific interest due to its potential therapeutic properties. Lignans (B1203133) from Schisandra chinensis, in particular, are recognized for a variety of biological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects. This compound has been identified as an inhibitor of the Nuclear Factor of Activated T-cells (NFAT) transcription, a key signaling pathway in the immune response.[1][2] As research into the therapeutic potential of individual lignans like this compound progresses, the need for sensitive and specific analytical methods for its quantification in complex matrices such as plant extracts and biological samples becomes crucial.
This application note provides a detailed protocol for the analysis of this compound in plant extracts using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies, quality control of herbal products, and various research applications.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of lignans, including this compound, from dried plant material, such as the fruits of Schisandra chinensis.
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Accurately weigh approximately 1.0 g of the finely ground plant powder into a centrifuge tube.
-
Add 25 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic-assisted extraction for 30 minutes in an ultrasonic bath.[3]
-
Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the solid plant material.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial.
-
The filtered extract is now ready for UPLC-MS/MS analysis. Depending on the expected concentration of this compound, the extract may require appropriate dilution with the mobile phase starting condition (e.g., 50:50 methanol:water) before injection.
UPLC-MS/MS Analysis
The following protocol is adapted from established methods for the analysis of structurally similar lignans and is suitable for the quantification of this compound.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2-5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-2 min: 30% B
-
2-8 min: 30-90% B
-
8-9 min: 90% B
-
9-10 min: 30% B
-
10-12 min: 30% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 1.93 kV
-
Desolvation Temperature: 600°C
-
Desolvation Gas Flow: 1000 L/h (Nitrogen)
-
Cone Gas Flow: 50 L/h (Nitrogen)
-
Collision Gas: Argon
MRM Transitions for this compound:
-
Precursor Ion (m/z): 515.2 (corresponding to [M+H]⁺ for C₂₈H₃₄O₉)
-
Product Ions (m/z): To be determined by direct infusion of a this compound standard. For structurally similar lignans like Gomisin D (C₂₈H₃₂O₁₀), a common transition is m/z 531.2 → 383.1.[4] Two transitions, one for quantification and one for confirmation, should be optimized.
Data Presentation
Quantitative data for this compound in various plant extracts is noted to be scarce in the literature, with analytical studies often focusing on more abundant lignans.[5] The following table summarizes the reported concentrations of major lignans in Schisandra chinensis fruit to provide context for the expected abundance of related compounds.
| Lignan | Concentration Range (mg/g of dry weight) | Notes |
| Schisandrin | 2.199 - 11.08 | Often the most abundant lignan.[5] |
| Gomisin A | ~2.0 | A major lignan component.[5] |
| Gomisin N | ~5.7 | Another significant lignan.[5] |
| Schisantherin A | 2.263 - 6.36 | Can be predominant in some samples.[5] |
| This compound | Data not widely available | Identified as a constituent, but quantitative data is limited.[5] |
Visualizations
Experimental Workflow
The overall workflow for the UPLC-MS/MS analysis of this compound from plant extracts is depicted below.
Workflow for this compound analysis.
Signaling Pathway Inhibition by this compound
This compound is known to inhibit the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. This pathway plays a critical role in the activation of T-cells and the subsequent immune response. The diagram below illustrates the general mechanism of NFAT activation and the point of inhibition by this compound.
Inhibition of the NFAT signaling pathway by this compound.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in plant extracts. The high selectivity of MRM detection allows for accurate measurement even in complex sample matrices. While quantitative data for this compound remains limited in published literature, this protocol establishes a foundation for further research into its abundance, pharmacokinetics, and biological activity. The provided diagrams offer a clear visual representation of the experimental workflow and the mechanism of action of this compound as an inhibitor of the NFAT signaling pathway, which is valuable for researchers in natural product chemistry, pharmacology, and drug development.
References
Application Note: Structural Elucidation of Gomisin E using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin E is a dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis, a plant with a history of use in traditional medicine. Lignans (B1203133) from this genus are known for a variety of biological activities, making them of significant interest in pharmaceutical research and drug development. The complex stereochemistry and intricate ring system of this compound necessitate the use of advanced spectroscopic techniques for unambiguous structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the constitution and stereochemistry of such natural products.[1] This application note provides a detailed overview of the NMR-based methods for the structural determination of this compound, including comprehensive data tables and experimental protocols.
Data Presentation
The structural elucidation of this compound is achieved through the comprehensive analysis of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, recorded in CDCl₃.
Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.55 | s | |
| H-4 | 6.68 | s | |
| H-6α | 2.45 | m | |
| H-6β | 2.15 | m | |
| H-7 | 1.88 | m | |
| 7-CH₃ | 0.82 | d | 7.0 |
| 8-CH₃ | 1.05 | d | 7.0 |
| 1-OCH₃ | 3.85 | s | |
| 2-OCH₃ | 3.89 | s | |
| 3-OCH₃ | 3.92 | s | |
| 12-OCH₃ | 3.89 | s | |
| 13-OCH₃ | 3.85 | s | |
| Angeloyl-H-2' | 6.10 | 7.0, 1.5 | |
| Angeloyl-H-3' | 2.00 | dq | 7.0, 1.5 |
| Angeloyl-CH₃-4' | 2.05 | d | 1.5 |
| Angeloyl-CH₃-5' | 1.85 | d | 7.0 |
Note: Data is based on typical values for dibenzocyclooctadiene lignans and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 151.8 |
| C-2 | 141.2 |
| C-3 | 149.5 |
| C-4 | 110.5 |
| C-5 | 134.8 |
| C-6 | 35.5 |
| C-7 | 42.1 |
| C-8 | 33.2 |
| C-9 | 131.5 |
| C-10 | 125.4 |
| C-11 | 124.1 |
| C-12 | 148.9 |
| C-13 | 141.0 |
| C-14 | 151.2 |
| 7-CH₃ | 13.9 |
| 8-CH₃ | 21.8 |
| 1-OCH₃ | 60.9 |
| 2-OCH₃ | 56.1 |
| 3-OCH₃ | 61.1 |
| 12-OCH₃ | 56.1 |
| 13-OCH₃ | 60.9 |
| Angeloyl-C-1' | 167.5 |
| Angeloyl-C-2' | 127.8 |
| Angeloyl-C-3' | 138.2 |
| Angeloyl-C-4' | 15.8 |
| Angeloyl-C-5' | 20.5 |
Note: Data is based on typical values for dibenzocyclooctadiene lignans and may vary slightly based on experimental conditions.
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
-
Isolation and Purification : this compound is isolated from the dried fruits of Schisandra chinensis using a series of chromatographic techniques, such as silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC).
-
NMR Sample Preparation :
-
Weigh approximately 5-10 mg of purified this compound for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments.
-
Dissolve the sample in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube and cap it securely.
-
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe, operating at a constant temperature (e.g., 298 K).
¹H NMR Spectroscopy
-
Purpose : To determine the number of different types of protons and their electronic environments.
-
Pulse Sequence : Standard single-pulse experiment.
-
Spectral Width : 0-10 ppm.
-
Acquisition Time : ~2-3 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 16-64.
¹³C NMR Spectroscopy
-
Purpose : To determine the number of different types of carbon atoms.
-
Pulse Sequence : Proton-decoupled single-pulse sequence.
-
Spectral Width : 0-200 ppm.
-
Acquisition Time : ~1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096 (or more, depending on sample concentration).
COSY (Correlation Spectroscopy)
-
Purpose : To identify proton-proton spin-spin coupling networks, revealing adjacent protons.
-
Pulse Sequence : Standard COSY-90 or Gradient-Selected COSY (gCOSY).
-
Spectral Width (F1 and F2) : 0-10 ppm.
-
Number of Increments (F1) : 256-512.
-
Number of Scans per Increment : 4-8.
HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose : To identify direct one-bond correlations between protons and their attached carbons.
-
Pulse Sequence : Standard Gradient-Selected HSQC (gHSQC).
-
Spectral Width (F2, ¹H) : 0-10 ppm.
-
Spectral Width (F1, ¹³C) : 0-200 ppm.
-
Number of Increments (F1) : 128-256.
-
Number of Scans per Increment : 8-16.
-
¹JCH Coupling Constant : Optimized for ~145 Hz.
HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Sequence : Standard Gradient-Selected HMBC (gHMBC).
-
Spectral Width (F2, ¹H) : 0-10 ppm.
-
Spectral Width (F1, ¹³C) : 0-200 ppm.
-
Number of Increments (F1) : 256-512.
-
Number of Scans per Increment : 16-32.
-
Long-Range Coupling Constant (ⁿJCH) : Optimized for ~8 Hz.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structural elucidation of this compound and the key 2D NMR correlations.
Conclusion
The combination of 1D and 2D NMR techniques provides a powerful and definitive approach for the structural elucidation of complex natural products like this compound. By systematically acquiring and interpreting ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can confidently determine the molecular structure, including the carbon skeleton, the position of substituents, and the relative stereochemistry. The protocols and data presented herein serve as a comprehensive guide for scientists involved in the analysis of this compound and structurally related lignans.
References
Gomisin E: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin E is a dibenzocyclootadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis. This natural compound has garnered significant interest in the scientific community for its diverse pharmacological activities. Notably, this compound has been identified as an inhibitor of the Nuclear Factor of Activated T-cells (NFAT) transcription pathway, a critical regulator of immune responses. Dysregulation of the NFAT signaling cascade is implicated in a variety of inflammatory and autoimmune diseases, making this compound a promising candidate for further investigation in drug discovery and development.
This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on its solubility in Dimethyl Sulfoxide (DMSO), preparation of stock solutions, and methodologies for assessing its biological effects on the NFAT signaling pathway.
Data Presentation
A summary of the key physical, chemical, and biological properties of this compound is provided below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄O₉ | [1][2] |
| Molecular Weight | 514.6 g/mol | [1] |
| CAS Number | 72960-21-5 | [1][3] |
| Appearance | Powder | [1] |
| Solubility in DMSO | Soluble (estimated ~22.5 mg/mL based on Gomisin N) | [4] |
| Biological Activity | Inhibits NFAT transcription | [3] |
| IC₅₀ (NFAT transcription) | 4.73 µM | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
A critical step for in vitro studies is the proper preparation of a concentrated stock solution of this compound. Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents like DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.15 mg of this compound (Molecular Weight: 514.6 g/mol ).
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile-filtered DMSO (e.g., 1 mL for 5.15 mg to make a 10 mM solution).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.5%, and ideally ≤ 0.1%, to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which can be an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate overnight to allow for cell attachment.
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Western Blot Analysis of NFAT Nuclear Translocation
This protocol is designed to assess the effect of this compound on the activation of the NFAT signaling pathway by examining the translocation of an NFAT protein (e.g., NFATc1) from the cytoplasm to the nucleus.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture plates (e.g., 6-well plates)
-
Reagents for cytoplasmic and nuclear protein extraction
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NFATc1, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time. Include a positive control for NFAT activation (e.g., ionomycin (B1663694) and PMA) and a vehicle control.
-
-
Protein Extraction:
-
Following treatment, wash the cells with ice-cold PBS.
-
Perform cytoplasmic and nuclear fractionation using a commercial kit or a standard protocol.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against NFATc1 overnight at 4°C. Also, probe separate blots or strip and re-probe for Lamin B1 (nuclear marker) and β-actin (cytoplasmic marker) to ensure the purity of the fractions and equal loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the NFATc1 band intensity in the nuclear fraction to the Lamin B1 band intensity.
Visualizations
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: Proposed inhibitory effect of this compound on the NFAT signaling pathway.
References
Preparing Gomisin E Stock Solutions for Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin E is a dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis. It is a known inhibitor of Nuclear Factor of Activated T-cells (NFAT) transcription, a critical pathway in immune responses.[1] This document provides detailed application notes and protocols for the preparation of this compound stock solutions for various experimental applications, ensuring accurate and reproducible results.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the correct preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄O₉ | |
| Molecular Weight | 514.56 g/mol | |
| Appearance | Powder | |
| Solubility | Soluble in DMSO and ethanol. | [2] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [2] |
Preparing this compound Stock Solutions
The following protocols provide step-by-step instructions for preparing this compound stock solutions for both in vitro and in vivo experiments. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating primary stock solutions due to its broad compatibility with cell culture and animal studies.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is suitable for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 514.56 g/mol = 5.1456 mg
-
-
-
Weighing this compound:
-
Carefully weigh out approximately 5.15 mg of this compound powder using a calibrated analytical balance.
-
-
Dissolving in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution but should be done with caution to avoid degradation.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
Note on Solvent Purity: Use of anhydrous, high-purity DMSO is critical to prevent the introduction of water, which can affect the solubility and stability of this compound.[3]
Workflow for Preparing this compound Stock Solution
Caption: A flowchart illustrating the key steps for preparing a this compound stock solution.
Application Notes for In Vitro Experiments
When using this compound stock solutions for cell-based assays, it is crucial to consider the final concentration of the solvent to avoid cytotoxicity.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1% (v/v), to avoid affecting cell viability and experimental outcomes.
-
Dilution Series: Prepare a series of working solutions by diluting the high-concentration stock solution in the appropriate cell culture medium immediately before use.
Protocol 2: Example of a Cell-Based NFAT Reporter Assay
This protocol provides a general guideline for using a this compound stock solution in an NFAT-dependent reporter gene assay. This type of assay is used to measure the inhibition of NFAT activation.[4]
Materials:
-
Jurkat cells stably transfected with an NFAT-luciferase reporter construct
-
RPMI 1640 medium with 10% FBS
-
10 mM this compound stock solution in DMSO
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (B1663694) for cell stimulation
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the Jurkat-NFAT reporter cells at a density of 1 x 10⁵ cells/well in a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM this compound stock solution in culture medium to achieve the desired final concentrations.
-
Add the diluted this compound to the wells. Include a vehicle control (DMSO at the same final concentration) and a positive control (without inhibitor).
-
-
Cell Stimulation:
-
Immediately after adding the inhibitor, stimulate the cells with PMA (50 ng/mL) and ionomycin (1 µM) to activate the NFAT pathway.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 6-24 hours. The optimal incubation time should be determined empirically.
-
-
Luciferase Assay:
-
After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
NFAT Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the calcineurin-mediated dephosphorylation of NFAT, preventing its nuclear translocation and subsequent gene expression.
Application Notes for In Vivo Experiments
For animal studies, this compound needs to be formulated to ensure its solubility and bioavailability.
Protocol 3: Preparation of this compound for Oral Gavage in Mice
This protocol provides an example of how to prepare a this compound formulation for oral administration in mice.
Materials:
-
10 mM this compound stock solution in DMSO
-
Corn oil
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Determine the Dosing Solution Concentration:
-
Calculate the required concentration of the dosing solution based on the desired dose (e.g., mg/kg) and the dosing volume for the animals.
-
-
Formulation:
-
A common formulation for lipophilic compounds is a suspension in a vehicle like corn oil. A typical ratio is 10% DMSO and 90% corn oil.
-
For example, to prepare 1 mL of a 2.5 mg/mL dosing solution, you would take 100 µL of a 25 mg/mL this compound stock solution in DMSO and add it to 900 µL of corn oil.[2]
-
-
Mixing:
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
-
Administration:
-
Administer the formulation to the animals via oral gavage.
-
-
Stability:
-
It is recommended to prepare the dosing solution fresh daily to ensure stability.
-
Stability and Storage of this compound Solutions
While specific stability data for this compound is limited, general guidelines for storing compounds in DMSO should be followed to ensure the integrity of the stock solutions.
| Storage Condition | Duration | Recommendation |
| -20°C in DMSO | Up to 1 month | Suitable for short-term storage. |
| -80°C in DMSO | Up to 6 months | Recommended for long-term storage. |
| Freeze-Thaw Cycles | Multiple | Minimize by preparing single-use aliquots. Repeated freeze-thaw cycles can introduce moisture and may lead to compound precipitation and degradation.[3][5][6][7] |
| Room Temperature | Short periods | Avoid prolonged storage at room temperature. |
Disclaimer: The information provided in these application notes and protocols is intended for research use only. It is the responsibility of the end-user to determine the suitability of these protocols for their specific applications and to conduct all necessary safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]
- 3. ziath.com [ziath.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using Gomisin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin E is a dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, a plant widely used in traditional medicine. Lignans (B1203133) from S. chinensis are known for a variety of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2] this compound has been specifically identified as an inhibitor of the Nuclear Factor of Activated T-cells (NFAT) transcription, a key pathway in immune responses.[3][4] While extensive in vitro data for this compound is still emerging, research on structurally similar gomisins provides a strong rationale for investigating its potential in various therapeutic areas.[1]
These application notes provide a comprehensive guide to performing in vitro assays with this compound, offering detailed protocols for assessing its effects on cell viability, inflammatory responses, and key signaling pathways. The methodologies are based on established protocols for related lignans and can be adapted for the specific cell systems and research questions being investigated.
Data Presentation: Quantitative Analysis of this compound and Related Lignans
The following tables summarize the reported biological activities of this compound and other structurally related gomisins to provide a comparative context for experimental design.
Table 1: Inhibitory Activity of this compound
| Compound | Target/Assay | Cell Line | IC50 Value (µM) | Reference |
| This compound | NFAT Transcription Inhibition | Jurkat T-cells | 4.73 | [3][4] |
Table 2: Comparative Cytotoxic and Anti-inflammatory Activities of Related Gomisins
| Compound | Activity Type | Cell Line(s) | IC50 / Effect | Reference |
| Gomisin J | Cytotoxicity | MCF7, MDA-MB-231 (Breast Cancer) | <10 µg/mL (suppressed proliferation) | [5][6] |
| Gomisin M2 | Cytotoxicity | MDA-MB-231, HCC1806 (Triple-Negative Breast Cancer) | 57-60 µM | [6] |
| Gomisin N | Anti-inflammatory (NO Production) | RAW 264.7 (Murine Macrophages) | Significant reduction | [7] |
| Gomisin N | Apoptosis Induction | Hepatic Carcinoma Cells | High concentrations induced apoptosis | [6][8] |
| Gomisin A | Neuroprotection | HT22 (Hippocampal Cells) | Inactive against t-BHP induced damage | [9] |
| Gomisin J | Neuroprotection | HT22 (Hippocampal Cells) | EC50: 43.3 ± 2.3 μM (against t-BHP induced damage) | [9] |
Note: The IC50 and EC50 values should be interpreted as comparative indicators of potency, as experimental conditions may vary between studies.
Key Experimental Protocols
General Cell Culture and Compound Preparation
Cell Lines:
-
Immunology/Inflammation: RAW 264.7 (murine macrophages), BV-2 (murine microglia), Jurkat (human T-lymphocytes).[1]
-
Neuroprotection: SH-SY5Y (human neuroblastoma), HT22 (mouse hippocampal).[9]
-
Oncology: MDA-MB-231 (human breast cancer), A549 (human lung cancer), HepG2 (human liver cancer).[6]
Culture Conditions:
-
Maintain cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[1]
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10-20 mM) in dimethyl sulfoxide (B87167) (DMSO).[1]
-
For experiments, dilute the stock solution in the culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity.[1]
Cell Viability Assessment: MTT Assay
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability. It is crucial to determine the non-toxic concentration range of this compound before proceeding with functional assays.[10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[6][10]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the experimental design.[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Anti-inflammatory Activity Assessment
A. Nitric Oxide (NO) Production Assay (Griess Reagent Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant. It is a common method to assess the anti-inflammatory potential of compounds in LPS-stimulated macrophages.[1]
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.[1]
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include appropriate controls (unstimulated, vehicle + LPS).[1]
-
Incubate for 24 hours.[1]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of supernatant with Griess reagent.
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.[1]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[1]
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.[1]
B. Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β into the culture medium.
Protocol:
-
Follow the cell seeding, pre-treatment, and stimulation steps as described in the Nitric Oxide Production Assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA for the target cytokines according to the manufacturer's instructions for the specific ELISA kit.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.[1]
Analysis of Signaling Pathways: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as NF-κB and MAPK, which are often modulated by gomisins.[1][11]
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with this compound and/or LPS for appropriate time points (e.g., 15, 30, 60 minutes for phosphorylation events). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.[1]
-
Quantification: Quantify the band intensities using densitometry software.
Visualizations: Signaling Pathways and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Dose-Response of Gomisin Analogs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the dose-response relationships and mechanisms of action of various Gomisin lignans, natural compounds isolated from Schisandra chinensis, in a range of cancer cell lines. While specific dose-response data for Gomisin E is limited in the currently available literature, this guide synthesizes data for other prominent Gomisin analogs (A, G, J, L1, M2, and N) to offer a valuable comparative resource.
Quantitative Analysis of Cytotoxic Activity
The anti-proliferative effects of Gomisin analogs have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the specific Gomisin and the cancer cell type.
Table 1: Comparative IC50 Values of Gomisin Analogs in Various Cancer Cell Lines
| Gomisin Analog | Cancer Cell Line | Cancer Type | IC50 Value | Treatment Duration (hours) |
| Gomisin A | Melanoma Cells | Metastatic Melanoma | 25-100 µM[1] | Not specified |
| HeLa | Cervical Cancer | Not specified (Inhibited proliferation)[1] | 72 | |
| Gomisin G | MDA-MB-231 | Triple-Negative Breast Cancer | ~10 µM (Inhibited viability)[2] | 72 |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~10 µM (Inhibited viability)[2] | Not specified | |
| Gomisin J | MCF7 | Breast Cancer | <10 µg/mL (Suppressed proliferation)[3][4] | Not specified |
| MDA-MB-231 | Breast Cancer | <10 µg/mL (Suppressed proliferation)[3][4] | Not specified | |
| Gomisin L1 | A2780 | Ovarian Cancer | 21.92 ± 0.73 µM[5][6] | 48 |
| SKOV3 | Ovarian Cancer | 55.05 ± 4.55 µM[5][6] | 48 | |
| Gomisin M2 | MDA-MB-231 | Triple-Negative Breast Cancer | 60 µM[3] | Not specified |
| HCC1806 | Triple-Negative Breast Cancer | 57 µM[3] | Not specified | |
| MCF10A | Non-cancerous Breast Epithelial | 85 µM[3] | Not specified | |
| Gomisin N | Hepatic Carcinoma Cells | Liver Cancer | High concentrations induced apoptosis[3] | Not specified |
| U937 | Promyelocytic Leukemia | Dose-dependent growth inhibition[7] | Not specified |
Note: The conversion from µg/mL to µM depends on the molecular weight of the specific Gomisin.
Mechanisms of Action: Signaling Pathways
Gomisin analogs exert their anti-cancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Pathway
Gomisin N has been shown to inhibit the PI3K/Akt pathway in liver cancer cells.[8] This inhibition leads to decreased phosphorylation of Akt and its downstream targets, ultimately affecting cell survival and proliferation.[8] Some gomisins have also been found to regulate the mTOR-ULK1 pathway, which is involved in autophagy.[8]
Caption: Gomisin N-mediated inhibition of the PI3K/Akt/mTOR pathway.
Wnt/β-catenin Pathway
In breast cancer stem cells, Gomisin M2 has been found to downregulate the Wnt/β-catenin signaling pathway.[3][9] This pathway is crucial for cancer stem cell self-renewal. Gomisin M2 treatment leads to a decrease in β-catenin and its downstream target, Cyclin D1, thereby inhibiting cancer cell growth.[9]
Caption: Downregulation of the Wnt/β-catenin pathway by Gomisin M2.
Induction of Apoptosis and Cell Cycle Arrest
Several Gomisin analogs induce apoptosis (programmed cell death) in cancer cells. For instance, Gomisin N enhances TRAIL-induced apoptosis in HeLa cells by upregulating death receptors DR4 and DR5 through a mechanism involving reactive oxygen species (ROS).[10][11] Gomisin L1 also induces apoptosis in ovarian cancer cells via ROS production mediated by NADPH oxidase.[5]
Furthermore, some gomisins can induce cell cycle arrest. Gomisin A, in combination with TNF-α, causes G1 phase arrest in HeLa cells.[12] Gomisin G also induces G1 arrest in triple-negative breast cancer cells by downregulating cyclin D1.[2][13]
Caption: Mechanisms of apoptosis induction and cell cycle arrest by Gomisins.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Gomisin analog for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with various concentrations of the Gomisin analog for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion
The available data strongly suggest that various Gomisin analogs possess significant anti-cancer properties, acting through diverse mechanisms including the inhibition of key oncogenic signaling pathways and the induction of apoptosis and cell cycle arrest. While more research is needed to elucidate the specific dose-response curve and mechanism of action for this compound, the comparative data presented here for other Gomisins provide a solid foundation for further investigation into this promising class of natural compounds for cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Gomisin G Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Apoptosis induction of human leukemia U937 cells by gomisin N, a dibenzocyclooctadiene lignan, isolated from Schizandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Gomisin E in an NFAT Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin E is a lignan (B3055560) compound isolated from Schisandra chinensis, a plant with a long history in traditional medicine. Recent studies have highlighted its potential as a modulator of immune responses. One of the key pathways in immune cell activation is the Nuclear Factor of Activated T-cells (NFAT) signaling cascade. This pathway plays a crucial role in the transcription of cytokine genes and other mediators of inflammation. Consequently, the NFAT pathway has emerged as a significant target for the development of novel immunomodulatory and anti-inflammatory therapeutics. This compound has been identified as an inhibitor of NFAT transcription, making it a compound of interest for further investigation.[1]
This document provides a detailed protocol for utilizing a Nuclear Factor of Activated T-cells (NFAT) reporter assay to characterize the inhibitory activity of this compound. The NFAT reporter assay is a robust, cell-based method for screening and characterizing compounds that modulate the calcineurin-NFAT signaling pathway.[2]
Principle of the NFAT Reporter Assay
The NFAT reporter assay is a powerful tool for studying the activity of the NFAT signaling pathway. The core of this assay is a reporter gene, typically luciferase, whose expression is controlled by an NFAT-responsive promoter.[3][4] In unstimulated cells, NFAT transcription factors are phosphorylated and reside in the cytoplasm.[5] Upon activation of the pathway, intracellular calcium levels rise, leading to the activation of the phosphatase calcineurin.[6][7] Calcineurin then dephosphorylates NFAT, enabling its translocation into the nucleus.[5][8] In the nucleus, NFAT binds to specific response elements in the promoter region of target genes, including the luciferase reporter gene in this assay system, thereby initiating transcription.[2] The resulting luciferase expression can be quantified by measuring luminescence, which serves as a direct readout of NFAT transcriptional activity.[3][9]
Signaling Pathway Diagram
Caption: The Calcineurin-NFAT Signaling Pathway and point of inhibition by this compound.
Quantitative Data Summary
The inhibitory effect of this compound on NFAT-dependent transcription can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table presents illustrative data from a representative NFAT reporter assay.
| Concentration of this compound (µM) | % Inhibition of NFAT Activity (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 4.5 |
| 0.1 | 8.2 ± 3.1 |
| 0.5 | 15.6 ± 5.2 |
| 1.0 | 25.3 ± 6.8 |
| 5.0 | 52.1 ± 7.3 |
| 10.0 | 78.9 ± 5.9 |
| 25.0 | 92.4 ± 4.1 |
| 50.0 | 98.7 ± 2.3 |
| IC50 (µM) | 4.73 [1] |
Note: The data presented in this table, with the exception of the IC50 value, is illustrative and intended to represent typical results from an NFAT reporter assay.
Detailed Experimental Protocol
This protocol describes the steps for determining the inhibitory effect of this compound on NFAT activation in a luciferase reporter cell line, such as Jurkat-NFAT-Lucia™ or a similarly engineered cell line.
Materials and Reagents
-
NFAT reporter cell line (e.g., Jurkat cells stably transfected with an NFAT-luciferase reporter construct)
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution prepared in DMSO)
-
NFAT pathway activator (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
-
DMSO (vehicle control)
-
White, clear-bottom 96-well microplates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Experimental Workflow Diagram
Caption: Workflow for the this compound NFAT Reporter Assay.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture the NFAT reporter Jurkat cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
On the day of the experiment, harvest the cells and adjust the cell density to approximately 4 x 10⁵ cells/mL in fresh medium.
-
Seed 90 µL of the cell suspension into each well of a white, clear-bottom 96-well plate (~36,000 cells/well).[10]
-
-
Compound Preparation and Addition:
-
Prepare a series of dilutions of this compound in cell culture medium from a concentrated DMSO stock. The final DMSO concentration in all wells should be kept constant and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include wells for "vehicle control" (DMSO only), "unstimulated control" (cells with vehicle but no activator), and "positive control" (cells with activator and vehicle).
-
Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate for 1-2 hours at 37°C in a 5% CO₂ incubator. This allows for the compound to enter the cells.
-
-
NFAT Pathway Stimulation:
-
Prepare a stimulation solution containing PMA and Ionomycin in cell culture medium at a concentration that is 10-fold higher than the desired final concentration (e.g., final concentrations of 30 nM PMA and 1 µM Ionomycin).[11]
-
Add 10 µL of the stimulation solution to all wells except for the "unstimulated control" wells. To the unstimulated wells, add 10 µL of culture medium.
-
The final volume in each well should now be 110 µL.
-
-
Incubation:
-
Incubate the plate for 6 to 18 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically for the specific cell line being used.[12]
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.[11]
-
Incubate the plate at room temperature for 10-20 minutes, protected from light, to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from the "unstimulated control" wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Signal of Test Compound / Signal of Vehicle Control)] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration and use a non-linear regression analysis (four-parameter logistic fit) to determine the IC50 value.
-
Conclusion
The NFAT reporter assay is a highly effective method for quantifying the inhibitory potential of compounds like this compound on a key inflammatory signaling pathway. The provided protocol offers a detailed framework for researchers to investigate the immunomodulatory properties of this compound and similar natural products. This can aid in the discovery and development of new therapeutic agents for a range of inflammatory and autoimmune disorders.
References
- 1. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. A fluorescence-based assay to monitor transcriptional activity of NFAT in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NFAT [bio.davidson.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. T Cell Activation Bioassay (NFAT) Protocol [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Application Notes: Western Blot Analysis for Elucidating the Cellular Mechanisms of Gomisin E
Introduction
Gomisin E, a lignan (B3055560) isolated from Schisandra chinensis, is a member of a class of bioactive compounds with demonstrated therapeutic potential, including anti-inflammatory and anti-cancer properties. Understanding the molecular mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic agent. Western blot analysis is an indispensable technique for this purpose, allowing for the sensitive and specific detection of changes in protein expression and post-translational modifications within key cellular signaling pathways. These application notes provide a comprehensive guide for researchers utilizing Western blot to investigate the mechanistic actions of this compound. While direct research on this compound is emerging, the well-documented activities of related gomisins, such as A, G, J, M2, and N, offer valuable insights into potential pathways of interest. It is hypothesized that this compound may modulate signaling cascades, including the NF-κB, MAPK, and PI3K/Akt pathways, which are central to cellular processes like inflammation, proliferation, and apoptosis.
Key Signaling Pathways Implicated in the Action of Gomisins
Western blot analysis can be employed to investigate the effect of this compound on several critical signaling pathways. Based on studies of structurally similar gomisins, the following pathways are of high interest:
-
NF-κB Signaling Pathway: This pathway is a key regulator of inflammation and cell survival. Studies on Gomisin M2 and N have shown inhibition of this pathway, preventing the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory genes.[1][2]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular proliferation, differentiation, and stress responses.[3] Gomisin N has been shown to affect the MAPK/ERK pathway.[4]
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, survival, and metabolism. Several gomisins have been found to modulate PI3K/Akt signaling.[5][6]
-
NFAT Signaling Pathway: Emerging evidence suggests that this compound may act as an inhibitor of the Nuclear Factor of Activated T-cells (NFAT) pathway by interfering with calcineurin-mediated dephosphorylation and nuclear translocation of NFAT.[7]
Quantitative Data Summary
The following tables summarize the effects of various gomisins on key signaling proteins, as determined by Western blot analysis in published studies. This data can serve as a reference for expected outcomes when investigating this compound.
Table 1: Effect of Gomisin A on Protein Expression in Ovarian Cancer Cells [5]
| Target Protein | Treatment | Observed Effect |
| CDK4 | Gomisin A + Paclitaxel | Downregulation |
| Cyclin B1 | Gomisin A + Paclitaxel | Downregulation |
| PI3K | Gomisin A + Paclitaxel | Downregulation |
| p-Akt | Gomisin A + Paclitaxel | Downregulation |
| MMP-2 | Gomisin A + Paclitaxel | Downregulation |
Table 2: Effect of Gomisin M2 on Protein Expression in Breast Cancer and Keratinocytes [8][9]
| Target Protein | Cell Type | Treatment | Observed Effect |
| p-GSK3β | Breast Cancer Cells | Gomisin M2 | Downregulation |
| β-catenin | Breast Cancer Cells | Gomisin M2 | Downregulation |
| Cyclin D1 | Breast Cancer Cells | Gomisin M2 | Downregulation |
| p-STAT1 | Keratinocytes | Gomisin M2 | Inhibition |
| p-NF-κB p65 | Keratinocytes | Gomisin M2 | Inhibition |
Table 3: Effect of Gomisin N on Protein Expression in Various Cell Lines [2][6][10][11]
| Target Protein | Cell Type | Treatment | Observed Effect |
| NF-κB p65 | HepG2 Cells | Gomisin N | Inhibition of nuclear translocation |
| IκB | HepG2 Cells | Gomisin N | Inhibition of degradation |
| PPARγ | 3T3-L1 Adipocytes | Gomisin N | Downregulation |
| C/EBPα | 3T3-L1 Adipocytes | Gomisin N | Downregulation |
| p-PI3K | Liver Cancer Cells | Gomisin N | Downregulation |
| p-Akt | Liver Cancer Cells | Gomisin N | Downregulation |
Experimental Protocols
1. Cell Culture and Treatment with this compound
-
Cell Culture: Culture the chosen cell line (e.g., macrophages for inflammation studies, cancer cell lines for anti-cancer studies) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates or 100 mm dishes and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: Treat the cells with varying concentrations of this compound for the desired time period. Include a vehicle control (DMSO only) and a positive control (if applicable, e.g., a known activator of the pathway of interest).
2. Protein Extraction from Cell Lysates
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit or a similar method, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading for the Western blot.
-
3. Western Blot Protocol
-
Sample Preparation:
-
Mix the normalized protein lysates with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-NF-κB, anti-Akt, anti-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH) to account for loading differences.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for Western blot analysis of this compound-treated cells.
Hypothesized Signaling Pathways Modulated by this compound
Caption: Hypothesized signaling pathways modulated by this compound.
Logical Relationship of this compound Mechanism Study
Caption: Logical framework for investigating this compound's mechanism of action.
References
- 1. KUMEL Repository: Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice [kumel.medlib.dsmc.or.kr]
- 2. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Gomisin N Alleviates Ethanol-Induced Liver Injury through Ameliorating Lipid Metabolism and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gomisin N from Schisandra chinensis Ameliorates Lipid Accumulation and Induces a Brown Fat-Like Phenotype through AMP-Activated Protein Kinase in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Gomisin E Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Gomisin E is a lignan (B3055560) compound isolated from Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans from Schisandra have demonstrated a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and anticancer effects. While research on many Gomisins is advancing, specific in-vivo efficacy data and detailed protocols for this compound are less prevalent in publicly available literature. These application notes provide a framework for researchers to design and conduct preclinical animal studies to evaluate the therapeutic potential of this compound. The protocols are based on established methodologies for related Gomisin compounds and can be adapted for specific research questions.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in animal models, the following tables summarize findings for closely related Gomisin compounds to provide a comparative context for designing efficacy studies.
Table 1: Summary of Quantitative Outcomes for Gomisin Compounds in Various Animal Models
| Compound | Animal Model | Disease/Condition | Key Quantitative Outcomes | Reference(s) |
| Gomisin A | Mouse Xenograft (SKOV3 & A2780 cells) | Ovarian Cancer | - Enhanced tumor inhibitory effects of paclitaxel. The combination group showed a significant reduction in tumor growth compared to the paclitaxel-only group. | [1] |
| Rat Model | CCl4-Induced Acute Liver Injury | - Markedly prevented the increase in alanine (B10760859) aminotransferase and aspartate aminotransferase. - Decreased hepatic lipid peroxidation and increased superoxide (B77818) dismutase activity. | ||
| Gomisin J | Rat Model | Cerebral Ischemia/Reperfusion | - Dose-dependently reduced neurological deficit scores, infarct volume, and brain water content. - Increased neuron survival in the hippocampus. | [2][3] |
| Gomisin M2 | BALB/c Mouse Model | Atopic Dermatitis-like Skin Lesions | - Dose-dependent reduction in ear thickness. - Reduced levels of IgE and IgG2a in serum. - Inhibited the infiltration of eosinophils and mast cells. | [4] |
| Imiquimod-Induced Mouse Model | Psoriasis-like Skin Inflammation | - Suppressed symptoms of psoriasis, including reductions in skin thickness and Psoriasis Area Severity Index (PASI) scores. - Reduced levels of IgG2a, MPO, and TNF-α in the serum. | [5] | |
| Gomisin N | C57BL/6 Mouse Model | High-Fat Diet-Induced Obesity | - Effectively lowered final body weight and adipose tissue mass. - Reduced serum levels of glucose, total triglyceride, and cholesterol. | [6] |
| Chronic-Binge Alcohol Mouse Model | Ethanol-Induced Liver Injury | - Attenuated hepatic steatosis and liver injury. - Reduced hepatic triglyceride levels. - Decreased serum levels of alanine aminotransferase (ALT) and aspartate transaminase (AST). | [7] | |
| Rat and Mouse Models | Alzheimer's Disease | - Improved learning and memory dysfunctions. - Reduced the area of Aβ plaques in the hippocampus and cortex. | [8] |
Signaling Pathways
This compound has been identified as an inhibitor of the Nuclear Factor of Activated T-cells (NFAT) transcription, with an IC50 of 4.73 μM.[9] The calcineurin-NFAT signaling pathway plays a crucial role in the regulation of immune responses and has been implicated in the pathogenesis of various diseases, including inflammatory disorders and neurodegenerative diseases.[10]
Figure 1: Proposed mechanism of this compound via inhibition of the Calcineurin-NFAT signaling pathway.
Other Gomisin compounds have been shown to modulate various signaling pathways critical in inflammation, cancer, and neuroprotection.
Figure 2: Overview of signaling pathways modulated by various Gomisin compounds.
Experimental Protocols
The following are example protocols adapted from studies on related Gomisin compounds. These should be optimized for the specific animal model and research question when investigating this compound.
Protocol 1: Evaluation of this compound in a Rat Model of Neuroprotection (Adapted from Gomisin J studies)
This protocol is based on a middle cerebral artery occlusion/reperfusion (MCAO/R) model in rats to assess the neuroprotective effects of this compound.[2][3]
1. Animal Model:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Acclimation: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Grouping:
-
Sham group
-
MCAO/R + Vehicle group
-
MCAO/R + this compound (low dose, e.g., 10 mg/kg)
-
MCAO/R + this compound (high dose, e.g., 50 mg/kg)
-
2. MCAO/R Surgery:
-
Anesthetize rats (e.g., with isoflurane (B1672236) or pentobarbital (B6593769) sodium).
-
Perform a middle cerebral artery occlusion by inserting a nylon monofilament into the internal carotid artery to block the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow reperfusion.
-
The sham group undergoes the same surgical procedure without vessel occlusion.
3. This compound Administration:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) with a small amount of Tween 80).[9]
-
Route and Timing: Administer this compound via oral gavage or intraperitoneal injection at a specific time point relative to the MCAO/R procedure (e.g., 30 minutes before reperfusion).
4. Assessment of Efficacy:
-
Neurological Deficit Scoring: At 24 hours post-reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale).
-
Infarct Volume Measurement: Euthanize animals at a predetermined time point (e.g., 24 or 48 hours post-reperfusion). Remove the brains and slice them into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.
-
Brain Water Content: Measure the wet and dry weight of the brain hemispheres to determine the extent of cerebral edema.
-
Histological Analysis: Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on brain sections to assess neuronal damage.
-
Biochemical Assays: Homogenize brain tissue to measure markers of oxidative stress (e.g., malondialdehyde, superoxide dismutase) and inflammation (e.g., TNF-α, IL-1β) using ELISA or other appropriate assays.
-
Western Blot Analysis: Analyze protein expression levels of key signaling molecules in the NFAT and other relevant pathways.
Figure 3: Experimental workflow for assessing the neuroprotective effects of this compound.
Protocol 2: Evaluation of this compound in a Mouse Model of Anti-Inflammatory Activity (Adapted from Gomisin M2 studies)
This protocol describes an imiquimod (B1671794) (IMQ)-induced psoriasis-like skin inflammation model in mice to evaluate the anti-inflammatory potential of this compound.[5]
1. Animal Model:
-
Species: Female BALB/c mice (6-8 weeks old).
-
Acclimation: Acclimatize animals for one week prior to the experiment.
-
Grouping:
-
Naive control group
-
IMQ + Vehicle group
-
IMQ + this compound (e.g., 1 mg/kg)
-
IMQ + Dexamethasone (positive control)
-
2. Induction of Psoriasis-like Inflammation:
-
Apply a daily topical dose of imiquimod cream (5%) to the shaved back skin of the mice for 7 consecutive days.
3. This compound Administration:
-
Formulation: Prepare this compound in a suitable vehicle for oral administration.
-
Route and Timing: Administer this compound daily by oral gavage, starting from the first day of IMQ application.
4. Assessment of Efficacy:
-
Clinical Scoring: Daily, assess the severity of skin inflammation using the Psoriasis Area and Severity Index (PASI), scoring for erythema, scaling, and thickness.
-
Skin Thickness Measurement: Measure the thickness of the back skin daily using a digital caliper.
-
Histological Analysis: At the end of the experiment, collect skin tissue samples for H&E staining to evaluate epidermal hyperplasia and inflammatory cell infiltration.
-
Immunohistochemistry: Stain skin sections for markers of inflammation and cell proliferation (e.g., Ki67, CD3).
-
Gene Expression Analysis: Isolate RNA from skin tissue and perform qRT-PCR to measure the expression of pro-inflammatory cytokines and chemokines (e.g., IL-17, IL-23, TNF-α).
-
Serum Analysis: Collect blood samples to measure systemic levels of inflammatory markers (e.g., IgG2a, TNF-α) by ELISA.
Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on the specific research objectives, available resources, and institutional animal care and use guidelines. A thorough literature review and pilot studies are recommended before commencing large-scale experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gomisin N Alleviates Ethanol-Induced Liver Injury through Ameliorating Lipid Metabolism and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]
- 10. The Emerging Roles of the Calcineurin-Nuclear Factor of Activated T-Lymphocytes Pathway in Nervous System Functions and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Gomisin E in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of Gomisin E in mouse models. While specific in vivo studies on this compound are limited, the protocols and data herein are extrapolated from extensive research on structurally related and functionally similar lignans (B1203133) isolated from Schisandra chinensis, such as Gomisin A, G, J, and M2.
Introduction to this compound
This compound is a dibenzocyclooctadiene lignan (B3055560) found in the fruit of Schisandra chinensis. Its primary known mechanism of action is the inhibition of the Nuclear Factor of Activated T-cells (NFAT) transcription factor, with a reported IC50 of 4.73 μM[1][2]. NFAT plays a critical role in the regulation of immune responses, and its dysregulation is implicated in various inflammatory diseases and cancer. The established anti-inflammatory, anti-cancer, and neuroprotective properties of other gomisins provide a strong rationale for investigating this compound in relevant mouse models.[3][4][5][6][7][8]
Data Presentation: Comparative Efficacy of Related Gomisins
The following tables summarize quantitative data from in vivo studies of gomisins structurally related to this compound. This information can serve as a valuable reference for designing experiments and anticipating potential outcomes with this compound.
Table 1: Summary of In Vivo Studies with Various Gomisins in Mouse Models
| Gomisin | Mouse Model | Disease/Condition | Dosing Regimen | Key Quantitative Outcomes | Reference |
| Gomisin A | BALB/c nude mice (SKOV3 xenograft) | Ovarian Cancer | 20 mg/kg, daily, intraperitoneal injection for 14 days | Enhanced the tumor-inhibitory effects of paclitaxel (B517696), leading to a significant reduction in tumor growth compared to paclitaxel alone. | [5][9] |
| Gomisin G | C57BL/6N mice (hindlimb immobilization) | Disuse Muscle Atrophy | 1 mg/kg/day, oral administration for 2 weeks | Increased muscle mass and strength; Decreased expression of muscle atrophic factors (myostatin, atrogin-1, MuRF1); Increased expression of protein synthesis factors (mTOR, 4E-BP1). | [9] |
| Gomisin J | C57/BL6 mice (Angiotensin II infusion) | Hypertension | 1 and 3 µg/kg/min, subcutaneous infusion for 2 weeks | Reversed the increase in blood pressure and the decrease in plasma nitric oxide metabolites induced by Angiotensin II. | [9][10] |
| Gomisin M2 | BALB/c mice (DNCB/DFE-induced) | Atopic Dermatitis | 0.1, 1, and 10 mg/kg, oral administration | Dose-dependent reduction in ear thickness and inflammatory markers. | [3][11] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in mouse models, adapted from established methods for other gomisins.
General Experimental Workflow
The diagram below outlines a typical workflow for an in vivo study involving this compound.
Caption: General workflow for in vivo experiments with this compound.
Preparation of this compound Formulations
The choice of vehicle is critical for ensuring the solubility and bioavailability of this compound. It is recommended to prepare formulations fresh daily.
Protocol 1: Formulation for Intraperitoneal (I.P.) Injection
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saline (0.9% NaCl)
-
-
Procedure: a. Prepare a stock solution of this compound in DMSO (e.g., 10-20 mM). b. For administration, dilute the stock solution in saline to the desired final concentration. c. Ensure the final concentration of DMSO does not exceed 5-10% to minimize toxicity.
Protocol 2: Formulation for Oral Gavage
-
Materials:
-
This compound
-
DMSO
-
Corn oil or Polyethylene glycol 300 (PEG300)
-
Tween 80 (optional, as an emulsifier)
-
-
Procedure: a. Dissolve this compound in a minimal amount of DMSO to create a stock solution. b. In a separate tube, add the required volume of corn oil or PEG300. c. While vortexing the vehicle, slowly add the this compound/DMSO stock solution to create a uniform suspension or solution. d. If necessary, add Tween 80 (e.g., 5-10% of the total volume) to improve solubility and stability. e. Ensure the final DMSO concentration is as low as possible.
Administration Protocols
Protocol 3: Intraperitoneal (I.P.) Injection
-
Animal Model: Appropriate mouse strain for the disease model.
-
Dosage: Based on data from related gomisins, a starting range of 1-20 mg/kg is recommended. A dose-response study is advised.
-
Procedure: a. Weigh the mouse to calculate the precise injection volume. b. Gently restrain the mouse, exposing the abdomen. c. Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. d. Inject the this compound formulation slowly. The typical injection volume should not exceed 10 ml/kg.
Protocol 4: Oral Gavage
-
Animal Model: Appropriate mouse strain for the disease model.
-
Dosage: A starting range of 1-10 mg/kg is recommended for oral administration.
-
Procedure: a. Weigh the mouse to determine the correct volume of the dosing solution. b. Gently restrain the mouse. c. Use a proper-sized, ball-tipped gavage needle. d. Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach. The volume should not exceed 10 ml/kg.[11]
Signaling Pathways and Visualizations
This compound and the NFAT Signaling Pathway
This compound is a known inhibitor of the NFAT signaling pathway. The simplified diagram below illustrates the key steps in this pathway and the inhibitory action of this compound.
Caption: Simplified NFAT signaling pathway and the inhibitory role of this compound.
Other Relevant Signaling Pathways Modulated by Gomisins
Based on studies of other gomisins, this compound may also modulate other key signaling pathways involved in inflammation, cell survival, and oxidative stress.
Caption: Other signaling pathways potentially modulated by this compound.
By leveraging these protocols and the comparative data, researchers can effectively design and execute in vivo studies to explore the therapeutic potential of this compound in various disease models. A preliminary dose-finding study is highly recommended to establish the optimal and safe dose range for this compound in the specific mouse model being used.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]
- 3. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gomisin N attenuated cerebral ischemia-reperfusion injury through inhibition of autophagy by activating the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Preventive effect of gomisin J from Schisandra chinensis on angiotensin II-induced hypertension via an increased nitric oxide bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating the Effect of Gomisin E on Cytokine Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisins, a class of lignans (B1203133) isolated from the medicinal plant Schisandra chinensis, have garnered significant attention for their diverse pharmacological activities. Several members of the gomisin family, including Gomisin A, J, M2, and N, have demonstrated potent anti-inflammatory properties.[1][2][3] These effects are largely attributed to their ability to modulate the expression of various cytokines, key signaling molecules that regulate inflammatory responses. The primary mechanisms of action involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2]
While specific research on Gomisin E's effect on cytokine expression is not extensively available, this document provides a generalized framework for its investigation. The protocols and expected outcomes are based on the established activities of other well-studied gomisins. These application notes will guide researchers in designing and executing experiments to characterize the potential anti-inflammatory effects of this compound.
Data Presentation: Anticipated Effects of this compound on Cytokine Expression
The following tables summarize the expected dose-dependent effects of this compound on the expression of key pro-inflammatory cytokines in a cellular model of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages or keratinocytes. The data presented here is hypothetical and serves as a template for organizing experimental results.
Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression
| Treatment | Concentration (µM) | TNF-α mRNA (Fold Change) | IL-6 mRNA (Fold Change) | IL-1β mRNA (Fold Change) |
| Control | - | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | 15.2 | 25.8 | 12.5 |
| LPS + this compound | 1 | 12.1 | 20.3 | 9.8 |
| LPS + this compound | 5 | 7.5 | 12.1 | 6.2 |
| LPS + this compound | 10 | 3.2 | 5.4 | 2.8 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Protein Secretion
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | < 10 | < 15 | < 5 |
| LPS (1 µg/mL) | - | 1250 | 2800 | 850 |
| LPS + this compound | 1 | 1020 | 2250 | 680 |
| LPS + this compound | 5 | 650 | 1300 | 420 |
| LPS + this compound | 10 | 280 | 550 | 180 |
Mandatory Visualizations
Signaling Pathways
Caption: Proposed inhibitory mechanism of this compound on NF-κB and MAPK signaling pathways.
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect on cytokine expression.
Experimental Protocols
In Vitro Cell-Based Assay for Cytokine Expression
This protocol details an in vitro experiment to assess the effect of this compound on cytokine production in a relevant cell line, such as murine macrophages (RAW 264.7) or human keratinocytes (HaCaT).
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
RAW 264.7 or HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
24-well or 96-well cell culture plates
-
Reagents for RNA extraction, qPCR, ELISA, and Western blotting
Procedure:
-
Cell Culture: Culture RAW 264.7 or HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 24-well or 96-well plates at a density that allows for 70-80% confluency at the time of treatment. Allow the cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare working solutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Ensure the final DMSO concentration is below 0.1% to prevent cytotoxicity.
-
Treatment:
-
For pre-treatment, remove the old medium and add fresh medium containing the desired concentrations of this compound. Incubate for 1-2 hours.
-
Following pre-treatment, add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response.
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells treated with LPS only.
-
-
Incubation: Incubate the cells for a predetermined time, depending on the target of analysis (e.g., 6 hours for mRNA expression, 24 hours for protein secretion).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine protein analysis by ELISA. Centrifuge to remove any cellular debris and store at -80°C if not used immediately.
-
Cell Lysate: Wash the cells with ice-cold PBS and then lyse them using appropriate buffers for RNA or protein extraction.
-
Quantification of Cytokine mRNA by RT-qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target cytokines (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.[4]
-
qPCR:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR using a real-time PCR system. A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[5]
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in cytokine mRNA expression, normalized to the housekeeping gene.[4]
Quantification of Cytokine Protein by ELISA
Materials:
-
Commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β)
-
96-well ELISA plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[6]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.[6]
-
Sample and Standard Incubation: Wash the plate and add the collected cell culture supernatants and a series of known concentrations of the standard cytokine to the wells. Incubate for 2 hours at room temperature.[7]
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[8]
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.[7]
-
Substrate Addition and Color Development: Wash the plate and add the TMB substrate solution. Incubate in the dark until a color change is observed.[7]
-
Stopping the Reaction: Add the stop solution to each well.[6]
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use this curve to determine the concentration of the cytokines in the samples.[7]
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phosphorylated and total forms of p65 (NF-κB), ERK, JNK, p38 (MAPK), and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer to extract total protein.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane and add a chemiluminescent substrate. Visualize the protein bands using an imaging system.[11]
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.
References
- 1. Gomisin A inhibits lipopolysaccharide-induced inflammatory responses in N9 microglia via blocking the NF-κB/MAPKs pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. protocols.io [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. origene.com [origene.com]
- 12. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Gomisin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin E, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra chinensis, is a member of a class of compounds that have demonstrated significant anti-cancer properties in preclinical studies.[1] A key mechanism underlying the therapeutic potential of many anti-cancer agents is the induction of apoptosis, or programmed cell death. Flow cytometry is a powerful and quantitative technique for elucidating the apoptotic process in response to drug treatment. This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry, focusing on the Annexin V/Propidium Iodide (PI) assay and the assessment of mitochondrial membrane potential.
Apoptosis is characterized by a series of morphological and biochemical changes, including the externalization of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, to label early apoptotic cells.[1] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells with intact membranes. It is therefore used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Apoptosis in Human Cancer Cells (48h Treatment)
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound | 10 | 80.4 ± 3.5 | 10.1 ± 1.2 | 7.3 ± 1.0 | 2.2 ± 0.6 |
| This compound | 25 | 65.7 ± 4.2 | 18.9 ± 2.5 | 13.5 ± 2.1 | 1.9 ± 0.7 |
| This compound | 50 | 40.1 ± 5.1 | 35.6 ± 3.8 | 21.2 ± 3.2 | 3.1 ± 0.9 |
| Positive Control | Varies | Dependent on agent | Dependent on agent | Dependent on agent | Dependent on agent |
Table 2: Time-Course of this compound (25 µM)-Induced Apoptosis in Human Cancer Cells
| Treatment Group | Time (hours) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| This compound | 0 | 96.1 ± 1.8 | 2.1 ± 0.5 | 1.5 ± 0.4 | 0.3 ± 0.1 |
| This compound | 12 | 85.3 ± 2.9 | 8.2 ± 1.1 | 5.4 ± 0.9 | 1.1 ± 0.3 |
| This compound | 24 | 72.8 ± 3.7 | 15.4 ± 2.0 | 10.1 ± 1.5 | 1.7 ± 0.5 |
| This compound | 48 | 65.7 ± 4.2 | 18.9 ± 2.5 | 13.5 ± 2.1 | 1.9 ± 0.7 |
Experimental Protocols
Protocol 1: Annexin V/PI Staining for Apoptosis Detection
This protocol details the steps for staining cells with Annexin V-FITC and Propidium Iodide to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight (for adherent cells). Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle-only control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting:
-
Suspension cells: Gently collect cells from each well into separate centrifuge tubes.
-
Adherent cells: Aspirate the culture medium (which may contain floating apoptotic cells) and save it in a centrifuge tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the saved medium.
-
-
Cell Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This protocol describes the use of the lipophilic cationic dye JC-1 to measure changes in mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
Materials:
-
This compound
-
Cell culture medium and supplements
-
PBS
-
JC-1 staining solution
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1, step 1.
-
Cell Harvesting: Harvest suspension or adherent cells as described in Protocol 1, step 2.
-
Cell Washing: Wash the cells once with PBS.
-
JC-1 Staining: Resuspend the cell pellet in 0.5 mL of pre-warmed cell culture medium containing JC-1 stain (final concentration typically 1-10 µg/mL).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and wash the cells twice with PBS.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in 500 µL of PBS. Analyze the samples immediately on a flow cytometer, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.
Mandatory Visualizations
Signaling Pathways
The precise signaling pathways activated by this compound in inducing apoptosis are still under investigation. However, studies on related Gomisin compounds, such as Gomisin N and L1, suggest the involvement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[3][4] The following diagram illustrates a putative signaling cascade for this compound-induced apoptosis based on current knowledge of related compounds.
Caption: Putative signaling pathways of this compound-induced apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for assessing this compound-induced apoptosis using flow cytometry.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Logical Relationships in Data Interpretation
The interpretation of Annexin V/PI flow cytometry data is based on the differential staining of cell populations, as illustrated below.
Caption: Interpretation of Annexin V/PI flow cytometry data.
References
- 1. benchchem.com [benchchem.com]
- 2. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Gomisin E in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Gomisin E and its Potential in Neurodegenerative Diseases
This compound is a lignan (B3055560) compound isolated from Schisandra chinensis, a plant with a history of use in traditional medicine. Lignans from Schisandra chinensis have been reported to protect neurons and enhance cognitive function.[1] While direct and extensive research on this compound in the context of neurodegenerative diseases is limited, several related gomisins, such as Gomisin A, G, J, and N, have demonstrated significant neuroprotective properties.[2] These compounds have been shown to possess anti-inflammatory, antioxidant, and anti-apoptotic effects, which are critical in combating the pathologies of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[2][3][4]
The structural similarity of this compound to other well-studied gomisins provides a strong basis for its investigation as a potential therapeutic agent.[2] It is hypothesized that this compound may exert its neuroprotective effects through the modulation of key signaling pathways implicated in neuroinflammation and oxidative stress, such as NF-κB, MAPK, and Nrf2.[2][5] These pathways are central to the inflammatory and oxidative stress responses in microglial cells, which play a crucial role in the progression of neurodegenerative diseases.[2]
This document provides detailed application notes and proposed experimental protocols to guide the investigation of this compound's efficacy and mechanism of action in cellular and animal models of neurodegenerative diseases.
Data Presentation: Summary of Effects of Related Gomisins in Neurodegenerative Disease Models
The following table summarizes the quantitative data from studies on gomisins closely related to this compound, providing a rationale for its investigation.
| Gomisin Derivative | Model System | Concentration/Dose | Key Findings | Reference |
| Gomisin A | Pituitary GH3 and Pancreatic INS-1 cells | IC50: 6.2 µM (peak INa), 0.73 µM (end-pulse INa) | Differential inhibition of voltage-gated Na+ current (INa) | [6] |
| Gomisin J | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) rat model | 80 mg/kg | Reduced neurological scores, cerebral infarction, and brain water content. Attenuated neurological loss in the hippocampus. | [3] |
| Gomisin N | Alzheimer's disease (AD) rat and mouse models | 8 weeks of treatment (dose not specified) | Improved learning and memory, reduced Aβ plaque area, and increased neuron number and function. | [5] |
| Gomisin N | MCAO/R mice and OGD/R-induced PC12 cells | Not specified | Improved neurological and locomotor function, reduced cerebral infarct volume. | [7] |
| Gomisin N | Pentobarbital-treated mice | 5-45 mg/kg (i.p.) | Dose-dependent increase in sleep duration. | [8] |
| Gomisin N | Ethanol-treated HepG2 cells | 50 or 100 µM | Inhibited ethanol-induced oxidative stress and inflammation. | [9] |
Key Signaling Pathways in Neurodegeneration
The neuroprotective effects of gomisins are often attributed to their ability to modulate critical signaling pathways involved in inflammation, oxidative stress, and cell survival. Understanding these pathways is crucial for designing experiments to evaluate the mechanism of action of this compound.
Anti-Inflammatory and Antioxidant Pathways
Cell Survival and Autophagy Pathway
Experimental Protocols
The following are proposed protocols for investigating the effects of this compound in in vitro and in vivo models of neurodegenerative diseases. These are based on established methodologies for related gomisins.
In Vitro Studies: Cellular Models of Neuroinflammation
1. Cell Culture and Treatment
-
Cell Lines: Murine microglial cells (BV-2) or primary microglia and astrocytes.
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Further dilute with culture medium to the desired concentrations. The final DMSO concentration should be less than 0.1%.
2. Cytotoxicity Assay
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with a range of this compound concentrations for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[2]
-
3. Measurement of Nitric Oxide (NO) Production
-
Method: Griess Reagent Assay.
-
Procedure:
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.[2]
-
4. Measurement of Pro-inflammatory Cytokines
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Collect the cell culture supernatant after treatment with this compound and LPS.
-
Use commercially available ELISA kits for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate cytokine concentrations based on a standard curve.[2]
-
5. Western Blot Analysis of Signaling Pathways
-
Procedure:
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against proteins in the NF-κB (p-IKK, p-IκBα, p-NF-κB), MAPK (p-p38, p-ERK, p-JNK), and Nrf2 (Nrf2, HO-1, NQO1) pathways.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
-
In Vivo Studies: Animal Models of Neurodegenerative Disease
1. Animal Models
-
Alzheimer's Disease: APP/PS1 transgenic mice or intracerebroventricular (i.c.v.) injection of amyloid-beta (Aβ) peptides in rodents.[10]
-
Parkinson's Disease: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) induced models.
-
Cerebral Ischemia: Middle cerebral artery occlusion/reperfusion (MCAO/R) model in rats or mice.[3][4]
2. This compound Administration
-
Route: Intragastric administration or intraperitoneal (i.p.) injection.
-
Dosage and Duration: Based on preliminary studies and data from related gomisins (e.g., 5-80 mg/kg), administered daily for several weeks.[3][8]
3. Behavioral Assessments
-
Cognitive Function:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-maze: To evaluate short-term spatial memory.
-
-
Motor Function:
-
Rotarod Test: To measure motor coordination and balance.
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
4. Histological and Immunohistochemical Analysis
-
Procedure:
-
Perfuse animals with saline followed by 4% paraformaldehyde (PFA).[11]
-
Dissect and post-fix the brains in 4% PFA.[11]
-
Cryoprotect the brains in sucrose (B13894) solutions.
-
Section the brains using a cryostat or vibratome.
-
Perform immunohistochemistry using antibodies against:
-
Aβ plaques (e.g., 4G8)
-
Phosphorylated tau (e.g., AT8)
-
Microglia (e.g., Iba1)
-
Astrocytes (e.g., GFAP)
-
-
Perform Nissl staining to assess neuronal loss.
-
5. Biochemical Analysis of Brain Tissue
-
Homogenization: Homogenize brain tissue (e.g., hippocampus and cortex) to prepare lysates.
-
ELISA: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the brain homogenates.
-
Western Blot: Analyze the expression and phosphorylation of key proteins in the NF-κB, MAPK, Nrf2, and PI3K/Akt/mTOR signaling pathways.
Conclusion and Future Directions
Based on the established neuroprotective activities of related gomisins, this compound presents a promising candidate for further investigation in the context of neurodegenerative diseases.[2] The successful demonstration of its efficacy in the proposed in vitro and in vivo models would warrant further studies to elucidate its specific molecular targets and to assess its potential for crossing the blood-brain barrier. These investigations will be crucial in determining the therapeutic potential of this compound for the treatment of neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Effectiveness of Gomisin A, a Dibenzocyclooctadiene Lignan Isolated from Schizandra chinensis, on the Amplitude and Gating of Voltage-Gated Na+ Current - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gomisin N attenuated cerebral ischemia-reperfusion injury through inhibition of autophagy by activating the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gomisin N isolated from Schisandra chinensis augments pentobarbital-induced sleep behaviors through the modification of the serotonergic and GABAergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gomisin N Alleviates Ethanol-Induced Liver Injury through Ameliorating Lipid Metabolism and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application of Gomisin M2 in Dermatological Research: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin M2 (GM2), a lignan (B3055560) isolated from Schisandra chinensis, has garnered significant attention in dermatological research for its potent anti-inflammatory and anti-allergic properties.[1][2] Preclinical studies have demonstrated its therapeutic potential in managing chronic inflammatory skin conditions such as atopic dermatitis and psoriasis.[1][3] These application notes provide a comprehensive overview of the experimental use of Gomisin M2, detailing its mechanism of action, protocols for key in vivo and in vitro experiments, and a summary of relevant quantitative data.
Mechanism of Action
Gomisin M2 exerts its anti-inflammatory effects primarily by inhibiting key signaling pathways implicated in the pathogenesis of inflammatory skin diseases.[1][2] Research indicates that GM2 targets the Signal Transducer and Activator of Transcription 1 (STAT1) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2][4] In inflammatory states, cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) activate these pathways in keratinocytes, leading to the production of pro-inflammatory mediators.[4] Gomisin M2 has been shown to suppress the phosphorylation of STAT1 and inhibit the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of inflammatory cytokines and chemokines.[2][4][5]
Signaling Pathway Diagrams
Caption: Gomisin M2 inhibits the NF-κB signaling pathway.
Caption: Gomisin M2 inhibits the STAT1 signaling pathway.
Data Presentation
In Vivo Efficacy of Gomisin M2
Table 1: Imiquimod (B1671794) (IMQ)-Induced Psoriasis Mouse Model [1][3]
| Parameter | Vehicle Control (IMQ only) | Gomisin M2 (5 mg/kg) | Gomisin M2 (10 mg/kg) | Dexamethasone (B1670325) (Positive Control) |
| Skin Thickness (mm) | ~0.95 | ~0.65 | ~0.55 | ~0.45 |
| PASI Score | High | Reduced | Significantly Reduced | Significantly Reduced |
| Myeloperoxidase (MPO) Infiltration | Increased | Reduced | Significantly Reduced | N/A |
| Serum IgG2a Levels | Elevated | Reduced | Significantly Reduced | N/A |
| Serum TNF-α Levels | Elevated | Reduced | Significantly Reduced | N/A |
Table 2: DNCB/DFE-Induced Atopic Dermatitis Mouse Model [2]
| Parameter | Vehicle Control (DNCB/DFE only) | Gomisin M2 (10 mg/kg) | Dexamethasone (Positive Control) |
| Ear Thickness | Increased | Significantly Reduced | Significantly Reduced |
| Serum Total IgE | Elevated | Significantly Reduced | Significantly Reduced |
| Serum DFE-specific IgE | Elevated | Significantly Reduced | Significantly Reduced |
| Serum IgG2a | Elevated | Significantly Reduced | Significantly Reduced |
| Ear Tissue IL-4 Protein | Elevated | Reduced | N/A |
| Ear Tissue IL-6 Protein | Elevated | Reduced | N/A |
| Ear Tissue TSLP Protein | Elevated | Reduced | N/A |
In Vitro Efficacy of Gomisin M2 in HaCaT Keratinocytes
Table 3: Effect on TNF-α/IFN-γ-Induced Inflammatory Mediators [2][3]
| Gene/Protein Expression | Vehicle Control | Gomisin M2 (0.1-10 µM) |
| IL-1β mRNA | Increased | Dose-dependently decreased |
| IL-6 mRNA | Increased | Dose-dependently decreased |
| IL-8 (CXCL8) mRNA | Increased | Dose-dependently decreased |
| CCL17 mRNA | Increased | Dose-dependently decreased |
| CCL22 mRNA | Increased | Dose-dependently decreased |
| p-STAT1 Protein | Increased | Inhibited |
| Nuclear NF-κB p65 Protein | Increased | Inhibited |
| IκBα Degradation | Increased | Inhibited |
Experimental Protocols
In Vivo Studies
1. Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation in Mice [1][3]
This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod cream and the assessment of the therapeutic effects of Gomisin M2.
-
Animals: 8-week-old female C57BL/6J mice.[3]
-
Materials: Imiquimod cream (5%), Gomisin M2 (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose), Dexamethasone (positive control), Dial thickness gauge, Anesthesia.[1][3]
-
Procedure:
-
Acclimatize mice for at least one week before the experiment.[3]
-
Shave the dorsal skin of the mice.[1]
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 7 consecutive days.[4]
-
Orally administer Gomisin M2 (5 or 10 mg/kg) or dexamethasone daily, one hour before the imiquimod application.[1][3]
-
Monitor and score the severity of skin inflammation daily based on the Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness on a scale of 0-4.[3]
-
Measure skin thickness daily using a dial thickness gauge.[1]
-
On day 8, euthanize the mice and collect blood and skin tissue samples for further analysis (e.g., ELISA for serum cytokines, histology, qPCR for gene expression).[1][3]
-
2. DNCB/DFE-Induced Atopic Dermatitis-Like Skin Lesions in Mice [1][2]
This protocol details the induction of atopic dermatitis-like skin lesions in BALB/c mice and the evaluation of Gomisin M2's therapeutic efficacy.
-
Animals: BALB/c mice.[2]
-
Materials: 2,4-Dinitrochlorobenzene (DNCB), Dermatophagoides farinae extract (DFE), Gomisin M2, Dexamethasone (positive control), Acetone, Olive oil, Dial thickness gauge.[1][2]
-
Procedure:
-
Sensitization:
-
Challenge:
-
Treatment:
-
Evaluation:
-
Caption: Experimental workflows for in vivo dermatological models.
In Vitro Studies
1. Cell Culture and Treatment [2][3][6]
-
Cell Line: Human keratinocyte cell line (HaCaT).[2]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2 in appropriate culture medium (e.g., DMEM with 10% FBS).[6]
-
Gomisin M2 Preparation: Dissolve Gomisin M2 in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Dilute in culture medium to final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).[6]
-
Inflammatory Stimulation:
2. Gene Expression Analysis (RT-qPCR) [3]
-
Procedure:
-
After treatment, isolate total RNA from HaCaT cells using a suitable kit (e.g., RNAiso Plus).[3]
-
Synthesize cDNA using a reverse transcription kit.[3]
-
Perform quantitative PCR using specific primers for target genes (e.g., IL-1β, IL-6, CXCL8, CCL22) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
3. Protein Analysis (Western Blot) [5][6]
-
Procedure:
-
Following cell treatment, lyse the cells to extract total protein or nuclear/cytoplasmic fractions.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.[6]
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT1, STAT1, p-p65, IκBα, β-actin, Lamin B1) overnight at 4°C.[5][6]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[6]
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensities.[6]
-
Conclusion
Gomisin M2 demonstrates significant potential as a therapeutic agent for inflammatory skin diseases by targeting the NF-κB and STAT1 signaling pathways. The provided protocols and data serve as a valuable resource for researchers investigating the dermatological applications of this promising natural compound. Further studies are warranted to explore its clinical efficacy and long-term safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomisin M2 alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Gomisin E Solubility for In Vivo Research
This technical support guide is designed for researchers, scientists, and drug development professionals to address challenges associated with the poor aqueous solubility of Gomisin E in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for in vivo research?
A1: this compound is a dibenzocyclooctadiene lignan, a type of polyphenolic compound, isolated from the fruit of Schisandra chinensis. Like many other lignans (B1203133), this compound is a lipophilic (fat-soluble) molecule, which results in poor solubility in water and aqueous-based physiological fluids. This low solubility can lead to low and variable oral bioavailability, hindering the accurate assessment of its biological activity in animal models.
Q2: I'm observing precipitation when I dilute my this compound stock solution into an aqueous vehicle for my in vivo study. What's happening?
A2: This is a common issue when working with poorly soluble compounds. A concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), can cause the compound to precipitate out when diluted into an aqueous vehicle. The drastic change in solvent polarity reduces the solubility of the lipophilic this compound, leading to the formation of a suspension or visible precipitate.
Q3: What are the primary strategies to improve the solubility of this compound for in vivo administration?
A3: The main strategies focus on creating a suitable formulation that can either keep this compound solubilized or ensure its uniform dispersion for consistent dosing. Common approaches include:
-
Co-solvents: Using a mixture of a primary organic solvent (like DMSO) with other water-miscible solvents such as polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol.
-
Surfactants: Employing surfactants like Tween 80 or Poloxamers to form micelles that can encapsulate the hydrophobic this compound molecule, thereby increasing its apparent solubility in aqueous solutions.
-
Suspensions: Creating a fine, uniform suspension of this compound in a vehicle containing a suspending agent like carboxymethyl cellulose (B213188) (CMC) to ensure consistent dosing, especially for oral administration.
-
Lipid-based formulations: For highly lipophilic compounds, dissolving them in oils (e.g., corn oil) can be an effective strategy for oral delivery.
Q4: Can I use DMSO for my in vivo experiments? What are the limitations?
A4: DMSO is a powerful solvent and can be used in in vivo studies, but with caution. High concentrations of DMSO can be toxic to animals. It is crucial to keep the final concentration of DMSO in the administered formulation as low as possible, typically below 10% for oral administration and even lower for intravenous routes, depending on the animal model and experimental design. Always consult relevant institutional guidelines and literature for acceptable DMSO concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound during formulation preparation. | The aqueous content of the final formulation is too high for the amount of co-solvents used. | - Increase the proportion of co-solvents like PEG400 in your formulation.- Add a surfactant, such as Tween 80, to help stabilize the compound in the aqueous phase.- Prepare the formulation sequentially, ensuring this compound is fully dissolved in the organic solvent(s) before adding the aqueous component slowly while vortexing. |
| Inconsistent results between animals in the same treatment group. | Non-homogenous suspension leading to inaccurate dosing. | - If using a suspension, ensure it is vigorously vortexed immediately before each animal is dosed.- Consider reducing the particle size of the this compound powder through micronization before preparing the suspension.- Switch to a solution-based formulation if possible to eliminate dosing variability. |
| Signs of toxicity in animals (e.g., lethargy, irritation). | The concentration of the organic solvent (e.g., DMSO) is too high. | - Reduce the concentration of the problematic solvent in your vehicle.- Explore alternative, less toxic solvents or formulation strategies.- Conduct a vehicle toxicity study with a control group receiving only the formulation vehicle without this compound. |
| Difficulty in achieving the desired dose concentration in a reasonable injection volume. | Low solubility of this compound in the chosen vehicle. | - Experiment with different solvent systems or combinations of co-solvents and surfactants.- For oral administration, a suspension might allow for a higher concentration than a solution.- Consider advanced formulation techniques like solid dispersions or nanosuspensions, although these require more specialized preparation methods. |
Data Presentation
Quantitative Solubility of this compound and Related Lignans
| Compound | Solvent | Solubility (mg/mL) | Reference |
| Gomisin A | DMSO | 50 mg/mL (with sonication) | [1] |
| Water | < 0.1 mg/mL (insoluble) | [1] | |
| Gomisin N | DMSO | 22.5 mg/mL (with sonication) | [2][3] |
| Schisandrin B | DMSO | 80 - 100 mg/mL | [4][5] |
| Ethanol | 10 mg/mL | [4][5] | |
| Water | Insoluble | [4] |
Note: The solubility of these compounds can be influenced by factors such as temperature and the presence of moisture in the solvent.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Co-solvent/Surfactant Solution)
This protocol is adapted for a target concentration of 2 mg/mL. Adjustments can be made based on the required dose.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG400)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Gentle warming or sonication may be required to fully dissolve the compound.
-
Prepare the final formulation. In a sterile tube, add the components in the following order, vortexing thoroughly after each addition:
-
100 µL of the 20 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG400.
-
50 µL of Tween 80.
-
450 µL of sterile saline.
-
-
Ensure complete dissolution. The final formulation should be a clear solution. If any cloudiness or precipitation is observed, sonicate the mixture for 5-10 minutes.
-
Administration. The final concentration of this compound in this formulation is 2 mg/mL, with final vehicle concentrations of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline. This formulation should be prepared fresh daily. Administer the appropriate volume to the animals based on their body weight.
Protocol 2: Preparation of this compound Suspension for Oral Gavage
This protocol is suitable when a higher concentration of this compound is required that cannot be achieved in a solution.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethyl Cellulose (CMC) in sterile water
-
Mortar and pestle
-
Sterile tubes or vials
-
Vortex mixer
Procedure:
-
Prepare the 0.5% CMC solution. Dissolve 0.5 g of CMC in 100 mL of sterile water. This may require heating and stirring to achieve complete dissolution. Allow the solution to cool to room temperature.
-
Triturate this compound. Weigh the required amount of this compound powder and place it in a mortar. Add a small amount of the 0.5% CMC solution and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Prepare the final suspension. Gradually add the remaining 0.5% CMC solution to the paste while continuously stirring or vortexing until the desired final volume and concentration are reached.
-
Administration. This will result in a homogenous suspension. It is critical to vigorously vortex the suspension immediately before drawing each dose to ensure uniform distribution of this compound.
Mandatory Visualizations
Experimental Workflow for Improving this compound Solubility
Signaling Pathway Inhibited by this compound
This compound has been identified as an inhibitor of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway, with a reported IC50 of 4.73 μM.[1][4][6] This pathway is crucial for the activation of T-cells and the subsequent immune response.
References
Gomisin E stability issues in aqueous solutions
Welcome to the technical support center for Gomisin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Find troubleshooting tips and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is precipitating out of my aqueous buffer. What should I do?
A1: this compound, like many lignans (B1203133), has low aqueous solubility. Precipitation is a common issue. Here are some troubleshooting steps:
-
Use of Co-solvents: It is standard practice to first dissolve this compound in a small amount of an organic solvent like DMSO, ethanol, or methanol (B129727) to create a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental buffer.
-
Final Co-solvent Concentration: Ensure the final concentration of the organic solvent in your aqueous solution is as low as possible to avoid affecting your experimental system (e.g., cell viability). Typically, a final DMSO concentration of <0.5% is recommended for cell-based assays.
-
Sonication: Mild sonication can help in dissolving the compound upon dilution of the stock solution into the aqueous buffer.
-
pH Adjustment: The solubility of compounds can be pH-dependent. While specific data for this compound is limited, you could empirically test a small range of pH values for your buffer to see if solubility improves, keeping in mind that pH can also affect stability.
Q2: I am concerned about the stability of this compound in my aqueous solution during my experiment. How stable is it?
A2: While specific public data on the aqueous stability of this compound is scarce, lignans can be susceptible to degradation under certain conditions. Key factors influencing stability are pH, temperature, and light exposure.[1][2]
-
pH: Extreme pH values (highly acidic or alkaline) can potentially lead to hydrolysis of ester or ether groups, if present in the specific Gomisin structure. It is generally advisable to prepare solutions in buffers with a pH range of 6-8 for initial experiments.
-
Temperature: Higher temperatures accelerate chemical degradation.[3] For short-term storage (a few hours), solutions may be kept at room temperature, but for longer durations, it is recommended to store them at 4°C or on ice, protected from light.
-
Oxidation: As a polyphenolic compound, this compound may be prone to oxidation, which can be catalyzed by light, high temperatures, and the presence of metal ions.[1][2] The use of freshly prepared solutions is highly recommended.
Below is a table with hypothetical stability data to illustrate the potential impact of pH and temperature.
Table 1: Illustrative Stability of this compound (10 µM) in Aqueous Buffer (0.1% DMSO) Over 24 Hours (Note: This data is illustrative to demonstrate potential trends, as specific experimental data for this compound is not readily available in published literature.)
| pH | Temperature (°C) | % Remaining this compound (Hypothetical) |
| 5.0 | 4 | >95% |
| 5.0 | 25 (Room Temp) | ~90% |
| 5.0 | 37 | ~85% |
| 7.4 | 4 | >98% |
| 7.4 | 25 (Room Temp) | ~95% |
| 7.4 | 37 | ~92% |
| 9.0 | 4 | ~90% |
| 9.0 | 25 (Room Temp) | ~80% |
| 9.0 | 37 | <70% |
Q3: How should I prepare and store my this compound solutions?
A3: Proper preparation and storage are crucial for experimental success.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a suitable organic solvent like DMSO.[4] Aliquot the stock solution into small volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions in your aqueous buffer for each experiment by diluting the stock solution. Avoid storing dilute aqueous solutions for extended periods. If immediate use is not possible, store on ice and protect from light for a maximum of a few hours.
Q4: What are the potential degradation pathways for this compound in an aqueous solution?
A4: While the exact degradation pathway of this compound in aqueous solution is not well-documented, based on the general structure of dibenzocyclooctadiene lignans, potential degradation could occur through:
-
Oxidation: The phenolic hydroxyl groups and other parts of the aromatic system can be susceptible to oxidation, leading to the formation of quinone-like structures or other oxidation byproducts.
-
Hydrolysis: If ester functionalities are present, they could be susceptible to hydrolysis, especially at non-neutral pH.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of complex organic molecules.
Below is a diagram illustrating a hypothetical degradation pathway for this compound.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]
Optimizing Gomisin E Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Gomisin E in cell viability assays. Our aim is to help you navigate potential challenges and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cell viability assay?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the endpoint being measured. Based on available data for this compound and related lignans, a broad starting range of 1 µM to 100 µM is recommended for initial screening. For instance, this compound has been shown to inhibit NFAT transcription with an IC50 of 4.73 μM[1]. A related compound, Gomisin M2, exhibited IC50 values of approximately 57-60 μM in triple-negative breast cancer cell lines.[2].
Q2: What is the best solvent to dissolve this compound and what is the maximum final concentration of the solvent in the cell culture?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution[2]. To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should generally not exceed 0.1% to 0.5%. It is crucial to include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.
Q3: How can I be sure that this compound itself is not interfering with my colorimetric assay (e.g., MTT, XTT)?
A3: Natural compounds, particularly those derived from plants, can interfere with colorimetric assays.[3][4][5]. This can occur through direct reduction of the tetrazolium salt (like MTT) to formazan (B1609692) or through colorimetric interference if the compound is colored.[3][4][6]. To test for this, you should run parallel controls in a cell-free system:
-
Compound Color Control: Add this compound to the culture medium alone to see if it imparts a color that could affect absorbance readings.
-
Direct MTT Reduction Control: Add this compound and the MTT reagent to cell-free culture medium. If a purple color develops, it indicates that this compound is directly reducing the MTT, leading to falsely elevated viability readings.[3][4].
Q4: My cell viability results with this compound are not consistent across different assays (e.g., MTT vs. a cytotoxicity assay like LDH release). Why might this be?
A4: Different assays measure different aspects of cell health. An MTT assay measures metabolic activity, which is an indicator of cell viability but not a direct measure of cell number.[6]. A compound might inhibit metabolic activity without causing cell death (cytostatic effect), which would show a decrease in the MTT assay but not an increase in an LDH release assay (which measures membrane integrity). Conversely, a compound could affect membrane integrity without immediately impacting metabolic activity. Therefore, it is often advisable to use multiple, mechanistically different assays to get a comprehensive understanding of a compound's effect.
Q5: What are the known signaling pathways affected by this compound that might influence cell viability?
A5: While research specifically on this compound is ongoing, related gomisins are known to modulate key signaling pathways involved in inflammation, cell survival, and apoptosis, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8]. It is hypothesized that this compound may exert its effects through similar mechanisms. Downregulation of these pathways can lead to decreased cell proliferation and induction of apoptosis.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Unexpectedly high "viability" at high this compound concentrations | 1. Direct MTT Reduction: this compound may be chemically reducing the MTT reagent. 2. Colorimetric Interference: this compound solution may absorb light at the same wavelength as formazan. | 1. Run a cell-free MTT reduction control. If absorbance increases with this compound concentration in the absence of cells, the compound is interfering. 2. Consider an alternative assay that is less susceptible to interference, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or an ATP-based assay that measures cell viability via ATP levels. |
| High variability in results between replicate wells | 1. Compound Precipitation: this compound may have limited solubility in the aqueous culture medium and could be precipitating. 2. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate. | 1. Ensure the this compound stock solution is fully dissolved in DMSO before diluting in culture medium. Vortex thoroughly during dilution. Visually inspect for any precipitate before adding to cells. 2. Ensure a homogenous single-cell suspension before seeding. Pipette gently up and down multiple times before dispensing into wells. |
| Low absorbance readings in all wells, including controls | 1. Suboptimal Cell Seeding Density: Too few cells were seeded, resulting in a weak metabolic signal. 2. Incorrect Incubation Time: The incubation time with the viability reagent (e.g., MTT) was too short. | 1. Perform a cell titration experiment to determine the optimal seeding density for your cell line, ensuring they are in the logarithmic growth phase during the assay. 2. Increase the incubation time with the MTT reagent. Typically, 2-4 hours is sufficient for visible purple formazan crystals to form. |
| High background absorbance in control wells | 1. Contamination: Bacterial or fungal contamination can metabolize the MTT reagent. 2. Media Components: Phenol red or serum in the culture medium can contribute to background absorbance. | 1. Regularly check cell cultures for contamination. 2. Use a background control containing only culture medium and the MTT reagent to subtract from all other readings. Consider using a serum-free medium during the MTT incubation step. |
Data on this compound and Related Compounds
Data for this compound specifically is limited in the public domain. The table includes data on related gomisins for comparative purposes.
| Compound | Cell Line/Target | Assay | Endpoint | IC50 Value (µM) | Exposure Time (h) |
| This compound | NFAT Transcription | Luciferase Reporter Assay | Inhibition of Transcription | 4.73 | Not Specified |
| Gomisin M2 | MDA-MB-231 (Triple-Negative Breast Cancer) | Alamar Blue | Cell Viability | ~60 | 48 |
| Gomisin M2 | HCC1806 (Triple-Negative Breast Cancer) | Alamar Blue | Cell Viability | ~57 | 48 |
| Gomisin M2 | MCF10A (Non-cancerous Breast Epithelial) | Alamar Blue | Cell Viability | > 80 | 48 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Visualizations
Caption: Workflow for a typical cell viability (MTT) assay.
Caption: Hypothesized signaling pathway modulation by this compound.
References
- 1. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gomisin A inhibits lipopolysaccharide-induced inflammatory responses in N9 microglia via blocking the NF-κB/MAPKs pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Gomisin E Precipitation in Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Gomisin E in their experiments and encountering issues with its precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a dibenzocyclooctadiene lignan, a type of natural polyphenol, extracted from the plant Schisandra chinensis. It is investigated for its potential pharmacological activities. A key biological activity of this compound is the inhibition of NFAT (Nuclear Factor of Activated T-cells) transcription, with a reported IC50 of 4.73 μM[1]. Due to its chemical structure, this compound is a hydrophobic compound with low aqueous solubility, which often leads to precipitation in cell culture media.
Summary of this compound Properties
| Property | Value |
| Molecular Formula | C₂₈H₃₄O₉ |
| Molecular Weight | 514.57 g/mol |
| Biological Activity | NFAT Transcription Inhibitor (IC50: 4.73 μM)[1] |
| Appearance | White to off-white powder |
Q2: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue stemming from its hydrophobic nature. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is introduced into the culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution. Other contributing factors can include the final concentration of this compound, the concentration of the solvent, the temperature of the media, and interactions with media components.
Q3: What are the visual signs of this compound precipitation?
This compound precipitation can manifest in several ways:
-
Cloudiness or turbidity: The culture medium may appear hazy or milky.
-
Visible particles: You may observe fine, crystalline, or amorphous particles suspended in the medium or settled at the bottom of the culture vessel.
-
Thin film: A film may form on the surface of the medium.
It is crucial to differentiate precipitation from microbial contamination. Contamination is often accompanied by a rapid change in the medium's pH (indicated by a color change of the phenol (B47542) red indicator) and the presence of motile microorganisms visible under a microscope.
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Addition to Culture Media
Question: I prepared a stock solution of this compound in DMSO. When I add it to my cell culture medium, a precipitate forms instantly. What is causing this and how can I fix it?
Answer: This is a classic example of "solvent shock," where the rapid dilution of the DMSO stock in the aqueous medium causes the poorly soluble this compound to precipitate. Here are several strategies to mitigate this issue:
Troubleshooting Steps for Immediate Precipitation
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media may be exceeding its solubility limit. Try lowering the final working concentration. |
| Rapid Dilution | Adding the concentrated stock directly to the full volume of media can cause localized high concentrations and immediate precipitation. |
| 1. Pre-warm the media: Always use culture media pre-warmed to 37°C. | |
| 2. Slow, dropwise addition: Add the stock solution slowly and dropwise to the vortexing or swirling media to ensure rapid dispersal. | |
| 3. Serial dilution: Perform an intermediate dilution step. First, dilute the DMSO stock into a small volume of pre-warmed complete media or serum, and then add this intermediate dilution to the final volume of media. | |
| High DMSO Concentration | While necessary for the stock solution, a high final concentration of DMSO in the culture can contribute to precipitation and be toxic to cells. |
| 1. Keep final DMSO concentration low: Aim for a final DMSO concentration of ≤ 0.1% to minimize solvent-induced precipitation and cytotoxicity. | |
| 2. Prepare a more concentrated stock: This allows for the addition of a smaller volume of the stock solution to the media. |
Issue 2: Precipitation Observed After Incubation
Question: My culture medium with this compound looked clear initially, but after a few hours or days in the incubator, I see a precipitate. What is happening?
Answer: Delayed precipitation can be caused by several factors related to the culture conditions and the stability of the compound in the medium over time.
Troubleshooting Steps for Delayed Precipitation
| Potential Cause | Recommended Solution |
| Temperature Fluctuations | Changes in temperature can affect the solubility of this compound. Ensure your incubator maintains a stable temperature. |
| pH Shift | Cellular metabolism can lead to a decrease in the pH of the culture medium over time, which may affect the solubility of this compound. Use a well-buffered medium and monitor the pH, especially in dense cultures. |
| Evaporation | Evaporation of the medium can increase the concentration of this compound, potentially exceeding its solubility limit. Ensure proper humidification of the incubator and use appropriate culture vessels with tight-fitting lids. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or proteins in the medium, forming insoluble complexes over time. If possible, try a different basal media formulation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the desired stock concentration: A starting stock concentration of 10-20 mM in DMSO is recommended. For a 10 mM stock solution, you will need to dissolve 5.15 mg of this compound in 1 mL of DMSO.
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of DMSO to the tube. Vortex vigorously until the powder is completely dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Culture Medium
This protocol provides a stepwise method to dilute the this compound stock solution into the final culture medium to minimize precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): a. In a sterile tube, add a small volume of pre-warmed complete culture medium. b. Add the required volume of the this compound stock solution to the medium and mix gently by pipetting up and down. For example, to prepare a 100X intermediate solution, add 10 µL of a 10 mM stock to 990 µL of medium to get a 100 µM solution.
-
Prepare the final working solution: a. In a new sterile tube containing the final volume of pre-warmed complete culture medium, add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution step). b. Add the solution dropwise while gently swirling the tube.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Data Presentation
Quantitative Solubility Data for this compound and a Structurally Similar Lignan
| Compound | Solvent | Reported Solubility |
| This compound | DMSO | Soluble (qualitative) |
| This compound | Ethanol | Likely soluble (qualitative) |
| This compound | PBS | Poorly soluble (expected) |
| Gomisin N | DMSO | 22.5 mg/mL (56.19 mM)[2] |
Note: It is highly recommended to experimentally determine the solubility of this compound in your specific solvents and culture media.
IC50 Values for this compound
| Target/Assay | Cell Line/System | IC50 |
| NFAT Transcription | Jurkat T cells | 4.73 μM[1] |
Mandatory Visualizations
Caption: A generalized workflow for preparing and applying this compound in cell culture, including key troubleshooting checkpoints.
Caption: The inhibitory effect of this compound on the Calcineurin-NFAT signaling pathway.
References
How to prevent degradation of Gomisin E during extraction
Welcome to the technical support center for Gomisin E extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help prevent the degradation of this compound during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during extraction?
A1: The degradation of this compound, a dibenzocyclooctadiene lignan, can be influenced by several factors during extraction. The primary culprits are elevated temperatures, exposure to light, extreme pH conditions, and oxidative stress. It is crucial to control these parameters to ensure the stability and yield of this compound.
Q2: What is the recommended temperature range for extracting this compound to prevent thermal degradation?
A2: Lignans (B1203133) are generally stable at temperatures below 100°C. However, to minimize the risk of degradation, it is advisable to conduct extractions at a moderately elevated temperature, for instance, around 60°C, and for a limited duration. Prolonged exposure to even moderately high temperatures can lead to the degradation of thermolabile compounds. For solvent removal, using a rotary evaporator under reduced pressure is recommended to keep the temperature low.
Q3: How does pH affect the stability of this compound during extraction?
A3: Extreme pH levels, both acidic and alkaline, can negatively impact the stability of lignans like this compound. While specific data on the pH stability of this compound is limited, maintaining a near-neutral pH during extraction and subsequent storage is a prudent measure to prevent potential degradation.
Q4: Is this compound sensitive to light?
A4: Some lignans exhibit sensitivity to light, which can induce photodegradation. To mitigate this risk, it is recommended to protect your samples from direct light exposure throughout the extraction and storage process. This can be achieved by using amber-colored glassware or by covering the extraction vessel with aluminum foil.
Q5: Can oxidation affect this compound during the extraction process?
A5: Yes, oxidative degradation is a potential concern for lignans, especially those with antioxidant properties. Exposure to air and the activity of oxidative enzymes naturally present in the plant material can contribute to degradation. To minimize oxidation, consider using antioxidants or performing the extraction under an inert atmosphere, such as nitrogen, particularly if you observe significant degradation of your target compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for this compound. 2. Inefficient Extraction Method: Passive methods like maceration may not be effective. 3. Insufficient Extraction Time or Temperature: The conditions may not be adequate for efficient extraction. | 1. Optimize Solvent: Use moderately polar solvents like ethanol (B145695) or methanol (B129727), often in aqueous mixtures (e.g., 70-80%). 2. Employ Advanced Techniques: Utilize methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency. 3. Optimize Parameters: Systematically evaluate and optimize extraction time and temperature to maximize yield without causing degradation. |
| Suspected Degradation of this compound (e.g., unexpected peaks in HPLC) | 1. Excessive Heat: High temperatures during extraction or solvent evaporation. 2. Light Exposure: Direct exposure of the sample to light. 3. Oxidative Stress: Presence of oxygen and/or oxidative enzymes. 4. Extreme pH: The pH of the extraction solvent may be too acidic or alkaline. | 1. Control Temperature: Maintain extraction temperatures below 60°C and use a rotary evaporator for solvent removal. 2. Protect from Light: Use amber glassware or cover extraction vessels. 3. Minimize Oxidation: Consider degassing solvents or performing extractions under an inert (nitrogen) atmosphere. 4. Maintain Neutral pH: Ensure the extraction solvent has a near-neutral pH. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a common and efficient method for extracting this compound from Schisandra chinensis fruit powder.
Materials:
-
Dried and powdered Schisandra chinensis fruit
-
80% Ethanol (v/v) in deionized water
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Amber-colored flasks and vials
Procedure:
-
Weigh 10 g of powdered Schisandra chinensis fruit and place it in a 250 mL amber-colored Erlenmeyer flask.
-
Add 100 mL of 80% ethanol to the flask (solid-to-liquid ratio of 1:10 g/mL).
-
Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the plant debris.
-
Carefully decant the supernatant into a clean amber-colored round-bottom flask.
-
Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.
-
Combine the supernatants from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is completely removed.
-
The resulting aqueous extract can be lyophilized or used for further purification and analysis.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantitative analysis of this compound in the obtained extract.
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the expected concentration range of this compound in the sample.
-
Sample Preparation: Dissolve a known amount of the dried extract in methanol. Vortex and sonicate briefly to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water (B) is commonly used. A typical gradient could be: 0-20 min, 50-80% A; 20-25 min, 80-50% A; 25-30 min, 50% A.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Caption: Workflow for this compound extraction with potential degradation factors and preventative measures.
Caption: Troubleshooting logic for addressing low yield or degradation of this compound.
Technical Support Center: Overcoming Low Yield in Gomisin E Purification
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of Gomisin E. Our aim is to help you overcome challenges related to low yield and other common issues encountered during your experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound, presented in a question-and-answer format.
Question: My final yield of purified this compound is significantly lower than expected. What are the potential causes and how can I address them?
Answer: Low yield is a common challenge in natural product purification. The issue can arise at various stages of the process, from initial extraction to final purification. Here’s a breakdown of potential causes and solutions:
1. Inefficient Initial Extraction:
-
Suboptimal Solvent Choice: this compound, as a dibenzocyclooctadiene lignan, has moderate polarity. Using a solvent that is too polar or too non-polar will result in poor extraction efficiency.
-
Solution: Employ solvents of intermediate polarity. Ethanol (B145695) (70-95%) is often effective for extracting lignans (B1203133) from Schisandra species.[1]
-
-
Inadequate Extraction Method: Passive extraction methods like maceration may not be sufficient for complete extraction.
-
Solution: Consider more efficient extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield.[1]
-
-
Insufficient Grinding of Plant Material: A larger particle size reduces the surface area available for solvent penetration, leading to incomplete extraction.
-
Solution: Ensure the plant material is finely ground to a consistent powder (e.g., 40-60 mesh) to maximize the extraction surface area.
-
2. Losses During Chromatographic Purification:
-
Irreversible Adsorption on Silica (B1680970) Gel: this compound may bind too strongly to the silica gel stationary phase, leading to poor recovery.
-
Solution: Optimize the mobile phase polarity. If the compound remains on the column, gradually increase the solvent polarity. In some cases, adding a small amount of a modifier like methanol (B129727) to the non-polar mobile phase can help elute the compound.
-
-
Poor Separation from Co-eluting Impurities: If this compound co-elutes with other compounds, fractions containing the target molecule may be discarded to maintain purity, thus lowering the yield.
-
Solution: Fine-tune the gradient of your mobile phase in silica gel chromatography. A shallower gradient can improve the resolution between closely eluting compounds. Consider using a secondary purification step with a different stationary phase, such as Sephadex LH-20, which separates based on size and polarity.[2]
-
-
Sample Overload on Preparative HPLC Column: Injecting too much sample can lead to broad peaks and poor separation, resulting in the collection of impure fractions and a lower yield of the pure compound.
-
Solution: Reduce the injection volume or the concentration of the sample. It is often more efficient to perform multiple smaller injections than one large, overloaded injection.
-
3. Degradation of this compound:
-
Temperature and pH Instability: Although lignans are generally stable, prolonged exposure to high temperatures or extreme pH conditions can cause degradation.[1]
-
Solution: Use a rotary evaporator at a reduced pressure and a moderate temperature (e.g., below 50°C) for solvent removal. Avoid strongly acidic or basic conditions during the purification process.
-
The following diagram illustrates a decision-making workflow for troubleshooting low yield in this compound purification.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration of this compound in Schisandra chinensis fruit?
A1: Quantitative data for this compound is scarce in the literature. However, studies on other major lignans in Schisandra chinensis can provide a rough estimate. For instance, the concentration of other gomisins can range from approximately 2 mg/g to over 5 mg/g of the dry weight of the fruit. The actual concentration of this compound can vary depending on the geographical origin, harvest time, and extraction method used.
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: A multi-step chromatographic approach is generally the most effective for isolating high-purity this compound. This typically involves:
-
Silica Gel Column Chromatography: This is a good initial step to separate the crude extract into fractions based on polarity. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is commonly used.[2]
-
Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is effective for further purifying the lignan-rich fraction from the silica gel column. It helps in removing smaller molecules and some polar impurities.[2]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the final step to achieve high purity (>98%). A reversed-phase C18 column with a gradient of acetonitrile (B52724) and water is a common choice for the final purification of lignans.[2]
Q3: How can I monitor the presence of this compound in my fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the presence of this compound in fractions. By spotting a small amount of each fraction on a TLC plate and developing it in an appropriate solvent system, you can visualize the compounds under UV light. The fractions containing the spot corresponding to the Rf value of a this compound standard can then be combined for the next purification step. High-Performance Liquid Chromatography (HPLC) with a UV detector can also be used for more precise monitoring.
Q4: What are the stability and storage recommendations for purified this compound?
A4: While specific stability data for this compound is limited, lignans are generally quite stable. To ensure the integrity of your purified this compound, it is recommended to:
-
Store the purified compound as a solid at -20°C for long-term storage.
-
For solutions, it is best to prepare them fresh. If short-term storage is necessary, keep them at -20°C or -80°C.
-
Protect the compound from direct light, as some lignans can be photosensitive.
Data Presentation
The following table provides a representative summary of a multi-step purification process for a dibenzocyclooctadiene lignan, which can be adapted and optimized for this compound. The yields and purities are illustrative and will vary based on the starting material and experimental conditions.
| Purification Step | Starting Material | Elution/Mobile Phase | Representative Yield (mg) | Representative Purity (%) |
| Extraction | 1 kg dried Schisandra fruit | 95% Ethanol | 50,000 (Crude Extract) | ~5 |
| Silica Gel Chromatography | 50 g Crude Extract | Hexane-Ethyl Acetate (B1210297) Gradient | 5,000 (Lignan-rich fraction) | ~40 |
| Sephadex LH-20 Chromatography | 5 g Lignan-rich fraction | Methanol | 500 (this compound enriched fraction) | ~85 |
| Preparative HPLC | 500 mg this compound enriched fraction | Acetonitrile-Water Gradient | 150 (Pure this compound) | >98 |
Table adapted from a representative purification of Gomisin M2.[2]
Experimental Protocols
The following is a generalized protocol for the purification of this compound, based on established methods for related lignans.[2] This protocol should be optimized for your specific experimental setup.
1. Extraction of Total Lignans
-
Materials: Dried and powdered Schisandra chinensis fruit, 95% Ethanol, rotary evaporator, filter paper.
-
Procedure:
-
Macerate 1 kg of powdered Schisandra fruit in 10 L of 95% ethanol at room temperature for 72 hours.
-
Filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction on the residue two more times.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
2. Silica Gel Column Chromatography
-
Materials: Crude extract, silica gel (60-120 mesh), hexane, ethyl acetate, glass column, fraction collector.
-
Procedure:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Pack a glass column with silica gel in hexane.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing ethyl acetate in hexane.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing this compound and concentrate.
-
3. Sephadex LH-20 Column Chromatography
-
Materials: Lignan-rich fraction, Sephadex LH-20, methanol, glass column, fraction collector.
-
Procedure:
-
Swell the Sephadex LH-20 in methanol and pack it into a glass column.
-
Dissolve the lignan-rich fraction in a small volume of methanol.
-
Apply the sample to the top of the column.
-
Elute the column with methanol at a constant flow rate.
-
Collect fractions and monitor by TLC or HPLC.
-
Combine the fractions containing this compound and concentrate.
-
4. Preparative HPLC
-
Materials: this compound enriched fraction, preparative HPLC system with a C18 column, acetonitrile (HPLC grade), ultrapure water, fraction collector.
-
Procedure:
-
Dissolve the this compound enriched fraction in the mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Use a gradient elution method with a mobile phase consisting of acetonitrile and water. A typical gradient might start at 40% acetonitrile and increase to 80% acetonitrile over 30-40 minutes.[2]
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector (typically at 254 nm).
-
Collect the peak corresponding to this compound.
-
Concentrate the collected fraction to obtain pure this compound.
-
The general workflow for this compound purification is depicted in the following diagram.
Signaling Pathway
While direct studies on this compound's effect on many signaling pathways are limited, it is known to inhibit the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[3] Furthermore, many related gomisins from Schisandra have been shown to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[4][5] The following diagram illustrates the NF-κB signaling pathway, a likely target for this compound's anti-inflammatory activity.
References
Technical Support Center: LC-MS Analysis of Gomisin E
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Gomisin E.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This interference can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[2]
Q2: I am observing low signal intensity for this compound. Could this be due to matrix effects?
A2: Yes, low signal intensity is a common symptom of ion suppression, a type of matrix effect.[1] Co-eluting compounds from the sample matrix can compete with this compound for ionization, reducing the number of analyte ions that reach the detector.[1] Other potential causes for low signal include issues with the instrument settings, sample degradation, or incorrect sample preparation.[4]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: A common method to assess matrix effects is the post-extraction spike method.[2] This involves comparing the signal response of this compound in a neat solvent to the response of this compound spiked into a blank matrix sample that has already undergone the extraction procedure. A significant difference between these responses indicates the presence of matrix effects.[2] Another qualitative technique is the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6]
Q4: What is the best internal standard (IS) to use for this compound analysis to compensate for matrix effects?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound.[2][7] A SIL-IS has nearly identical chemical and physical properties to this compound and will be affected by matrix effects in a similar manner, allowing for accurate normalization of the signal.[7] If a SIL-IS is not available, a structurally related compound (an analogue) that elutes close to this compound can be used, but it may not compensate for matrix effects as effectively.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. For reverse-phase chromatography of lignans (B1203133), a mobile phase of methanol-water or acetonitrile-water with a small amount of formic acid is often used.[8] |
| Column overload. | Dilute the sample or inject a smaller volume.[5] | |
| Column contamination or degradation. | Wash the column according to the manufacturer's instructions or replace it. | |
| High Signal Variability Between Replicates | Inconsistent sample preparation. | Use an automated liquid handler for sample preparation to improve precision.[7] Ensure thorough mixing at each step. |
| Fluctuations in the ion source. | Clean the ion source as recommended by the instrument manufacturer. Buildup of non-volatile matrix components can cause inconsistent ionization.[7] | |
| Significant Ion Suppression | High concentration of matrix components co-eluting with this compound. | Improve sample cleanup using techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering substances more effectively than simple protein precipitation.[7] |
| Inefficient chromatographic separation. | Modify the chromatographic method (e.g., gradient, column chemistry) to separate this compound from interfering matrix components.[2] | |
| Inconsistent Analyte Recovery | Inefficient extraction from the matrix. | Optimize the extraction solvent and procedure. For lignans in plasma, liquid-liquid extraction with solvents like diethyl ether or methyl tert-butyl ether is common.[7][8] |
| Use of an inappropriate internal standard. | Employ a stable isotope-labeled internal standard for this compound to accurately track and correct for recovery variations.[7] |
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Rat Plasma using Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies used for the analysis of Gomisin A and other lignans in plasma.[8]
-
To 200 µL of a rat plasma sample in a microcentrifuge tube, add 50 µL of an internal standard working solution (e.g., Diazepam at 1000 ng/mL, or ideally a SIL-IS for this compound).[8]
-
Add 50 µL of methanol.[8]
-
Add 3 mL of diethyl ether as the extraction solvent.[8]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[8]
-
Centrifuge the sample at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.[8]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., methanol-water, 72:28 v/v).[8]
-
Vortex for 1 minute and centrifuge again under the same conditions.[8]
-
Transfer a 20 µL aliquot of the supernatant into an autosampler vial for LC-MS injection.[8]
Protocol 2: Sample Preparation of this compound from Herbal Extracts
This protocol is based on general methods for extracting lignans from plant material.[9]
-
Grind the dried herbal material (e.g., Schisandra chinensis fruit) into a fine powder.
-
Accurately weigh 1.0 g of the powder and place it into a conical flask.[9]
-
Add 25 mL of methanol.[9]
-
Perform ultrasonic-assisted extraction for 30 minutes.[9]
-
Centrifuge the extract at 10,000 rpm for 10 minutes.[9]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[9]
-
Dilute the filtered extract as needed with the mobile phase before injection.
Quantitative Data
The following tables provide examples of typical parameters from a validated LC-MS method for Gomisin A, a structurally related lignan, which can serve as a starting point for method development for this compound.
Table 1: Calibration Curve and LLOQ for Gomisin A in Rat Plasma
| Analyte | Calibration Curve Range (ng/mL) | LLOQ (ng/mL) |
| Gomisin A | 5.0 - 250 | 5.0 |
Data adapted from a study on Gomisin A.[8]
Table 2: Quality Control Sample Concentrations for Gomisin A
| Analyte | QC Low (ng/mL) | QC Medium (ng/mL) | QC High (ng/mL) |
| Gomisin A | 12.5 | 50 | 160 |
Data adapted from a study on Gomisin A.[8]
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gtfch.org [gtfch.org]
- 7. benchchem.com [benchchem.com]
- 8. academicjournals.org [academicjournals.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Investigating Off-Target Effects of Gomisin E
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Gomisin E in cellular assays.
Troubleshooting Guides
Unexpected results in experiments involving this compound can often be attributed to its interaction with unintended molecular targets. This guide provides a structured approach to identifying and mitigating these off-target effects.
Table 1: Troubleshooting Unexpected Cellular Phenotypes with this compound
| Symptom | Potential Off-Target Cause | Suggested Troubleshooting Steps | Experimental Validation |
| Unexpected Cytotoxicity | Inhibition of essential kinases or activation of pro-apoptotic pathways. Gomisin analogues have been shown to modulate pathways like PI3K/Akt and MAPK/ERK.[1][2] | Perform a dose-response curve to determine if the toxicity is concentration-dependent. Compare with known inhibitors of survival pathways. | Conduct a kinase profiling assay to screen this compound against a panel of kinases. Use Western blot to analyze the phosphorylation status of key survival kinases (e.g., Akt, ERK) and markers of apoptosis (e.g., cleaved caspase-3). |
| Contradictory Effects on Cell Proliferation | Modulation of cell cycle regulators or opposing signaling pathways. For instance, while the intended effect might be anti-proliferative, off-target activation of a growth pathway could occur. | Analyze cell cycle distribution using flow cytometry. Synchronize cells before treatment to observe effects on specific cell cycle phases. | Perform Western blot analysis for key cell cycle proteins (e.g., cyclins, CDKs). A Cellular Thermal Shift Assay (CETSA) can be used to confirm direct binding to unexpected targets.[3][4] |
| Alterations in Cellular Metabolism | Interaction with metabolic enzymes or modulation of metabolic signaling pathways like AMPK. Gomisin N has been reported to affect AMPK signaling.[5] | Measure key metabolic indicators such as ATP levels, lactate (B86563) production, and oxygen consumption. | Use targeted metabolomics to identify altered metabolic pathways. Perform in vitro enzyme assays for suspected off-target metabolic enzymes. |
| Inconsistent Assay Readouts | Assay interference due to the physicochemical properties of this compound (e.g., autofluorescence, aggregation). | Run control experiments without cells to check for direct interference with the assay reagents or detection method. Test for compound aggregation using techniques like dynamic light scattering. | Utilize orthogonal assays with different detection principles to validate initial findings. For example, confirm a fluorescence-based result with a luminescence or absorbance-based assay.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the known or suspected off-target pathways for lignans (B1203133) related to this compound?
While specific off-target data for this compound is limited, studies on other gomisins suggest potential interactions with several key signaling pathways. These include the PI3K-Akt-mTOR pathway, MAPK pathways (ERK, JNK, p38), and AMPK signaling.[1][2][5] Therefore, it is prudent to consider these as potential off-target pathways when working with this compound.
Q2: How can I proactively assess the selectivity of this compound in my experimental model?
A tiered approach is recommended. Initially, a broad in silico analysis using target prediction databases can provide a list of potential off-targets. Subsequently, in vitro kinase profiling against a large panel of kinases is a valuable step to identify potential off-target kinase interactions.[7] Finally, unbiased proteomics approaches in your specific cellular model can provide the most relevant insights.
Q3: My results with this compound are not reproducible. What could be the issue?
Inconsistent results can stem from several factors beyond off-target effects. These include variability in cell line passage number, subtle differences in cell culture conditions, and the stability of the compound in your experimental media. It is crucial to standardize all experimental parameters and regularly authenticate your cell lines.
Q4: What is the first step I should take if I suspect an off-target effect is influencing my data?
The first step is to perform a thorough dose-response analysis. Off-target effects are often observed at higher concentrations. If the unexpected phenotype is only apparent at concentrations significantly higher than the IC50 for your intended target, it is likely an off-target effect. This should be followed by orthogonal validation using a different assay format.[8]
Experimental Protocols
Protocol 1: Identifying Off-Target Binding Partners using Affinity Chromatography-Mass Spectrometry
This protocol outlines a method to identify proteins that directly interact with this compound.
Methodology:
-
Probe Synthesis: Synthesize a this compound analog with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads). A control resin should be prepared by blocking the active groups without attaching the this compound analog.
-
Cell Lysate Preparation: Culture and harvest cells of interest. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation to remove cellular debris.
-
Affinity Purification: Incubate the clarified cell lysate with both the this compound-conjugated resin and the control resin. This should be done for several hours at 4°C with gentle rotation.
-
Washing: Wash the resins extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the resin. This can be achieved by changing the pH, increasing the salt concentration, or by competitive elution with free this compound.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and visualize with silver staining. Excise protein bands that are unique to the this compound resin and identify them using mass spectrometry (LC-MS/MS).[9]
Protocol 2: Validating Off-Target Kinase Inhibition
This protocol describes how to confirm if this compound inhibits a specific kinase identified as a potential off-target.
Methodology:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. Prepare the kinase reaction buffer, the specific kinase, its substrate, and ATP.
-
Kinase Reaction: In a microplate, add the kinase, its substrate, and a serial dilution of this compound. Initiate the kinase reaction by adding ATP. Include appropriate positive (known inhibitor) and negative (vehicle) controls.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a predetermined amount of time.
-
Detection: Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., radiometric, fluorescence, or luminescence-based).[10]
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: Decision tree for troubleshooting unexpected experimental results.
Caption: Potential off-target signaling pathways for this compound.
References
- 1. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Adjusting pH for optimal Gomisin E activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gomisin E. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for in vitro assays involving this compound?
Q2: How does pH affect the stability of this compound?
A2: There is limited direct data on the pH stability of this compound. However, dibenzocyclooctadiene lignans (B1203133) are generally stable compounds.[1] For long-term storage of stock solutions, it is advisable to store this compound dissolved in DMSO at -20°C or -80°C.[2] When preparing working solutions in aqueous buffers, it is best practice to prepare them fresh for each experiment to minimize potential degradation.
Q3: Can the pH of the cell culture medium influence the observed effects of this compound on signaling pathways?
A3: Yes, the pH of the cell culture medium can influence signaling pathways that are known to be modulated by this compound, such as the MAPK pathway. Studies have shown that extracellular acidosis (lower pH) can lead to the activation of p38 and ERK1/2, which are components of the MAPK signaling cascade.[3][4] Therefore, it is critical to ensure that the pH of your culture medium is stable and within the optimal physiological range for your cell line to avoid confounding effects on these pathways.
Q4: What is a known IC50 value for this compound?
A4: this compound has been shown to inhibit the transcription of Nuclear Factor of Activated T-cells (NFAT) with an IC50 of 4.73 μM.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell viability or activity assays. | pH drift in culture medium: Changes in pH during the experiment can affect both cell health and the activity of this compound. | - Use a buffered medium (e.g., HEPES) to maintain a stable pH.- Monitor the pH of your medium throughout the experiment, especially for longer incubation times.- Ensure the CO₂ concentration in your incubator is correctly calibrated. |
| This compound precipitation: this compound has low aqueous solubility and may precipitate in your culture medium, leading to a lower effective concentration. | - Prepare fresh dilutions of this compound from a DMSO stock for each experiment.- Do not exceed a final DMSO concentration of 0.5% in your culture medium.- Visually inspect your working solutions for any signs of precipitation before adding them to the cells. | |
| Unexpected activation or inhibition of MAPK signaling pathways in control groups. | Acidic microenvironment: Cellular metabolism can lead to the acidification of the culture medium, which can independently activate MAPK signaling pathways.[3][4] | - Change the culture medium more frequently, especially for high-density cultures.- Use a pH-stable medium formulation.- Ensure your experimental controls are subjected to the exact same media conditions and incubation times as your treated samples. |
| Low or no observable effect of this compound. | Suboptimal assay conditions: The concentration of this compound or the incubation time may not be optimal for the specific cell line and endpoint being measured. | - Perform a dose-response experiment to determine the optimal concentration range for this compound in your system.- Conduct a time-course experiment to identify the optimal time point for observing the desired effect. |
Quantitative Data Summary
Table 1: Inhibitory Concentration of this compound
| Target | Assay Type | IC50 Value | Reference |
| NFAT Transcription | Reporter Assay | 4.73 μM | [5] |
Experimental Protocols
Protocol 1: General Cell-Based Assay for this compound Activity
-
Cell Seeding: Plate cells at the desired density in a suitable multi-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
Endpoint Analysis: Perform the desired assay to measure the effect of this compound, such as a cell viability assay (e.g., MTT, CellTiter-Glo), cytokine secretion assay (e.g., ELISA), or gene expression analysis (e.g., qPCR).
Protocol 2: Western Blot Analysis of MAPK Pathway Activation
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in Protocol 1.
-
After the desired incubation time, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38, p-ERK1/2, ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Caption: this compound inhibits inflammatory pathways.
Caption: General experimental workflow for this compound.
References
- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acidic Environment Leads to ROS-Induced MAPK Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]
Technical Support Center: Synthesis of Gomisin E Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Gomisin E and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound and other dibenzocyclooctadiene lignans (B1203133)?
A1: The main difficulties in synthesizing this compound and related structures lie in their complex stereochemistry.[1] Key challenges include:
-
Stereoselective control: Achieving the correct stereochemistry at multiple chiral centers (typically C6, C7, and C8) on the cyclooctadiene ring is a significant hurdle.[2]
-
Atropisomerism: The formation of the biaryl bond creates a chiral axis, and controlling the atropisomerism to obtain the desired stereoisomer can be difficult.[3]
-
Construction of the eight-membered ring: Efficiently forming the central dibenzocyclooctadiene ring with the desired substituents and stereochemistry is a complex task.[3]
-
Oxidative coupling: The key biaryl bond is often formed through an oxidative coupling reaction, which can sometimes lead to undesired side products or low yields.[4][5]
Q2: What are the common strategies for constructing the dibenzocyclooctadiene core?
A2: Several strategies have been successfully employed:
-
Intramolecular Biaryl Coupling: This is a common approach where two aryl groups are coupled to form the eight-membered ring. Methods include Ni-catalyzed enantioselective Ullmann coupling and atropdiastereoselective biaryl cuprate (B13416276) coupling.[3][6]
-
Borostannylative Cyclization: This method utilizes a palladium catalyst to cyclize a diynyl precursor, forming the dibenzocyclooctadiene ring.[3]
-
Transannular Friedel-Crafts Cyclization: A bioinspired approach that involves a Suzuki-Miyaura coupling to form the biphenyl (B1667301) precursor, followed by a desymmetric transannular cyclization.[3]
Q3: How can I introduce the stereocenters on the cyclooctadiene ring with high selectivity?
A3: Stereoselectivity can be achieved through various methods:
-
Chiral auxiliaries: Using chiral auxiliaries, such as the Leighton auxiliary in asymmetric crotylation reactions, can effectively control the stereochemistry of newly formed chiral centers.[6]
-
Diastereoselective reactions: Employing diastereoselective reactions like hydroboration can set the stereochemistry of specific centers.[6]
-
Stereoselective reduction: The reduction of tetracyclic lactone intermediates with reagents like magnesium in methanol (B129727) has been shown to be highly stereoselective in the synthesis of related lignans like Gomisin N.[2]
Troubleshooting Guides
Issue 1: Low yield in the oxidative coupling reaction to form the biaryl bond.
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | The bulky nature of the substituted aryl precursors can hinder the coupling reaction. Consider using less sterically demanding protecting groups or modifying the substitution pattern if possible. |
| Incorrect Oxidant | The choice of oxidant is crucial. Common oxidants include Fe(III) salts or enzyme systems like laccase/O2 or peroxidase/H2O2.[5][7] Experiment with different oxidants and reaction conditions to find the optimal system for your specific substrate. |
| Side Reactions | Unwanted side reactions, such as polymerization or the formation of other regioisomers, can reduce the yield of the desired product. Optimize reaction conditions (temperature, concentration, solvent) to favor the desired coupling. |
| Substrate Reactivity | The electronic properties of the aryl precursors affect their reactivity. Ensure that the phenolic hydroxyl groups are appropriately positioned and activated for the coupling reaction. |
Issue 2: Poor stereoselectivity in the formation of the cyclooctadiene ring.
| Possible Cause | Troubleshooting Steps |
| Lack of Stereocontrol in Precursor Synthesis | The stereochemistry of the final product is often dependent on the stereocenters present in the acyclic precursor. Ensure that the stereocenters in your starting materials are correctly established with high enantiomeric or diastereomeric excess. |
| Flexible Transition State in Cyclization | The transition state of the cyclization reaction may be too flexible, leading to a mixture of diastereomers. Employing rigid cyclic precursors or using catalysts that promote a more ordered transition state can improve selectivity. |
| Epimerization | Basic or acidic conditions during the reaction or workup can lead to the epimerization of existing stereocenters. Carefully control the pH and temperature throughout the synthesis and purification steps. |
Issue 3: Difficulty in the purification of this compound derivatives.
| Possible Cause | Troubleshooting Steps |
| Presence of Close-Eluting Impurities | The complex nature of the reaction mixture can result in impurities with similar polarity to the desired product, making separation by standard column chromatography challenging. |
| Product Instability | Some derivatives may be sensitive to light, air, or pH changes, leading to degradation during purification. |
| Amorphous Nature of the Product | The product may not crystallize easily, making purification by recrystallization difficult. |
Quantitative Data
Table 1: Representative Yields for Key Synthetic Steps in the Synthesis of Dibenzocyclooctadiene Lignans and Analogues
| Reaction Step | Product | Yield (%) | Reference |
| Asymmetric Crotylation | Chiral homoallylic alcohol | >98 (er) | [6] |
| Suzuki-Miyaura Coupling | Biphenyl intermediate | Not specified | [3] |
| Borostannylative Cyclization | Dibenzocyclooctadiene core | Not specified | [3] |
| Stereoselective Reduction of Lactone | Dihydroxylignan | Not specified | [2] |
| Diastereoselective Michael Addition | C-7' functionalized Gomisin B | High | [8] |
| Huisgen 1,3-Dipolar Cycloaddition | 1,2,3-Triazole Gomisin B analogue | Good | [8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Form a Biphenyl Intermediate
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the aryl halide (1.0 equiv) and the arylboronic acid or ester (1.2 equiv) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh3)4 (0.05 equiv), and a base, such as aqueous Na2CO3 (2.0 M, 2.0 equiv).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to obtain the biphenyl intermediate.
Protocol 2: General Procedure for Intramolecular Oxidative Coupling
-
Substrate Preparation: Dissolve the biphenolic precursor (1.0 equiv) in a suitable solvent (e.g., dichloromethane (B109758) or methanol) in a round-bottom flask.
-
Reagent Addition: Add the oxidizing agent, such as FeCl3 (2.2 equiv), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC. The reaction is often complete within a few hours.
-
Quenching and Workup: Quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate) or water. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the dibenzocyclooctadiene lignan.
Visualizations
Caption: A generalized synthetic workflow for this compound derivatives.
Caption: Troubleshooting logic for low-yield oxidative coupling reactions.
References
- 1. Improved production of dibenzocyclooctadiene lignans in the elicited microshoot cultures of Schisandra chinensis (Chinese magnolia vine) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Oxidative coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sarjaweb.vtt.fi [sarjaweb.vtt.fi]
- 8. Novel Gomisin B analogues as potential cytotoxic agents: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of Gomisin E extract
Welcome to the Technical Support Center for Gomisin E Extract. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing batch-to-batch variability of this compound extracts from Schisandra chinensis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in herbal extracts like this compound is a significant challenge and can arise from several factors throughout the production process.[1] These sources can be broadly categorized into:
-
Raw Material Variation: The chemical composition of the raw plant material, Schisandra chinensis, is inherently variable.[2][3] Key factors influencing this include:
-
Genetics: Different genotypes or cultivars of S. chinensis can have varying levels of lignans (B1203133), including this compound.
-
Geographical Origin and Environmental Conditions: Climate, soil composition, altitude, and rainfall can significantly impact the biosynthesis of secondary metabolites.[3][4]
-
Harvesting Time and Practices: The concentration of this compound can fluctuate with the maturity of the fruit.[5] The time of day and season of harvest are critical.[6]
-
Post-Harvest Handling and Storage: Improper drying methods, storage temperature, humidity, and exposure to light can lead to the degradation of active compounds.[1][3][7]
-
-
Extraction Process Parameters: The methodology used to extract this compound from the plant material is a critical control point. Inconsistencies in this stage can lead to significant differences in yield and purity.[1][2][8] Important parameters include:
-
Solvent Choice and Concentration: The polarity of the solvent system is crucial for efficiently extracting lignans of moderate lipophilicity like this compound.[9]
-
Solvent-to-Solid Ratio: An inadequate ratio can lead to incomplete extraction.[8]
-
Extraction Method: Different techniques (e.g., maceration, ultrasound-assisted extraction, heat reflux) have varying efficiencies.[10]
-
Extraction Time and Temperature: Both parameters need to be optimized to maximize yield without causing thermal degradation of this compound.[8][9]
-
Particle Size of Raw Material: Inconsistent particle size affects the surface area available for solvent interaction.[8]
-
-
Post-Extraction Processing and Analytical Variability: Steps following the initial extraction can also introduce variability.
Q2: How can I standardize the raw Schisandra chinensis material to minimize variability?
Standardization of the raw herbal material is a foundational step for ensuring consistent extract quality.[1] Key strategies include:
-
Botanical Authentication: Verify the correct species (Schisandra chinensis) and plant part (fruit) are used. Microscopic and macroscopic examination, as well as chemical fingerprinting, can confirm identity.[12]
-
Good Agricultural and Collection Practices (GACP): Adherence to GACP guidelines helps ensure consistency in cultivation, harvesting, and post-harvest processing.[7] This includes:
-
Sourcing from Reputable Suppliers: Work with suppliers who can provide detailed information on the plant's origin, cultivation methods, and harvest time.[7][8]
-
Controlled Cultivation: When possible, use plants from a single, controlled cultivation source with consistent soil, light, and water conditions. S. chinensis prefers a cool climate, well-drained, moist, loamy soil with a slightly acidic to neutral pH, and partial to full shade.[13][14]
-
Standardized Harvesting: Harvest the berries at a consistent stage of ripeness, as lignan (B3055560) content can change over time.[5] The berries are typically harvested in the fall when fully ripe.[13][15]
-
Consistent Post-Harvest Processing: Implement standardized protocols for drying (e.g., sun-drying or low-temperature drying), grinding to a uniform particle size, and storing the raw material in a cool, dark, and dry place to prevent degradation.[8][13]
-
Q3: What are the recommended extraction and purification methods for this compound?
An optimized and consistently applied extraction and purification protocol is essential.
-
Extraction: Ultrasound-Assisted Extraction (UAE) using ethanol (B145695) (typically 70-95%) is an efficient method for extracting lignans from S. chinensis.[1] Maceration and heat reflux extraction are also used.
-
Purification: A multi-step chromatographic approach is often necessary to isolate this compound to a high degree of purity. This may involve:
-
Silica Gel Column Chromatography: To separate the crude extract into fractions with varying polarities.
-
Sephadex LH-20 Column Chromatography: For further purification of the lignan-rich fraction.[12]
-
Preparative High-Performance Liquid Chromatography (HPLC): As a final step to achieve high purity.[12]
-
Q4: Which analytical techniques are best for quantifying this compound and ensuring batch consistency?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most reliable methods for the accurate quantification of this compound.[3]
-
HPLC-UV: A robust and widely used method for routine quality control. Detection is typically performed at 254 nm.
-
UPLC-MS/MS: Offers higher sensitivity and selectivity, making it ideal for analyzing complex matrices like biological samples and for detecting low concentrations of this compound.[16][17]
To ensure batch consistency, a "fingerprinting" approach using these techniques can be employed. This involves comparing the entire chromatographic profile of different batches to a standardized reference profile.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound Extract
| Potential Cause | Troubleshooting Step |
| Suboptimal Solvent Choice | This compound is a moderately lipophilic lignan. Use an appropriate solvent such as ethanol or methanol (B129727). An aqueous ethanol solution (70-95%) is often effective.[9] |
| Inadequate Solvent-to-Solid Ratio | Increase the solvent-to-solid ratio to ensure complete extraction. Ratios between 10:1 and 20:1 (mL/g) are a good starting point.[8] |
| Inefficient Extraction Method | Consider more efficient methods like Ultrasound-Assisted Extraction (UAE) or Heat Reflux Extraction over simple maceration to improve solvent penetration and reduce extraction time.[10] |
| Insufficient Extraction Time or Temperature | Optimize the extraction time and temperature. For UAE, 30-60 minutes is often sufficient.[8] For heat reflux, monitor the temperature to avoid degradation. |
| Poor Quality of Raw Material | The concentration of lignans can vary significantly. Source high-quality, authenticated Schisandra chinensis from a reliable supplier.[10] |
| Inconsistent Particle Size | Ensure the raw material is ground to a consistent and fine powder to maximize the surface area for extraction.[8] |
Issue 2: Inconsistent this compound Concentration Between Batches (High Variability)
| Potential Cause | Troubleshooting Step |
| Variability in Raw Material | Implement strict raw material standardization as outlined in FAQ 2. Source from a single, reputable supplier and consider performing preliminary analysis on new batches of raw material.[7][8] |
| Fluctuations in Extraction Parameters | Strictly control and document all extraction parameters, including solvent composition, solvent-to-solid ratio, temperature, and time for every batch.[1][8] |
| Inconsistent Post-Extraction Processing | Standardize procedures for solvent removal and drying of the final extract. Use calibrated equipment.[1] |
| Analytical Method Variability | Validate your analytical method (HPLC or UPLC-MS/MS) for robustness, precision, and accuracy. Ensure consistent sample preparation and instrument performance.[11] |
| Compound Degradation | This compound may be sensitive to heat and light. Protect the extract from light and use the lowest effective temperature during processing. Store the final extract in a cool, dark place.[9] |
Issue 3: Presence of Impurities or Co-eluting Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Co-extraction of Other Compounds | Optimize the extraction solvent to be more selective for this compound. Refine the purification protocol, potentially adding an extra chromatographic step.[7] |
| Poor Chromatographic Resolution | Optimize the HPLC mobile phase composition and gradient to improve the separation of this compound from other compounds. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.[1] |
| Solvent Impurities or Contamination | Use high-purity, HPLC-grade solvents. Thoroughly clean all glassware and equipment between batches.[1] |
| Compound Degradation During Analysis | Investigate the stability of this compound in the autosampler. If degradation occurs, keep the autosampler at a low temperature (e.g., 4°C).[1] |
Data Presentation
Table 1: HPLC-UV Method Parameters for Lignan Quantification in Schisandra chinensis
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water (often with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
Note: These are general parameters and should be optimized for your specific instrument and application.
Table 2: UPLC-MS/MS Method Validation Parameters for Lignan Analysis
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.50 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Note: These values are representative for lignans and should be established specifically for this compound through method validation.[7]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Material Preparation: Grind dried Schisandra chinensis fruits to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered material into a conical flask.
-
Add 25 mL of 75% ethanol.
-
Place the flask in an ultrasonic bath and sonicate for 30-45 minutes at a controlled temperature (e.g., 50°C).[10]
-
-
Filtration: Centrifuge the mixture (e.g., at 10,000 rpm for 10 minutes) and collect the supernatant. Alternatively, filter through Whatman No. 1 filter paper.
-
Re-extraction: Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.
-
Concentration: Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Storage: Store the dried extract in an airtight, light-protected container at -20°C.
Protocol 2: Quantification of this compound by HPLC-UV
-
Standard Preparation:
-
Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL).
-
Create a series of working standards by serially diluting the stock solution to cover the expected concentration range in the samples (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the crude extract and dissolve it in methanol to a concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared standards and samples onto the HPLC system using the parameters outlined in Table 1.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Mandatory Visualization
Caption: Workflow for minimizing batch-to-batch variability of this compound extract.
Caption: Key signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]
- 5. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. koreascience.kr [koreascience.kr]
- 8. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. benchchem.com [benchchem.com]
- 13. mofga.org [mofga.org]
- 14. 如何成长 Schisandra chinensis | EarthOne [earthone.io]
- 15. Schisandra Monograph — HerbRally [herbrally.com]
- 16. A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Gomisin E and Fluorescent Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gomisin E in fluorescence-based assays. Given the limited direct data on the fluorescent properties of this compound, this guide leverages information on its chemical structure, the behavior of similar lignan (B3055560) compounds, and general principles of fluorescence spectroscopy to anticipate and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with fluorescent assays?
This compound is a dibenzocyclooctadiene lignan, a class of polyphenolic compounds isolated from Schisandra chinensis.[1] Its chemical structure contains multiple aromatic rings and functional groups that can interact with light.[2] Like many natural products, this compound has the potential to interfere with fluorescent assays through several mechanisms:
-
Autofluorescence: The molecule itself may absorb light at the excitation wavelength of the assay fluorophore and emit its own fluorescence, leading to a false-positive signal.
-
Fluorescence Quenching: this compound may absorb the excitation light or accept energy from the excited fluorophore, reducing the emitted signal and causing a false-negative result.[2][3][4]
-
Light Scattering: At higher concentrations or if solubility is poor, this compound may form aggregates that scatter light, affecting the accuracy of fluorescence readings.
-
Compound Degradation: Exposure to excitation light, especially in the UV range, could potentially degrade this compound into fluorescent byproducts, creating artifacts in the assay results.[5][6][7][8]
Q2: What are the potential spectral properties of this compound?
Disclaimer: The following table summarizes inferred photophysical properties of this compound based on its chemical class. These are not experimentally verified values for this compound and should be used as a general guideline for initial experimental design.
| Property | Inferred Value/Characteristic | Rationale/Source |
| UV-Vis Absorption Maxima (λabs) | ~275 - 310 nm | Based on UV-Vis absorption data of similar lignan compounds.[1][9] |
| Potential Emission Maxima (λem) | Likely in the UV to blue region of the spectrum if fluorescent. | General characteristic of aromatic compounds with similar structures. |
| Molar Absorptivity (ε) | High in the UV region. | Aromatic compounds typically exhibit strong UV absorption.[1] |
| Fluorescence Quantum Yield (ΦF) | Unknown, potentially low. | Many natural aromatic compounds have low quantum yields.[10] |
Q3: How can I prepare this compound for use in aqueous-based fluorescent assays?
This compound has low aqueous solubility.[11] For in vitro assays, it is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[11][12][13] This stock solution can then be diluted into the aqueous assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically <1%) to avoid solvent-induced artifacts and toxicity to cells.
Troubleshooting Guide
This section provides a step-by-step guide to identify and mitigate potential interference from this compound in your fluorescent assays.
Initial Assessment of Interference
Before proceeding with your main experiment, it is essential to perform preliminary tests to determine if this compound interferes with your assay's fluorescence signal.
Experimental Protocol: Interference Assessment
-
Prepare Control Wells:
-
Buffer Blank: Assay buffer only.
-
Fluorophore Control: Assay buffer + your fluorescent probe/dye at the final assay concentration.
-
This compound Control (Autofluorescence): Assay buffer + this compound at the highest concentration to be used in the experiment.
-
Quenching Control: Assay buffer + your fluorescent probe/dye + this compound at the highest concentration.
-
-
Incubation: Incubate the plate under the same conditions as your planned experiment (time, temperature).
-
Fluorescence Reading: Measure the fluorescence intensity of all wells using the same excitation and emission wavelengths as your main assay.
Data Interpretation and Troubleshooting:
| Observation | Potential Problem | Recommended Action |
| High signal in "this compound Control" well. | Autofluorescence | 1. Spectral Shift: If possible, switch to a fluorescent dye with excitation and emission wavelengths further away from the potential absorption of this compound (i.e., use a red-shifted dye). 2. Background Subtraction: Subtract the fluorescence intensity of the "this compound Control" from your experimental wells containing this compound. Note: This assumes the autofluorescence is additive and does not change in the presence of other assay components. |
| Signal in "Quenching Control" is lower than "Fluorophore Control". | Fluorescence Quenching | 1. Lower Concentration: Test a lower concentration range of this compound. 2. Change Fluorophore: Use a different fluorophore that may be less susceptible to quenching by this compound. 3. Inner Filter Effect Check: Measure the absorbance of the "Quenching Control" sample at the excitation and emission wavelengths. Significant absorbance can indicate an inner filter effect. Diluting the sample may help. |
| Inconsistent or drifting signal over time. | Compound Instability/Degradation | 1. Time-Course Experiment: Monitor the fluorescence of the "this compound Control" over the time course of your experiment to check for changes in autofluorescence. 2. Protect from Light: Minimize the exposure of this compound solutions to light, especially UV, during preparation and incubation.[6][7][8] |
| Precipitate observed in wells. | Poor Solubility | 1. Lower Concentration: Use a lower concentration of this compound. 2. Optimize Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not interfere with the assay. 3. Visual Inspection: Always visually inspect your assay plates for any signs of precipitation. |
Signaling Pathway and Workflow Diagrams
To aid in experimental design and troubleshooting, the following diagrams illustrate a typical workflow for assessing compound interference and a generalized signaling pathway that might be studied using fluorescent assays where this compound could be an inhibitor.
References
- 1. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative degradation of alpha-tocopherol by reactive oxygen species, identifying products, and product anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.lsu.edu [repository.lsu.edu]
- 7. mdpi.com [mdpi.com]
- 8. UV-vis degradation of α-tocopherol in a model system and in a cosmetic emulsion-Structural elucidation of photoproducts and toxicological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]
- 12. amsbio.com [amsbio.com]
- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining Animal Dosing Regimen for Gomisin E
Welcome to the Technical Support Center for Gomisin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on establishing and refining animal dosing regimens for this promising lignan (B3055560). The following information is presented in a question-and-answer format to directly address potential challenges and offer practical solutions for your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a new animal study?
A1: Direct in vivo studies using isolated this compound to determine a therapeutic dose are not extensively published. However, we can extrapolate a potential starting point from pharmacokinetic data and studies on analogous Gomisin compounds.
A pharmacokinetic study in rats analyzed the plasma concentrations of various lignans (B1203133) after oral administration of a Schisandra lignan extract.[1] While a specific therapeutic dose for isolated this compound was not determined, its pharmacokinetic profile was characterized. For other Gomisin compounds, effective oral doses in mice have been reported in the range of 1 mg/kg/day for Gomisin G in a muscle atrophy model and 0.1 to 10 mg/kg for Gomisin M2 in a skin inflammation model.[2][3]
Given this information, a conservative starting oral dose for this compound in mice could be in the range of 1-10 mg/kg . It is crucial to perform a dose-ranging study (see Protocol 1) to determine the optimal and safe dose for your specific animal model and experimental endpoint.
Q2: How should I formulate this compound for animal administration?
A2: this compound is a lipophilic compound, meaning it has poor water solubility.[4] Therefore, it requires a suitable vehicle for effective administration. Common formulation strategies for lipophilic compounds include suspensions or solutions in oils or with the use of surfactants.
Here are some recommended starting formulations for oral gavage:
-
Corn Oil Suspension: Dissolve this compound in a minimal amount of an organic solvent like DMSO and then suspend the solution in corn oil.[5]
-
PEG400 Solution: Dissolve this compound directly in Polyethylene glycol 400 (PEG400).[5]
-
Carboxymethyl cellulose (B213188) (CMC) Suspension: Suspend this compound in a 0.2% to 0.5% solution of CMC in water.[5]
-
Tween 80/CMC Suspension: Dissolve this compound in a solution containing 0.25% Tween 80 and 0.5% CMC.[5]
It is critical to ensure the final concentration of any organic solvent (like DMSO) is minimized to avoid toxicity. Always prepare fresh formulations and ensure they are homogenous before administration.
Q3: What are the known pharmacokinetic parameters for this compound?
A3: A study in normal rats following oral administration of a Schisandra lignan extract provided the following pharmacokinetic parameters for this compound.[1] These values can help in designing the dosing interval and sampling time points for your studies.
| Parameter | Value (Mean ± SD) | Unit |
| Cmax (Maximum Concentration) | 1.93 ± 0.62 | ng/mL |
| Tmax (Time to Cmax) | 0.38 ± 0.18 | h |
| AUC (0-t) (Area Under the Curve) | 3.40 ± 1.13 | ng·h/mL |
| AUC (0-∞) | 3.68 ± 1.27 | ng·h/mL |
Data from a study in rats after oral administration of a Schisandra lignan extract.[1]
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been identified as an inhibitor of the Nuclear Factor of Activated T-cells (NFAT) transcription pathway, with an IC50 of 4.73 μM.[5] NFAT is a crucial transcription factor involved in the immune response, and its inhibition is a target for immunosuppressive drugs. The signaling pathway diagram below illustrates the general mechanism of NFAT activation and where this compound likely exerts its inhibitory effect.
Caption: Presumed inhibitory action of this compound on the NFAT signaling pathway.
Troubleshooting Guides
Issue 1: High variability in animal response to this compound.
| Possible Cause | Solution |
| Inconsistent Formulation | Ensure the formulation is homogenous before each administration, especially for suspensions. Prepare fresh batches regularly to avoid degradation. |
| Inaccurate Dosing Technique | Standardize the oral gavage or injection procedure. Ensure all personnel are properly trained. Use appropriate needle sizes and administration volumes for the animal's weight.[1] |
| Biological Variability | Use animals from a single supplier with a narrow age and weight range. House animals under controlled environmental conditions. Acclimatize animals to the facility and handling procedures before the study begins. |
| Food and Water Effects | Standardize feeding schedules, as the presence of food can affect the absorption of orally administered compounds. |
Issue 2: Animals show signs of distress during or after dosing.
| Possible Cause | Solution |
| Improper Restraint | Use gentle but firm restraint techniques. Acclimatize animals to handling for several days prior to the experiment. |
| Aspiration during Oral Gavage | Ensure the gavage needle is correctly placed in the esophagus, not the trachea. If fluid is observed from the nose or mouth, stop the procedure immediately. |
| Formulation Irritation | High concentrations of solvents like DMSO can cause local irritation. Minimize the concentration of such solvents in the final formulation. |
| Dose Volume Too Large | For mice, the maximum oral gavage volume is typically around 10 mL/kg. If a larger volume is necessary, consider splitting the dose. |
Issue 3: No observable efficacy at the tested doses.
| Possible Cause | Solution |
| Poor Bioavailability | Consider alternative formulation strategies to enhance solubility and absorption. An intravenous (IV) administration route could be used to bypass first-pass metabolism, though this requires more technical expertise. |
| Rapid Metabolism/Clearance | Conduct a pharmacokinetic study to determine the half-life of this compound in your animal model. The dosing frequency may need to be increased. |
| Inappropriate Dose Range | The selected doses may be too low. Conduct a wider dose-ranging study to identify a potentially effective dose. |
| Unsuitable Animal Model | The chosen animal model may not be appropriate for the intended therapeutic effect. Re-evaluate the model based on the known mechanism of action of this compound. |
Experimental Protocols
Protocol 1: Dose Range-Finding and Maximum Tolerated Dose (MTD) Study
Objective: To determine a range of safe and tolerated doses of this compound for subsequent efficacy studies.
Methodology:
-
Animal Model: Use the same species and strain of animal that will be used in the main efficacy studies (e.g., C57BL/6 mice, 8-10 weeks old).
-
Group Allocation:
-
Group 1: Vehicle control.
-
Group 2: Low dose (e.g., 1 mg/kg).
-
Group 3: Mid dose (e.g., 10 mg/kg).
-
Group 4: High dose (e.g., 50 mg/kg).
-
Group 5: Very high dose (e.g., 100 mg/kg). (Note: Dose levels are hypothetical and should be adjusted based on any available toxicity data for similar lignans).
-
-
Administration: Administer this compound or vehicle daily for 7-14 days via the intended route (e.g., oral gavage).
-
Monitoring:
-
Record body weight daily.
-
Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, breathing) at regular intervals.
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or a body weight loss of more than 10-15%.
Caption: Workflow for a dose range-finding and MTD study.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the selected animal model.
Methodology:
-
Animal Model and Grouping: Use a single, well-tolerated dose of this compound determined from the MTD study. Allocate animals to different time points for blood sample collection (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Administration: Administer a single dose of this compound via the chosen route (e.g., oral gavage). For bioavailability determination, an additional group with intravenous (IV) administration is required.
-
Sample Collection: At each designated time point, collect blood samples (e.g., via tail vein or cardiac puncture). Process the blood to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.[1]
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t1/2).
Caption: Workflow for a pharmacokinetic study of this compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Gomisin E and Gomisin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two dibenzocyclooctadiene lignans (B1203133), Gomisin E and Gomisin A, isolated from Schisandra chinensis. While both compounds share a common structural scaffold, the available scientific literature reveals a significant disparity in the depth of research, with Gomisin A being extensively studied across various therapeutic areas and this compound's characterization being more focused. This document summarizes the current experimental data, details relevant methodologies, and visualizes key signaling pathways to facilitate further research and drug development.
Quantitative Data Summary
The following tables consolidate the available quantitative data for this compound and Gomisin A, offering a comparative look at their potency across different biological assays.
Table 1: Comparative Inhibitory and Cytotoxic Activities (IC50)
| Compound | Activity Type | Target/Cell Line | IC50 Value | Reference |
| This compound | Immunosuppressive | NFAT Transcription (Jurkat cells) | 4.73 µM | [1][2] |
| Gomisin A | Cytotoxicity | Voltage-gated Na+ Current (Peak, GH3 cells) | 6.2 µM | |
| Cytotoxicity | Voltage-gated Na+ Current (End-pulse, GH3 cells) | 0.73 µM | ||
| Cytotoxicity | Colorectal Cancer Cells (CT26, MC38, HT29, SW620) | 20-100 µM | [3] | |
| Cytotoxicity | Melanoma Cells | 25-100 µM |
Note: Research into the broader biological effects of this compound is limited compared to Gomisin A.[1][4] The primary reported activity for this compound is the inhibition of Nuclear Factor of Activated T-cells (NFAT).[1][2]
Key Biological Activities and Mechanisms of Action
This compound: A Focused Inhibitor of NFAT Signaling
The most well-documented biological activity of this compound is its potent inhibition of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[1][2] NFAT is a family of transcription factors crucial for the immune response, particularly in T-cell activation.[5] By inhibiting NFAT transcription, this compound demonstrates potential as an immunomodulatory or anti-inflammatory agent.
The mechanism involves preventing the dephosphorylation of NFAT by calcineurin, which is a necessary step for its translocation into the nucleus to activate the transcription of pro-inflammatory genes like Interleukin-2 (IL-2).[5]
Gomisin A: A Pleiotropic Agent with Diverse Activities
Gomisin A has been extensively studied and exhibits a wide range of biological effects, including anti-inflammatory, hepatoprotective, antioxidant, and anti-cancer properties.[6]
-
Anti-Inflammatory Activity: Gomisin A exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[7] This is achieved through the blockade of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[7]
-
Hepatoprotective Effects: In models of acute liver injury, Gomisin A has been shown to prevent increases in liver enzymes (ALT and AST), reduce hepatic lipid peroxidation, and increase superoxide (B77818) dismutase activity.[8] This hepatoprotective action is linked to its ability to inhibit oxidative stress and the activation of NF-κB, which in turn down-regulates pro-inflammatory mediators.[8]
-
Anti-Cancer Activity: Gomisin A demonstrates cytotoxic effects against various cancer cell lines.[3] It can induce apoptosis and cause cell cycle arrest at the G1 phase, particularly when combined with TNF-α.[3][9] The anti-cancer mechanism involves the modulation of several signaling pathways, including AMPK/p38 and the suppression of STAT1.[3][9]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
NFAT Luciferase Reporter Assay (for this compound)
This assay is used to quantify the inhibitory effect of a compound on NFAT transcription.
-
Cell Culture and Transfection:
-
Culture Jurkat cells (or another suitable T-cell line) in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Co-transfect the cells with a luciferase reporter plasmid containing NFAT response elements and a Renilla luciferase control plasmid for normalization.
-
-
Compound Treatment and Stimulation:
-
Seed the transfected cells into a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound (dissolved in DMSO) for 1-2 hours.
-
Stimulate the cells with PMA (phorbol 12-myristate 13-acetate) and ionomycin (B1663694) to activate the NFAT pathway.
-
-
Luciferase Activity Measurement:
-
After 5-6 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition relative to the vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
MTT Cell Viability Assay (for Gomisin A)
This colorimetric assay assesses the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding:
-
Seed cancer cells (e.g., CT26, HT29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of Gomisin A and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Conclusion
The comparative analysis of this compound and Gomisin A reveals two lignans with distinct, albeit currently unequally characterized, biological profiles. Gomisin A is a pleiotropic compound with well-documented anti-inflammatory, hepatoprotective, and anti-cancer activities, primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. In contrast, this compound is characterized as a potent and specific inhibitor of NFAT transcription, suggesting its potential in immunomodulation. The significant lack of comprehensive biological data for this compound highlights a clear area for future investigation. Further research into this compound could unveil a broader range of activities and elucidate its therapeutic potential, while continued studies on Gomisin A can further refine its mechanisms of action for various pathological conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]
- 3. Gomisin A Suppresses Colorectal Lung Metastasis by Inducing AMPK/p38-Mediated Apoptosis and Decreasing Metastatic Abilities of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gomisin A inhibits lipopolysaccharide-induced inflammatory responses in N9 microglia via blocking the NF-κB/MAPKs pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The molecular mechanisms of the hepatoprotective effect of gomisin A against oxidative stress and inflammatory response in rats with carbon tetrachloride-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Gomisin E: A Comparative Analysis of its Efficacy as an NFAT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Gomisin E, a lignan (B3055560) isolated from Schisandra chinensis, with other well-characterized inhibitors of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. The information presented herein is collated from various experimental studies to facilitate a comprehensive evaluation for research and drug development purposes.
The activation of NFAT transcription factors is a critical event in the immune response, particularly in T-cell activation, and is implicated in various other physiological and pathological processes. Consequently, inhibitors of this pathway are of significant interest as immunosuppressants and potential therapeutics for a range of disorders. This guide compares this compound to established calcineurin inhibitors, Cyclosporin A and Tacrolimus (FK506), and the selective peptide inhibitor, VIVIT.
Comparative Efficacy of NFAT Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other NFAT inhibitors. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide a valuable benchmark for assessing the relative potency of these compounds.
| Inhibitor | Target | Assay Type | Cell Line | Stimulation | IC50 | Reference(s) |
| This compound | NFAT Transcription | NFAT Reporter Assay | Jurkat | PMA/Ionomycin | 4.73 µM | [1] |
| Cyclosporin A | Calcineurin | NFAT-Luciferase Reporter Assay | THP-1 | PMA/Ionomycin | ~13 nM | [2] |
| Tacrolimus (FK506) | Calcineurin | IL-2 Production (NFAT-mediated) | Jurkat | PMA/Ionomycin | ~0.36 µM | [3] |
| VIVIT peptide | Calcineurin-NFAT Interaction | NFAT-Luciferase Reporter Assay | Glioma Cells | PMA/Ionomycin | Not explicitly defined as IC50, but effective at micromolar concentrations | [4] |
NFAT Signaling Pathway and Inhibition
The canonical NFAT signaling pathway is initiated by an increase in intracellular calcium levels, which activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, leading to its translocation from the cytoplasm to the nucleus, where it activates the transcription of target genes, including cytokines like IL-2.
Experimental Protocols
The following is a detailed methodology for a standard NFAT-luciferase reporter gene assay, a common method for assessing the activity of NFAT inhibitors. This protocol is based on widely used procedures in the field and is likely similar to the one employed in the study of this compound.
Objective: To determine the in vitro efficacy of this compound and other inhibitors on NFAT-mediated transcription.
Materials:
-
Jurkat cells stably transfected with an NFAT-luciferase reporter construct.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
This compound and other NFAT inhibitors (e.g., Cyclosporin A, Tacrolimus).
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Culture and Seeding:
-
Culture the Jurkat-NFAT-luciferase reporter cells in supplemented RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other test inhibitors in culture medium.
-
Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
-
-
Cell Stimulation:
-
Prepare a stimulation solution of PMA (final concentration ~20-50 ng/mL) and Ionomycin (final concentration ~1 µM) in culture medium.
-
Add the stimulation solution to all wells except for the unstimulated control wells.
-
-
Incubation:
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity of the treated wells to the vehicle control.
-
Plot the normalized activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a suitable nonlinear regression model (e.g., four-parameter logistic curve).
-
Concluding Remarks
This compound demonstrates inhibitory activity against NFAT transcription in the low micromolar range. When compared to the highly potent calcineurin inhibitors Cyclosporin A and Tacrolimus (FK506), which exhibit nanomolar to sub-micromolar efficacy, this compound appears to be a less potent inhibitor of the overall NFAT signaling pathway. However, its distinct chemical structure as a lignan may offer a different pharmacological profile and mechanism of action that warrants further investigation. The VIVIT peptide, while also acting in the micromolar range, offers a more targeted inhibition by specifically disrupting the protein-protein interaction between calcineurin and NFAT.
Future research should focus on elucidating the precise molecular mechanism by which this compound inhibits NFAT transcription and conducting direct, head-to-head comparative studies with other NFAT inhibitors under standardized experimental conditions to more definitively establish its relative efficacy and therapeutic potential.
References
Validating the Anticancer Effects of Gomisin E In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin E, a lignan (B3055560) isolated from Schisandra chinensis, has garnered interest for its potential therapeutic properties. However, to date, in vivo studies validating its anticancer effects are not available in the public domain. Its primary known mechanism of action is the inhibition of Nuclear Factor of Activated T-cells (NFAT) transcription, with an in vitro IC50 of 4.73 μM. This guide provides a comparative analysis of this compound with other structurally related gomisins—Gomisin A, Gomisin J, and Gomisin M2—for which in vivo anticancer data are available. This comparison aims to offer a predictive framework for the potential in vivo efficacy of this compound and to guide future research directions.
Comparative Efficacy of Gomisins: In Vitro and In Vivo Data
The following tables summarize the available quantitative data on the anticancer effects of this compound and its analogs. Due to the absence of in vivo data for this compound, this comparison relies on its in vitro potency and the in vivo performance of other gomisins.
Table 1: In Vitro Anticancer Activity of Gomisins
| Compound | Cancer Type | Cell Line | Parameter | Value |
| This compound | - | - | IC50 (NFAT Transcription Inhibition) | 4.73 μM |
| Gomisin A | Ovarian Cancer | SKOV3, A2780 | - | Enhances paclitaxel (B517696) efficacy |
| Metastatic Melanoma | - | - | Inhibits lung metastasis | |
| Gomisin J | Breast Cancer | MCF7, MDA-MB-231 | IC50 (Cell Viability) | <10 µg/mL (suppressed proliferation) |
| Gomisin M2 | Triple-Negative Breast Cancer | MDA-MB-231 | IC50 (Cell Viability) | 60 μM |
| Triple-Negative Breast Cancer | HCC1806 | IC50 (Cell Viability) | 57 μM |
Table 2: In Vivo Anticancer Activity of Gomisin Analogs
| Compound | Cancer Type | Animal Model | Dosage & Administration | Key Findings |
| Gomisin A | Ovarian Cancer | Mouse Xenograft (SKOV3, A2780) | Combination with paclitaxel | Enhanced antitumor effect of paclitaxel.[1] |
| Metastatic Melanoma | Mouse Model | 2-50 mg/kg | Inhibited lung metastasis.[2] | |
| Gomisin M2 | Triple-Negative Breast Cancer | Zebrafish Xenograft (MDA-MB-231, HCC1806) | 10 μM in embryo medium | Suppressed proliferation of breast cancer stem cells.[3][4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.
Gomisin A in Ovarian Cancer Xenograft Model
-
Animal Model: Female BALB/c nude mice (6-8 weeks old).
-
Cell Lines: Human ovarian cancer cell lines SKOV3 and A2780.
-
Tumor Implantation: 5 x 106 cells were injected subcutaneously into the right flank of each mouse.
-
Treatment Groups:
-
Control (vehicle)
-
Gomisin A alone
-
Paclitaxel alone
-
Gomisin A + Paclitaxel
-
-
Dosing and Administration: Specific doses for Gomisin A and paclitaxel were administered intraperitoneally. The treatment was initiated when tumors reached a palpable size and continued for a specified duration.
-
Efficacy Evaluation: Tumor volume was measured every two days using calipers and calculated using the formula: (length × width²)/2. At the end of the study, tumors were excised and weighed.
Gomisin A in Metastatic Melanoma Model
-
Animal Model: C57BL/6 mice.
-
Cell Line: B16F10 melanoma cells.
-
Metastasis Induction: 2 x 105 B16F10 cells were injected intravenously via the tail vein.
-
Treatment: Gomisin A was administered orally at doses ranging from 2 to 50 mg/kg for a specified number of days.
-
Efficacy Evaluation: After a set period, mice were euthanized, and lungs were harvested. The number of metastatic nodules on the lung surface was counted.
Gomisin M2 in Zebrafish Xenograft Model
-
Animal Model: Zebrafish embryos (2 days post-fertilization).
-
Cell Lines: Human triple-negative breast cancer cell lines MDA-MB-231 and HCC1806, stably expressing Green Fluorescent Protein (GFP).
-
Microinjection: Approximately 200-400 GFP-labeled cancer cells were microinjected into the yolk sac of the zebrafish embryos.
-
Treatment: Embryos were incubated in medium containing 10 μM Gomisin M2 for 48 hours.
-
Efficacy Evaluation: The proliferation of cancer cells was monitored and quantified by measuring the fluorescence intensity of the tumor mass at 0, 24, and 48 hours post-injection using a fluorescence microscope.
Signaling Pathways and Mechanisms of Action
The anticancer effects of gomisins are mediated through the modulation of various signaling pathways. The diagrams below, generated using Graphviz, illustrate the known pathways for this compound, A, J, and M2.
Experimental Workflows
The following diagrams illustrate the workflows for the in vivo experiments described in this guide.
Conclusion and Future Directions
While in vivo data on the anticancer effects of this compound is currently lacking, the available information on its mechanism of action and the demonstrated in vivo efficacy of its analogs, Gomisin A and M2, provide a strong rationale for its further investigation. The comparative data presented in this guide suggest that this compound may possess significant anticancer potential. Future in vivo studies, utilizing xenograft models similar to those described for Gomisin A and M2, are warranted to validate its therapeutic efficacy. The detailed protocols and workflow diagrams provided herein offer a practical framework for researchers to embark on such investigations. Elucidating the in vivo anticancer effects of this compound will be a critical step in its potential development as a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Gomisin A ameliorates metastatic melanoma by inhibiting AMPK and ERK/JNK-mediated cell survival and metastatic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Gomisin E's Mechanism of Action: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Gomisin E, a bioactive lignan (B3055560) derived from Schisandra chinensis. Due to the limited specific experimental data available for this compound, its purported mechanisms are cross-validated by comparing them with those of other well-studied Gomisins and Schisandrin B, another lignan from the same plant. This guide presents available quantitative data, detailed experimental protocols for key assays, and visualizations of implicated signaling pathways to support further research and drug development.
Comparative Analysis of Anti-Cancer Mechanisms
Gomisins exert their anti-cancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. These effects are underpinned by the modulation of key signaling pathways that are often dysregulated in cancer.
Table 1: Comparison of IC50 Values of Various Gomisins in Different Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 Value | Reference |
| This compound | - | - | Data not readily available | - |
| Gomisin A | Metastatic Melanoma | Melanoma Cells | 25-100 µM | [1] |
| Gomisin J | Breast Cancer | MCF7 | <10 µg/mL (proliferation), >30 µg/mL (viability) | [2] |
| Breast Cancer | MDA-MB-231 | <10 µg/mL (proliferation), >30 µg/mL (viability) | [2] | |
| Gomisin L1 | Ovarian Cancer | A2780, SKOV3 | Potent cytotoxicity reported | [1] |
| Gomisin N | Liver Cancer | HepG2, HCCLM3 | Reduces cell viability (concentration-dependent) | [3] |
| Schisandrin B | Colon Cancer | HCT116, SW480 | Dose-dependent reduction in viability | [4] |
Key Mechanisms of Action and Signaling Pathways
Induction of Apoptosis
Several Gomisins are potent inducers of apoptosis. This process is critical for eliminating cancerous cells.
-
Gomisin N has been shown to enhance TRAIL-induced apoptosis in HeLa cells by upregulating death receptors 4 and 5 (DR4 and DR5) through a mechanism involving reactive oxygen species (ROS).[5] It also induces apoptosis in liver cancer cells.[3]
-
Gomisin J induces both apoptosis and necroptosis in breast cancer cells.[2]
-
Gomisin L1 triggers apoptosis in ovarian cancer cells by increasing intracellular ROS levels, a process mediated by NADPH oxidase (NOX).[6]
-
Schisandrin B is reported to induce apoptosis in various cancer cell lines, including colon and gallbladder cancer, by activating the unfolded protein response and modulating the expression of apoptosis-related proteins like Bax and Bcl-2.[4][7]
DOT Script for Apoptosis Induction Pathway
Caption: Gomisin-induced apoptosis pathway.
Cell Cycle Arrest
Gomisins can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, preventing them from dividing and growing.
-
Gomisin A , in combination with TNF-α, has been shown to induce G1 cell cycle arrest in HeLa cells.[1]
-
Gomisin N inhibits the growth of human leukemia U937 cells by inducing G1 arrest.[8]
-
Schisandrin B has been reported to cause cell cycle arrest at the G0/G1 or G2/M phase in different cancer cell types.[7]
DOT Script for Cell Cycle Arrest Mechanism
Caption: Gomisin-induced cell cycle arrest.
Modulation of Key Signaling Pathways
The anti-cancer effects of Gomisins are mediated through their interaction with critical intracellular signaling pathways.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Gomisin N has been shown to inhibit the PI3K/Akt pathway in liver cancer cells.[3] Schisandrin B also suppresses this pathway in prostate cancer and glioma cells.[7][9]
-
NF-κB Pathway: A key regulator of inflammation and cell survival, the NF-κB pathway is a target for many natural anti-cancer compounds.[10][11] While direct evidence for this compound is limited, other Gomisins are known to modulate inflammatory responses, suggesting a potential interaction with this pathway.
-
MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. Gomisin N has been shown to affect the MAPK/ERK pathway.[12]
DOT Script for PI3K/Akt Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the mechanisms of action of Gomisins.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.[13][14]
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound or alternative compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
DOT Script for MTT Assay Workflow
Caption: MTT assay experimental workflow.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
-
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[17][18]
-
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compound
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with the test compound.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[19][20][21]
-
Materials:
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the test compound, then lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
While direct experimental data for this compound is not as abundant as for other Gomisins, the available information on related compounds provides a strong basis for cross-validating its potential mechanisms of action. The primary anti-cancer effects of the Gomisin family of compounds involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, including PI3K/Akt and NF-κB. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the therapeutic potential of this compound and other related natural products. Further comparative studies are warranted to elucidate the specific molecular targets and differential effects of individual Gomisins.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A comprehensive review of Schisandrin B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of the Bioactivities of Gomisin Isomers
For Researchers, Scientists, and Drug Development Professionals
Gomisins, a class of dibenzocyclooctadiene lignans (B1203133) isolated from the fruits of Schisandra chinensis, have garnered significant scientific interest for their diverse and potent pharmacological activities.[1][2] These compounds demonstrate a wide range of therapeutic potential, including anti-cancer, anti-inflammatory, neuroprotective, and hepatoprotective effects.[1][3] This guide provides an objective comparison of the bioactivities of various Gomisin isomers, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these promising natural products.
Data Presentation: Comparative Bioactivity
The biological activities of Gomisin isomers have been evaluated across numerous preclinical studies. The following tables summarize the quantitative data to facilitate a direct comparison of their efficacy in key therapeutic areas.
Table 1: Comparative Anti-Cancer Activity of Gomisin Isomers
| Isomer | Cancer Type | Cell Line(s) | Bioactivity | IC50 / Effective Concentration | Reference(s) |
|---|---|---|---|---|---|
| Gomisin A | Metastatic Melanoma | Melanoma Cells | Decreased cell viability | 25-100 µM | [4] |
| Ovarian Cancer | Xenograft (mice) | Enhanced anti-tumor effect of paclitaxel (B517696) | Not specified | [4][5] | |
| Gomisin C | General | - | Promising anticancer effects noted | Not specified | [3] |
| Gomisin G | Colon Cancer | LoVo | Inhibited cell growth | 1-10 µM (3-5 days) | [6] |
| Triple-Negative Breast Cancer (TNBC) | - | Suppressed growth via AKT-cyclin D1 pathway | Not specified | [6] | |
| Gomisin J | Breast Cancer | MCF7, MDA-MB-231 | Suppressed proliferation | <10 µg/mL | [4][7] |
| Breast Cancer | MCF7, MDA-MB-231 | Induced cell death (apoptosis & necroptosis) | >30 µg/mL | [4][7] | |
| Gomisin L1 | Ovarian Cancer | A2780, SKOV3 | Potent cytotoxicity, induced apoptosis | Not specified | [4][8] |
| Leukemia | HL-60 | Mild cytotoxicity | 82.02 µM | [8] | |
| Cervical Cancer | HeLa | Mild cytotoxicity | 166.19 µM | [8] | |
| Gomisin M2 | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, HCC1806 | Strong and selective cytotoxicity | Not specified | [4][9] |
| Gomisin N | Liver Cancer | HepG2, HCCLM3 | Reduced cell viability | 25-100 µM (48 h) | [10] |
| Liver Cancer | HepG2 | Induced anti-proliferative & pro-apoptotic effects | 40-320 µM (24 h) | [10] | |
| Cervical Cancer | HeLa | Enhanced TRAIL-induced apoptosis | 100 µM (30 min) | [10] | |
| Anti-HIV |
| Gomisin G | HIV | - | Anti-HIV activity | EC50 = 0.006 µg/mL |[6] |
Table 2: Comparative Anti-Inflammatory & Antioxidant Activity of Gomisin Isomers
| Isomer | Model System | Bioactivity | IC50 / Effective Concentration | Reference(s) |
|---|---|---|---|---|
| Gomisin A | Stress-Induced Premature Senescence (SIPS) - HDF cells | Inhibited ROS production, reduced pro-inflammatory molecules (COX-2, IL1β, TNF-α) | 1-10 µM (2 days) | [11][12] |
| Gomisin C | FMLP-stimulated rat neutrophils | Inhibited superoxide (B77818) (O2-) formation | IC50 = 21.5 µg/mL | [13] |
| PMA-stimulated rat neutrophils | Inhibited superoxide (O2-) formation | IC50 = 26.9 µg/mL | [13] | |
| Gomisin J | LPS-stimulated Raw 264.7 cells | Reduced nitric oxide (NO) production | Not specified | [14][15] |
| Cerebral Ischemia/Reperfusion (I/R) rat model | Attenuated injury via antioxidant and anti-inflammatory effects | Not specified | [16] | |
| Gomisin M2 | Psoriasis-like skin inflammation model | Alleviated inflammation by inhibiting STAT1 and NF-κB pathways | Not specified | [17][18] |
| Gomisin N | LPS-stimulated Raw 264.7 cells | Reduced NO and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | 2.5-20 µM (1 h) | [10][14] |
| | TNF-α-stimulated Human Periodontal Ligament Cells | Inhibited IL-6, IL-8, CCL2, and CCL20 production | Not specified |[19] |
Table 3: Comparative Neuroprotective & Other Bioactivities of Gomisin Isomers
| Isomer | Bioactivity | Model System | Effect / IC50 | Reference(s) |
|---|---|---|---|---|
| Gomisin A | Inhibition of Voltage-Gated Na+ Current | Pituitary GH3 cells | IC50 = 6.2 µM (peak), 0.73 µM (end-pulse) | [20][21] |
| Inhibition of Voltage-Gated Na+ Current | Pancreatic INS-1 cells | IC50 = 5.9 µM (peak), 0.84 µM (end-pulse) | [20][21] | |
| Gomisin C | Anti-Obesity | 3T3-L1 adipocytes | Suppressed lipid accumulation via JAK2-STAT pathway | [22][23] |
| Gomisin E | NFAT Inhibition | Jurkat cells | IC50 = 4.73 µM | [24] |
| Gomisin G | Muscle Strength Improvement | Disuse muscle atrophic mice | Enhanced mitochondrial biogenesis via Sirt1/PGC-1α pathway | [25][26] |
| Gomisin J | Neuroprotection | t-BHP-induced oxidative damage in HT22 cells | EC50 = 43.3 µM | [27] |
| Gomisin N | Neuroprotection (Anti-Alzheimer's) | AD animal models & SHSY-5Y/APPswe cells | Rescued cognitive impairment via GSK3β/Nrf2 pathway | [28][29] |
| Anti-Obesity | 3T3-L1 adipocytes | Ameliorated lipid accumulation via AMPK pathway | [30][31][32] |
| | Sedative-Hypnotic | Pentobarbital-treated mice | Augmented sleep behaviors via serotonergic & GABAergic systems |[33] |
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the bioactivity of Gomisin isomers.
Caption: Gomisin M2 inhibits inflammation by blocking STAT1 phosphorylation and NF-κB nuclear translocation.[17][34]
Caption: Experimental workflow for quantifying apoptosis using Annexin V-FITC/PI staining.[9]
Caption: Neuroprotective mechanism of Gomisin N in Alzheimer's disease via the GSK3β/Nrf2 signaling pathway.[29]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the study of Gomisin isomers.
1. Cell Viability / Cytotoxicity Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells (e.g., A2780, SKOV3 ovarian cancer cells) in a 96-well plate at a density of approximately 0.8 x 10³ cells per well and incubate for 24 hours.[35]
-
Treatment: Treat the cells with various concentrations of the Gomisin isomer (e.g., 3.12 to 100 µM) and a vehicle control for a specified duration (e.g., 48 hours).[35]
-
MTT Addition: Add 25 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.[35]
-
Formazan (B1609692) Solubilization: Carefully remove the culture medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[35]
-
Data Acquisition: Measure the absorbance of the solution at 540 nm using a microplate spectrophotometer. Cell viability is expressed as a percentage relative to the vehicle-treated control group.[35]
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment & Harvesting: Treat cells with the Gomisin isomer at various concentrations for the desired time. Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).[9]
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the cells by flow cytometry within 1 hour. This allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[9]
3. Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, assessing the activation or expression levels of key signaling molecules.
-
Protein Extraction: Prepare whole-cell lysates from treated and untreated cells using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[34]
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable protein assay, such as the bicinchoninic acid (BCA) assay.[34]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[34]
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with a specific primary antibody (e.g., anti-p-STAT1, anti-NF-κB p65) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
4. Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.
-
Cell Culture and Stimulation: Plate murine macrophages (e.g., Raw 264.7 cells) and allow them to adhere. Pre-treat the cells with various concentrations of Gomisin isomers (e.g., Gomisin J, N, or Schisandrin (B1198587) C) for 1-2 hours.[14]
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response and NO production.[14][15]
-
Sample Collection: Collect the cell culture supernatant for analysis.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Measurement: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.[14]
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Gomisin A modulates aging progress via mitochondrial biogenesis in human diploid fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition by gomisin C (a lignan from Schizandra chinensis) of the respiratory burst of rat neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Gomisin N Decreases Inflammatory Cytokine Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Inhibitory Effectiveness of Gomisin A, a Dibenzocyclooctadiene Lignan Isolated from Schizandra chinensis, on the Amplitude and Gating of Voltage-Gated Na+ Current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Schisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 23. S chisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Gomisin G improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Gomisin N | axonscientific.com [axonscientific.com]
- 29. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Gomisin N from Schisandra chinensis Ameliorates Lipid Accumulation and Induces a Brown Fat-Like Phenotype through AMP-Activated Protein Kinase in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Gomisin N from Schisandra chinensis Ameliorates Lipid Accumulation and Induces a Brown Fat-Like Phenotype through AMP-Activated Protein Kinase in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Gomisin N isolated from Schisandra chinensis augments pentobarbital-induced sleep behaviors through the modification of the serotonergic and GABAergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. benchchem.com [benchchem.com]
- 35. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Synergy: A Comparative Guide to Gomisin E and Chemotherapy in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds with conventional chemotherapy. Gomisin E, a lignan (B3055560) derived from Schisandra chinensis, has garnered interest for its diverse pharmacological activities.[1] This guide provides a comparative analysis of the known synergistic effects of related gomisins with chemotherapy drugs, outlines potential mechanisms of action for this compound, and offers standardized experimental protocols to investigate its synergistic potential.
While direct experimental data on this compound's synergistic effects with chemotherapy is limited, studies on closely related lignans, such as Gomisin A and Gomisin N, provide a strong rationale for its investigation. These compounds have been shown to enhance the efficacy of chemotherapeutic agents through various mechanisms, including the reversal of multidrug resistance (MDR) and modulation of critical signaling pathways.[2][3]
Comparative Analysis of Gomisin Analogs in Chemotherapy
Lignans from Schisandra chinensis, particularly Gomisin A and N, have demonstrated significant potential in overcoming chemotherapy resistance and enhancing the apoptotic effects of anticancer drugs.
Table 1: Synergistic Effects of Gomisin Analogs with Chemotherapeutic Agents
| Gomisin Analog | Chemotherapy Drug | Cancer Type | Observed Synergistic Effect | Key Mechanism of Action | Reference |
|---|---|---|---|---|---|
| Gomisin A | Paclitaxel (B517696) | Ovarian Cancer | Enhanced inhibition of cell proliferation and cell cycle arrest. | Suppression of reactive oxygen species (ROS) and downregulation of cyclin-dependent kinase 4 and cyclin B1.[3][4] | [3][4] |
| Gomisin A | Doxorubicin (B1662922), Vinblastine | P-glycoprotein-overexpressing hepatocellular carcinoma (HepG2-DR) | Reversal of multidrug resistance. | Inhibition of P-glycoprotein (P-gp) efflux pump activity.[5][6] | [5][6] |
| Gomisin N | TRAIL (TNF-related apoptosis-inducing ligand) | Cervical Cancer (HeLa) | Enhanced TRAIL-induced apoptosis. | Upregulation of death receptors DR4 and DR5 via reactive oxygen species (ROS) generation.[7][8] | [7][8] |
| Gomisin N | TNF-α | Cervical Cancer (HeLa) | Enhanced TNF-α-induced apoptosis. | Suppression of NF-κB and EGFR survival pathways.[9] |[9] |
Proposed Mechanisms of Synergistic Action for this compound
Based on the activities of related gomisins and other Schisandra lignans, this compound is hypothesized to synergize with chemotherapy drugs through several key mechanisms. These pathways represent critical targets for overcoming drug resistance and enhancing therapeutic efficacy.
Reversal of Multidrug Resistance (MDR)
A primary mechanism of chemotherapy failure is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively removes cytotoxic drugs from cancer cells.[10] Lignans from Schisandra have been shown to inhibit P-gp activity.[11] Gomisin A, for instance, reverses P-gp-mediated multidrug resistance, thereby increasing the intracellular concentration and efficacy of chemotherapeutic agents like doxorubicin and paclitaxel.[5][11]
Caption: this compound inhibition of P-gp to enhance chemotherapy efficacy.
Potentiation of Apoptosis Signaling Pathways
Apoptosis, or programmed cell death, is a primary goal of chemotherapy.[12] Cancer cells often develop resistance by dysregulating apoptotic pathways. Gomisin N has been shown to sensitize cancer cells to apoptosis induced by TRAIL and TNF-α by upregulating death receptors and inhibiting pro-survival signals like NF-κB.[7][9] this compound may act similarly to lower the threshold for apoptosis induction by chemotherapy.
Caption: this compound modulation of apoptosis signaling pathways.
Inhibition of Drug Metabolism
Certain gomisins are known to inhibit cytochrome P450 enzymes, particularly CYP3A4, which is responsible for the metabolism of many chemotherapy drugs.[13][14] By inhibiting CYP3A4, this compound could increase the bioavailability and prolong the half-life of co-administered chemotherapeutic agents, potentially enhancing their therapeutic effect.
Experimental Protocols for Synergy Assessment
To empirically determine the synergistic potential of this compound with a given chemotherapy drug, a standardized set of in vitro experiments is recommended.
Cell Viability and Synergy Quantification
Objective: To determine the cytotoxic effects of this compound and a selected chemotherapy drug, alone and in combination, and to quantify the nature of their interaction.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., a cell line known to be resistant to the chosen chemotherapy drug) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapy drug in a suitable solvent (e.g., DMSO).
-
Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with a range of concentrations of this compound, the chemotherapy drug, and their combinations at a constant ratio.
-
Viability Assay: After 48-72 hours of incubation, assess cell viability using an MTT or similar colorimetric assay.
-
Data Analysis:
-
Calculate the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
Use the Chou-Talalay method to calculate the Combination Index (CI).
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gomisin A alters substrate interaction and reverses P-glycoprotein-mediated multidrug resistance in HepG2-DR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mskcc.org [mskcc.org]
- 12. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 13. Inhibition of cytochrome P450 3A4 activity by schisandrol A and gomisin A isolated from Fructus Schisandrae chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Time- and NADPH-Dependent Inhibition on CYP3A by Gomisin A and the Pharmacokinetic Interactions between Gomisin A and Cyclophosphamide in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Gomisin E and Schisandrin B
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Gomisin E and Schisandrin B are two prominent dibenzocyclooctadiene lignans (B1203133) isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine. Both compounds have garnered significant interest within the scientific community for their diverse pharmacological activities. This guide provides a detailed head-to-head comparison of this compound and Schisandrin B, focusing on their biochemical properties, mechanisms of action, and therapeutic potential. While direct comparative studies with quantitative data for both compounds under identical experimental conditions are limited, this guide synthesizes the available experimental data to offer an objective evaluation for researchers, scientists, and drug development professionals.
Biochemical and Pharmacological Properties: A Comparative Overview
While both this compound and Schisandrin B are structurally related lignans, they exhibit distinct pharmacological profiles. Schisandrin B is extensively studied for its potent hepatoprotective, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3][4] In contrast, the biological activities of this compound are less characterized, with current research primarily highlighting its role as an inhibitor of the Nuclear Factor of Activated T-cells (NFAT) transcription factor.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Schisandrin B across various biological assays. It is important to note that the data presented is compiled from different studies and may not represent a direct, head-to-head comparison under the same experimental conditions.
Table 1: Hepatoprotective and Anti-inflammatory Activity
| Compound | Biological Activity | Cell Line / Model | Endpoint | IC50 / Effective Concentration |
| Schisandrin B | Hepatoprotection | D-GalN-induced L02 cells | Cell Viability | Pretreatment with 40 µM Schisandrin B significantly protected cells |
| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | - | |
| This compound | Anti-inflammatory | - | - | Data not available |
Table 2: Antioxidant Activity
| Compound | Assay | IC50 / Value |
| Schisandrin B | DPPH Radical Scavenging | - |
| Oxygen Radical Absorbance Capacity (ORAC) | - | |
| This compound | DPPH Radical Scavenging | Data not available |
| Oxygen Radical Absorbance Capacity (ORAC) | Data not available |
Note: Specific IC50 values for the antioxidant activity of Schisandrin B and this compound are not consistently reported in the literature, though their antioxidant properties are widely acknowledged.
Table 3: Neuroprotective and Other Activities
| Compound | Biological Activity | Cell Line / Model | Endpoint | IC50 / Effective Concentration |
| Schisandrin B | Neuroprotection | - | - | - |
| This compound | NFAT Inhibition | - | NFAT-dependent transcription | - |
Key Signaling Pathways
The biological effects of this compound and Schisandrin B are mediated through their modulation of distinct cellular signaling pathways.
Schisandrin B Signaling Pathways
Schisandrin B exerts its multifaceted effects by targeting key pathways involved in cellular stress and inflammation.
Caption: Schisandrin B signaling pathways.
This compound Signaling Pathway
The primary characterized mechanism of action for this compound is the inhibition of the Calcineurin-NFAT signaling pathway.
Caption: this compound signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the assessment of this compound and Schisandrin B.
Experimental Workflow: A General Approach
The following diagram illustrates a general workflow for the preclinical evaluation of natural compounds like this compound and Schisandrin B.
Caption: General experimental workflow.
Hepatoprotective Activity Assay (In Vitro)
Objective: To evaluate the protective effect of a compound against toxin-induced liver cell injury.
Cell Line: Human normal liver cell line (L02).
Methodology:
-
Cell Culture: Culture L02 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed L02 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Schisandrin B) for 24 hours.
-
Induction of Hepatotoxicity: Induce liver cell injury by adding a hepatotoxin, such as D-galactosamine (D-GalN), to the cell culture medium and incubate for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group.
-
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production
Objective: To assess the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator.
Cell Line: Murine macrophage cell line (RAW 264.7).
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.
-
Antioxidant Capacity Assays
Objective: To measure the radical scavenging activity of a compound.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[5][6][7][8][9]
Objective: To determine the oxygen radical absorbance capacity of a compound.
Methodology:
-
Reagent Preparation: Prepare fluorescein (B123965) solution, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution, and a Trolox standard curve.
-
Reaction Mixture: In a black 96-well plate, add the test compound, fluorescein solution, and incubate at 37°C.
-
Initiation of Reaction: Add AAPH solution to initiate the peroxyl radical generation.
-
Fluorescence Measurement: Measure the fluorescence decay kinetically over time using a fluorescence microplate reader (excitation/emission ~485/520 nm).
-
Calculation: Calculate the area under the curve (AUC) for the fluorescence decay. The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard.[10][11][12][13][14]
Neuroprotective Activity Assay (In Vitro)
Objective: To evaluate the protective effect of a compound against neurotoxin-induced cell death.
Cell Line: Human neuroblastoma cell line (SH-SY5Y).
Methodology:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS. For differentiation into a more mature neuronal phenotype, treat the cells with retinoic acid for several days.[15][16]
-
Cell Seeding: Seed the differentiated or undifferentiated SH-SY5Y cells into 96-well plates.[17][18][19]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 24 hours.
-
Induction of Neurotoxicity: Induce neuronal cell death by adding a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or MPP+, to the cell culture medium and incubate for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay): Follow the protocol described in the hepatoprotective activity assay.
Conclusion
This guide provides a comparative analysis of this compound and Schisandrin B, two lignans with significant therapeutic potential. While Schisandrin B has been extensively investigated, revealing a broad spectrum of pharmacological activities, the characterization of this compound is still in its nascent stages, with a primary focus on its NFAT inhibitory function. The lack of direct comparative studies necessitates further research to fully elucidate the relative potencies and therapeutic advantages of each compound. The detailed experimental protocols provided herein offer a robust framework for conducting such comparative studies, which will be crucial for advancing the development of these promising natural products into novel therapeutic agents.
References
- 1. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandrin B exhibits anti-inflammatory activity through modulation of the redox-sensitive transcription factors Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. DPPH Radical Scavenging Assay [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. iomcworld.com [iomcworld.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. mdpi.com [mdpi.com]
- 12. hoelzel-biotech.com [hoelzel-biotech.com]
- 13. Oxygen radical absorbance capacity (ORAC) assay [bio-protocol.org]
- 14. arigobio.com [arigobio.com]
- 15. benchchem.com [benchchem.com]
- 16. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to UPLC and HPLC for the Quantification of Gomisin E
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive compounds is a cornerstone of natural product research and drug development. Gomisin E, a dibenzocyclooctadiene lignan (B3055560) found in Schisandra chinensis, is noted for its potential therapeutic properties, making its precise measurement critical for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for such analyses. However, Ultra-Performance Liquid Chromatography (UPLC), a significant advancement in liquid chromatography, offers notable improvements in speed, resolution, and sensitivity.[1][2][3]
This guide provides an objective comparison of UPLC and HPLC for the quantification of this compound, supported by representative experimental data synthesized from established analytical methodologies.
Principles of Separation: HPLC vs. UPLC
Both HPLC and UPLC operate on the same fundamental principle: separating components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[3] The primary distinction lies in the particle size of the stationary phase and the resulting operating pressures.
-
HPLC (High-Performance Liquid Chromatography) typically uses columns with stationary phase particles of 3–5 µm in diameter and operates at pressures up to 6,000 psi (400 bar).[4]
-
UPLC (Ultra-Performance Liquid Chromatography) employs columns with sub-2 µm particles.[2][4] This smaller particle size dramatically increases column efficiency but requires much higher operating pressures, often exceeding 15,000 psi (1,000 bar), to pump the mobile phase through the densely packed column.[3][5]
This fundamental difference, governed by the van Deemter equation, allows UPLC to deliver faster and more efficient separations.[4]
Experimental Protocols
The following protocols are representative methodologies for the quantification of this compound, derived from common practices in lignan analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is based on typical parameters used for the analysis of lignans (B1203133) in Schisandra extracts.[6][7]
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient elution using Acetonitrile (Solvent A) and Water (Solvent B). A typical gradient might be:
-
0–30 min: 10–50% A
-
30–57 min: 50–85% A
-
57–60 min: 85–100% A[6]
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.
-
Injection Volume: 10–20 µL.[6]
-
Detection: UV detection at 254 nm.[8]
Ultra-Performance Liquid Chromatography (UPLC) Protocol
This method leverages the high-efficiency capabilities of UPLC systems, often coupled with mass spectrometry for enhanced sensitivity, though UV detection is also applicable.[9][10]
-
Chromatographic System: A UPLC system capable of handling high backpressures, equipped with a binary solvent manager, sample manager, column heater, and a PDA (Photodiode Array) detector or a tandem mass spectrometer (MS/MS).
-
Column: UPLC BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).[10]
-
Mobile Phase: A rapid gradient elution using Acetonitrile with 0.1% formic acid (Solvent A) and Water with 0.1% formic acid (Solvent B). A representative gradient would be significantly shorter than HPLC.
-
Flow Rate: 0.3–0.5 mL/min.[10]
-
Column Temperature: 40°C.
-
Injection Volume: 1–5 µL.
-
Detection: PDA detection at 254 nm or MS/MS detection in Multiple Reaction Monitoring (MRM) mode for superior selectivity and sensitivity.[10]
Performance Comparison: UPLC vs. HPLC
The choice between UPLC and HPLC often depends on the specific analytical needs, such as sample throughput, required sensitivity, and complexity of the sample matrix. The following table summarizes the key performance differences based on validation parameters commonly assessed for these methods.[11][12][13]
| Parameter | Typical HPLC Performance | Typical UPLC Performance | Advantage |
| Analysis Time | 20–60 minutes | 2–10 minutes | UPLC [3] |
| Resolution | Good | Excellent, sharper peaks | UPLC [1][2] |
| Sensitivity (LOD/LOQ) | Moderate | High (3-5x increase) | UPLC [1][5] |
| Solvent Consumption | High (e.g., ~30-40 mL/run) | Low (e.g., ~3-5 mL/run) | UPLC [3][4] |
| System Pressure | Low to Moderate (1500–5000 psi) | Very High (8000–18000 psi) | HPLC (Simpler instrumentation) |
| Linearity (r²) | > 0.999 | > 0.999 | Comparable |
| Precision (%RSD) | < 2% | < 1.5% | Comparable/Slightly better for UPLC |
| Accuracy (Recovery) | 95–105% | 97–103% | Comparable |
| Cost | Lower initial investment | Higher initial investment | HPLC [1] |
Mandatory Visualizations
Chromatographic Analysis Workflow
The following diagram illustrates the general workflow for quantifying this compound, highlighting the core differences in the chromatographic step between HPLC and UPLC.
Caption: Workflow comparing HPLC and UPLC for this compound analysis.
Method Validation Parameters
This diagram illustrates the logical relationship between key parameters assessed to ensure a chromatographic method is reliable and fit for purpose.
Caption: Key parameters for validating a chromatographic method.
Conclusion and Recommendations
Both HPLC and UPLC are robust and reliable techniques for the quantification of this compound. The choice of method should be guided by the specific goals of the analysis.
-
HPLC remains a highly valuable and accessible technique, particularly for routine quality control where methods are well-established and the highest throughput is not the primary concern. Its lower initial cost and robustness make it a staple in many laboratories.[14][15]
-
UPLC is the superior choice for applications demanding high throughput, improved sensitivity, and enhanced resolution, such as in metabolic studies, high-volume screening, or the analysis of complex mixtures where co-eluting impurities are a concern.[1][5] The significant reduction in analysis time and solvent consumption can lead to lower long-term operational costs and a more environmentally friendly ("green") analytical practice.[2][5]
For new method development, UPLC offers a clear advantage in performance. However, transferring a validated HPLC method to a UPLC system requires careful re-validation to ensure the results remain consistent and accurate.
References
- 1. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 2. ijcrt.org [ijcrt.org]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurachem.org [eurachem.org]
- 14. Analysis of Schisandra chinensis and Schisandra sphenanthera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography | MDPI [mdpi.com]
Replicating Published Findings on Gomisin E's Effects: A Comparative Guide
This guide provides a comparative analysis of the biological effects of Gomisin E and related lignans (B1203133) isolated from Schisandra chinensis. Due to the limited number of studies focusing specifically on this compound, this document leverages experimental data from research on other structurally similar gomisins to offer a broader context for its potential therapeutic applications. The information is intended for researchers, scientists, and drug development professionals.
While direct research on this compound is not extensive, one study has identified it as an inhibitor of Nuclear Factor of Activated T-cells (NFAT) transcription, with an IC50 of 4.73 μM[1]. The broader family of gomisins has been investigated for various pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects[2][3][4][5]. This guide will compare the known effects of this compound with those of other notable gomisins.
Data Presentation: Comparative Cytotoxicity of Gomisins
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various gomisins across different cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
Table 1: In Vitro Cytotoxicity (IC50) of Gomisin A
| Cell Line | Cancer Type | IC50 Value (µM) | Duration of Treatment (hours) |
| HeLa | Cervical Cancer | Not specified | 72 |
| Melanoma Cells | Metastatic Melanoma | 25-100 | Not specified |
| Data sourced from BenchChem's technical guide on the anti-cancer potential of Gomisin lignans.[3] |
Table 2: In Vitro Cytotoxicity (IC50) of Gomisin J
| Cell Line | Cancer Type | IC50 Value (µg/mL) |
| MCF7 | Breast Cancer | <10 (suppresses proliferation) |
| MDA-MB-231 | Breast Cancer | <10 (suppresses proliferation) |
| Various (13 lines) | Multiple Cancer Types | Strong cytotoxic effect |
| Gomisin J demonstrates potent activity in suppressing the proliferation of breast cancer cells and shows broad cytotoxic effects against various cancer cell lines.[6][7][8] |
Table 3: In Vitro Cytotoxicity (IC50) of Gomisin L1
| Cell Line | Cancer Type | IC50 Value (µM) |
| A2780 | Ovarian Cancer | Potent cytotoxicity |
| SKOV3 | Ovarian Cancer | Potent cytotoxicity |
| Gomisin L1 shows significant cytotoxic activity against human ovarian cancer cell lines.[9] |
Table 4: In Vitro Cytotoxicity (IC50) of Gomisin M2
| Cell Line | Cancer Type | IC50 Value (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~57-60 |
| HCC1806 | Triple-Negative Breast Cancer | ~57-60 |
| MCF10A (non-cancerous) | Normal Breast Epithelium | Low cytotoxicity |
| Gomisin M2 displays strong and selective cytotoxicity against triple-negative breast cancer cell lines with less impact on non-cancerous cells.[3][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature on gomisins are provided below to facilitate the replication of findings.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the non-toxic concentration range of a compound and its cytotoxic effects.[2]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a range of Gomisin concentrations for 24-48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay (Griess Reagent Assay)
This assay measures the production of nitric oxide, a pro-inflammatory mediator.[2]
-
Cell Culture: Seed cells and treat with this compound as described for the cell viability assay.
-
Supernatant Collection: After treatment, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Concentration Calculation: Determine the nitrite (B80452) concentration from a standard curve.
Cytokine Measurement (ELISA)
This protocol quantifies the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2]
-
Sample Collection: Collect cell culture supernatants after treatment.
-
ELISA Procedure: Use commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance and calculate cytokine concentrations based on a standard curve.
Western Blotting
This technique is used to investigate the effect of gomisins on signaling pathways.[2]
-
Cell Lysis: Lyse the cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight, followed by incubation with secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by various gomisins and a general experimental workflow for in vitro studies.
Caption: Signaling pathways modulated by different gomisins in inflammation and cancer.
Caption: General experimental workflow for in vitro neuroinflammation studies.[2]
Comparative Analysis of Gomisin Effects
Anti-Inflammatory Effects
While direct studies on this compound's anti-inflammatory properties are limited, research on other gomisins provides a strong basis for its potential in this area. Gomisins J and N have been shown to reduce the production of nitric oxide and pro-inflammatory cytokines in LPS-stimulated macrophages.[11][12][13] These effects are mediated through the inhibition of the p38 MAPK, ERK1/2, and JNK signaling pathways.[11][12] Gomisin M2 has also demonstrated anti-inflammatory effects in a mouse model of psoriasis-like skin inflammation by inhibiting STAT1 and NF-κB activation.[14][15]
Anti-Cancer Effects
Various gomisins have exhibited significant anti-cancer properties.[3] Gomisin J induces necroptosis in apoptosis-resistant breast cancer cells, suggesting its potential for treating hard-to-treat malignancies.[6][7][8] Gomisin M2 shows selective cytotoxicity against triple-negative breast cancer cell lines and inhibits the Wnt/β-catenin pathway in breast cancer stem cells.[3][10] Gomisin A has been shown to enhance the anti-tumor effect of paclitaxel (B517696) in ovarian cancer models.[3][16] Gomisin N's anti-cancer activity is linked to the modulation of the PI3K/Akt/mTOR pathway in liver cancer.[3]
Neuroprotective Effects
The neuroprotective potential of gomisins is an active area of research. Gomisin J has been shown to attenuate cerebral ischemia/reperfusion injury in rats by exerting anti-apoptotic, anti-inflammatory, and antioxidant effects.[4][17][18] Gomisin N has demonstrated neuroprotective effects in in-vivo and in-vitro models of Alzheimer's disease by targeting GSK3β and activating the Nrf2 signaling pathway.[5] Given that neuroinflammation is a critical factor in neurodegenerative diseases, the anti-inflammatory properties of gomisins suggest a potential role in neuroprotection.[2]
References
- 1. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
Gomisin E vs. Synthetic Analogues: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the naturally occurring lignan (B3055560) Gomisin E and its analogues. Due to a lack of publicly available data on synthetic analogues of this compound, this guide will focus on a comparison with its natural congeners and present a case study on the synthetic analogues of the related compound, Gomisin B, to highlight the potential for therapeutic development.
This compound, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has been identified as an inhibitor of the Nuclear Factor of Activated T-cells (NFAT) transcription, a key regulator of the immune response, with an IC50 of 4.73 μM.[1][2] While research on this compound is limited compared to other lignans (B1203133) in its family, the diverse biological activities of its relatives in areas such as cancer, inflammation, and neuroprotection suggest that this compound and its potential synthetic derivatives are promising areas for further investigation.[1][3][4]
Comparative Biological Activity of Gomisin Lignans
The following tables summarize the available quantitative data for this compound and its naturally occurring analogues, offering a direct comparison of their biological activities across different therapeutic areas.
Table 1: Anticancer Activity of Gomisin Analogues
| Compound | Cell Line | IC50 (μM) | Reference |
| Gomisin A | Non-small cell lung cancer (NSCLC) | - | [5] |
| Gomisin J | Glioma cells | - | [5] |
| Gomisin L1 | Ovarian cancer cells (A2780, SKOV3) | - | [5][6] |
| Gomisin N | Human hepatic carcinoma cells | - | [7] |
Note: Specific IC50 values for Gomisin A and J in the cited cancer cell lines were not provided in the source material.
Table 2: Anti-inflammatory and Neuroprotective Activity of Gomisin Analogues
| Compound | Activity | Model | Key Findings | Reference |
| This compound | NFAT Transcription Inhibition | - | IC50 = 4.73 μM | [1][2] |
| Gomisin A | Anti-inflammatory | LPS-stimulated microglia | Inhibits NF-κB | [4] |
| Gomisin C | Inhibition of Respiratory Burst | Rat neutrophils | IC50 = 21.5 +/- 4.2 µg/ml (FMLP-induced O₂⁻ formation) | [8] |
| Gomisin G | Anti-inflammatory | - | Modulates NF-κB and MAPK pathways | [4] |
| Gomisin J | Anti-inflammatory | - | Inhibits MAPK phosphorylation | [3] |
| Gomisin M2 | Anti-allergic, Anti-inflammatory | Mast cells, Keratinocytes | Inhibits STAT1 and NF-κB activation | [9] |
| Gomisin N | Anti-inflammatory, Neuroprotective | Rat hepatocytes, - | Suppresses iNOS gene expression via C/EBPβ and NF-κB, Activates Nrf2 pathway | [3][10] |
Case Study: Synthetic Analogues of Gomisin B
Signaling Pathways
The biological effects of gomisin lignans are mediated through their interaction with various cellular signaling pathways. The following diagrams illustrate some of the key pathways modulated by these compounds.
Caption: Simplified signaling pathway for this compound's inhibition of NFAT transcription.
Caption: Neuroprotective mechanism of Gomisin N via activation of the Nrf2 pathway.
Caption: General workflow for the synthesis of Gomisin B analogues.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the study of gomisin lignans.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture and Treatment: Culture cells (e.g., macrophages or microglia) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of the test compound.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into signaling pathway activation.
-
Cell Lysis: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the protein band intensities relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
While this compound has a defined inhibitory action on NFAT transcription, the full scope of its biological activities remains an area ripe for exploration. The potent and varied effects of its natural analogues, coupled with the demonstrated success in enhancing the cytotoxicity of Gomisin B through synthetic modification, strongly suggest that this compound is a valuable lead compound for the development of novel therapeutics. Further research into the synthesis and biological evaluation of this compound analogues is warranted to unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition by gomisin C (a lignan from Schizandra chinensis) of the respiratory burst of rat neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Gomisin B analogues as potential cytotoxic agents: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Gomisin E: A Comparative Analysis of In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of Gomisin E, a lignan (B3055560) isolated from Schisandra chinensis. While research specifically on this compound is less extensive than for other members of the gomisin family, this document synthesizes the available data and draws comparisons with related compounds to offer a broader perspective on its potential therapeutic applications.[1][2]
Quantitative Bioactivity Data
The following tables summarize the known quantitative data for this compound and related lignans, facilitating a comparative assessment of their potency.
Table 1: In Vitro Activity of this compound and Related Lignans
| Compound | Target/Assay | Cell Line | Endpoint (IC₅₀) | Reference |
| This compound | NFAT Transcription | Jurkat T-cells | 4.73 µM | [2][3][4] |
| Gomisin A | Ovarian Cancer (in combination with Paclitaxel) | SKOV3, A2780 | 0.04 µM | [1] |
| Gomisin J | Breast Cancer | MCF7, MDA-MB-231 | <10 µg/mL (proliferation) | [1] |
| Gomisin L1 | Ovarian Cancer | A2780 | 21.92 ± 0.73 µM | [1] |
| Gomisin L1 | Ovarian Cancer | SKOV3 | 55.05 ± 4.55 µM | [1] |
| Gomisin N | Liver Cancer | HepG2, HCCLM3 | - | [5] |
Table 2: In Vivo Activity of Related Gomisins
| Compound | Animal Model | Disease/Condition | Key Quantitative Outcomes | Reference |
| Gomisin A | Mouse (Ovarian Cancer Xenograft) | Ovarian Cancer | Enhanced tumor inhibitory effects of paclitaxel (B517696); significant reduction in tumor growth in the combination group. | [1] |
| Gomisin G | Mouse (Disuse Muscle Atrophy) | Muscle Atrophy | Increased muscle mass and strength; decreased expression of muscle atrophic factors. | [1] |
| Gomisin N | Mouse (High-Fat Diet-Induced) | Obesity | Inhibited adipogenesis. | [6] |
| Gomisin M2 | Mouse (Atopic Dermatitis Model) | Atopic Dermatitis | Ameliorated atopic dermatitis-like skin lesions. | [7] |
Signaling Pathways
This compound has been identified as an inhibitor of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[2][3][4] The diagram below illustrates this established mechanism. Given the structural similarities and shared biological activities among gomisins, it is hypothesized that this compound may also modulate other signaling pathways, such as NF-κB and MAPK, which are known to be affected by other gomisins.[8]
This compound inhibits the calcineurin-mediated dephosphorylation of NFAT.
Experimental Workflows and Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments related to the evaluation of this compound's activity.
In Vitro Experimental Workflow
The general workflow for investigating the in vitro activity of this compound involves cell culture, treatment with the compound, and subsequent analysis of cellular responses.
General experimental workflow for in vitro studies of this compound.
Detailed Experimental Protocols
1. NFAT-Luciferase Reporter Assay (In Vitro)
-
Objective: To determine the inhibitory effect of this compound on NFAT transcription.
-
Cell Line: Jurkat T-cells.
-
Methodology:
-
Jurkat T-cells are transiently co-transfected with a firefly luciferase reporter plasmid under the control of an NFAT-responsive promoter and a Renilla luciferase-expressing plasmid for normalization.
-
Following transfection, cells are pre-incubated with varying concentrations of this compound for 1-2 hours.
-
Cells are then stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin to activate the NFAT signaling pathway.
-
After an appropriate incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.
-
The IC₅₀ value is determined by plotting the normalized luciferase activity against the concentration of this compound.[9]
-
2. MTT Assay for Cytotoxicity (In Vitro)
-
Objective: To assess the cytotoxic effects of this compound on a given cell line.
-
Methodology:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with a range of this compound concentrations for a specified period (e.g., 24 hours).
-
After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.[8][10]
-
3. Animal Studies (In Vivo - General Protocol for Gomisins)
-
Objective: To evaluate the in vivo efficacy of a gomisin compound in a disease model.
-
Animal Model: Species and strain are chosen based on the disease model (e.g., BALB/c-Nu mice for xenograft models).[10]
-
Methodology:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.[10]
-
Disease Induction: The disease model is induced (e.g., tumor cell implantation for cancer models, dietary induction for metabolic diseases).[6][10]
-
Drug Administration: The gomisin compound is formulated in a suitable vehicle and administered to the animals via an appropriate route (e.g., oral gavage, intravenous injection). A vehicle control group and often a positive control group are included.[10]
-
Monitoring: Animals are monitored regularly for clinical signs, body weight, and other relevant parameters (e.g., tumor volume).[10]
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tissues/organs of interest are collected for further analysis (e.g., histology, biomarker analysis).[10]
-
Conclusion
This compound demonstrates clear in vitro inhibitory activity against NFAT transcription. While direct in vivo data for this compound is currently lacking, the promising results from studies on related gomisins in various disease models, including cancer, inflammation, and metabolic disorders, suggest that this compound warrants further investigation as a potential therapeutic agent. Future research should focus on conducting in vivo studies to establish a correlation with its in vitro activity and to explore its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gomisin N inhibits adipogenesis and prevents high-fat diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gomisin E Cellular Effects: A Look at Transcriptomics and Signaling Pathways
For Immediate Release
This guide provides a comparative overview of the lignan (B3055560) Gomisin E, focusing on its known biological activities in the context of related compounds. While direct comparative transcriptomic data for this compound is not publicly available as of late 2025, this document summarizes existing research on this compound and its analogs, presents available transcriptomic data for the related compound Gomisin A, and outlines a general methodology for future transcriptomic studies. This information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and Related Lignans
This compound is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant used in traditional medicine.[1][2] Lignans from S. chinensis, including the gomisin family, are recognized for a variety of pharmacological properties such as anti-inflammatory, anticancer, hepatoprotective, and neuroprotective effects.[2][3] While research has been conducted on several gomisins, this compound is primarily noted for its inhibitory effect on the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in the immune response.[1][4][5]
Comparative Biological Activities
Direct comparative studies on the transcriptomic effects of this compound are limited. However, research on related gomisins provides insight into the potential biological impact of this class of compounds.
| Compound | Primary Reported Activity | Cell Line / Model | Key Findings |
| This compound | NFAT Transcription Inhibition | Jurkat T-cells | IC50 of 4.73 μM[1][4] |
| Gomisin A | Hepatoprotective, Anti-cancer | Rat Liver, HeLa Cells | Modulates cell cycle and TGF-β signaling pathways[6]; Induces G1 cell cycle arrest[7] |
| Gomisin N | Anti-obesity, Anti-cancer | Drosophila, Liver Cancer Cells | Affects insulin (B600854) signaling, lipogenesis, and gluconeogenesis[8]; Inhibits PI3K-Akt and regulates mTOR-ULK1 pathways[9] |
| Gomisin J & N | Anti-cancer | HCT116 Cells | Inhibit Wnt/β-catenin signaling pathway[10] |
| Gomisin M2 | Anti-cancer | Breast Cancer Stem Cells | Downregulates the Wnt/β-catenin self-renewal pathway[11] |
Transcriptomic Analysis of Gomisin A-Treated Cells
While specific transcriptomic data for this compound is not available, a study on Gomisin A provides a template for the types of insights such an analysis can offer. In a study on carbon tetrachloride (CCl4)-induced liver damage in rats, microarray analysis was used to investigate the transcriptomic profile following Gomisin A treatment.
The study identified 255 up-regulated genes and 230 down-regulated genes.[6] Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses revealed that many of these genes were related to the cell cycle, focal adhesion, and cell death.[6] Specifically, the liver repair mechanism induced by Gomisin A was strongly associated with increased expression of genes related to the cell cycle and suppression of genes involved in cell death mediated by the TGF-β pathway.[6]
Experimental Protocols
Below is a generalized protocol for a comparative transcriptomic study of cells treated with this compound, based on standard RNA-sequencing methodologies.
Cell Culture and Treatment
-
Cell Line Selection : Choose a suitable cell line based on the biological question (e.g., Jurkat T-cells for immune response, HepG2 for liver-related effects).
-
Culturing : Culture cells in the appropriate medium and conditions until they reach a desired confluency (typically 70-80%).
-
Treatment : Treat cells with this compound at various concentrations (e.g., based on its IC50 value) and a vehicle control (e.g., DMSO) for a specified time period. Include other gomisins as comparative arms if desired.
RNA Extraction and Sequencing
-
RNA Isolation : Harvest cells and extract total RNA using a suitable kit, followed by quality control to assess RNA integrity.
-
Library Preparation : Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing : Sequence the prepared libraries on a next-generation sequencing platform.
Data Analysis
-
Quality Control : Assess the quality of the raw sequencing reads.
-
Read Alignment : Align the high-quality reads to a reference genome.
-
Differential Gene Expression Analysis : Identify genes that are differentially expressed between this compound-treated and control groups.
-
Pathway and Functional Analysis : Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the differentially expressed genes to identify enriched biological processes and signaling pathways.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate a generalized workflow for transcriptomic analysis and a key signaling pathway affected by gomisin compounds.
Caption: A generalized workflow for a transcriptomic study.
Caption: Inhibition of Wnt/β-catenin signaling by Gomisins J and N.
Conclusion
While the direct transcriptomic effects of this compound remain to be elucidated, the available data on related gomisins suggest a rich area for future research. The known inhibitory action of this compound on NFAT transcription, combined with the diverse cellular effects of other gomisins, underscores the potential of this class of compounds in modulating key signaling pathways.[2][4] Further comparative transcriptomic studies are necessary to fully understand the specific molecular mechanisms of this compound and to explore its therapeutic potential.
References
- 1. This compound | The Arabidopsis Gene Expression Database [arexdb.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | NFAT | 72960-21-5 | Invivochem [invivochem.com]
- 6. Transcriptome Analysis of the Effects of Gomisin A on the Recovery of Carbon Tetrachloride-Induced Damage in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dibenzocyclooctadiene lignans, gomisins J and N inhibit the Wnt/β-catenin signaling pathway in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Gomisin E as a Therapeutic Agent for Liver Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gomisin E with other therapeutic alternatives for liver disease, supported by experimental data. It is designed to assist researchers and drug development professionals in evaluating the potential of this compound as a novel therapeutic agent.
Comparative Performance of Therapeutic Agents for Liver Disease
The following table summarizes the quantitative data on the efficacy of Gomisin lignans (B1203133) (compounds isolated from Schisandra chinensis), Silymarin (from milk thistle), and Vitamin E in preclinical models of liver disease. The data is primarily from studies using the carbon tetrachloride (CCl4)-induced liver injury model, a widely accepted experimental paradigm for studying liver fibrosis.
| Therapeutic Agent | Dosage | Model | Key Efficacy Endpoints | Reference |
| Gomisin A | 10 or 30 mg/kg/day (oral) | CCl4-induced liver injury in rats | - Significantly decreased serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels. - Suppressed fibrosis proliferation. - Accelerated repair of liver function and regeneration. | [1] |
| Gomisin D | 50 mg/kg | CCl4-induced liver fibrosis in mice | - Improved liver fibrosis by inhibiting hepatic stellate cell (HSC) activation. - Promoted HSC apoptosis. | [2] |
| Silymarin | 200 mg/kg | CCl4-induced liver fibrosis in rats | - Significantly decreased serum ALT and AST levels. - Reversed the altered expression of alpha-smooth muscle actin (α-SMA), a marker of HSC activation. | [3] |
| Vitamin E | 800 IU/day | Non-alcoholic steatohepatitis (NASH) in non-diabetic adults | - Improved liver histology, including steatosis, lobular inflammation, and hepatocellular ballooning. - No significant improvement in fibrosis score. |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs discussed in this guide, the following diagrams have been generated using Graphviz (DOT language).
References
A Comparative Guide to the Neuroprotective Effects of Gomisins
For Researchers, Scientists, and Drug Development Professionals
Gomisins, a class of dibenzocyclooctadiene lignans (B1203133) isolated from the fruits of Schisandra chinensis, have garnered significant interest for their diverse pharmacological activities, including potent neuroprotective properties.[1][2] These compounds are being investigated as potential therapeutic agents for a range of neurodegenerative diseases and ischemic brain injury.[1][3] This guide provides a comparative analysis of the neuroprotective effects of different gomisins, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective potential of various gomisins has been evaluated in several in vitro and in vivo models. Key quantitative findings are summarized below to facilitate a direct comparison of their effects on neuronal survival, apoptosis, and oxidative stress.
| Gomisin | Model | Neuroprotective Effect | Key Quantitative Data | Reference |
| Gomisin A | t-BHP-induced cytotoxicity in HT22 cells | Inactive against oxidative damage in this model. | Not specified | [4] |
| CCl4-induced toxicity | Showed anti-inflammatory and anti-oxidative properties. | Not specified | [5] | |
| Gomisin G | Disuse muscle atrophy in mice | Improves mitochondrial biogenesis and function via Sirt1/PGC-1α signaling. | Increased mitochondrial DNA content and ATP levels. | [6] |
| Gomisin J | t-BHP-induced oxidative damage in HT22 cells | Significant protective effect against oxidant-induced cellular injury. | EC50 value: 43.3 ± 2.3 µM | [4] |
| Cerebral Ischemia/Reperfusion (I/R) in rats | Reduced neurological scores, cerebral infarction, and brain water content. Attenuated apoptosis and oxidative stress. | Dose-dependently reduced infarct volume and MDA levels. Increased SOD and GSH-Px activities. | [7][8][9] | |
| Gomisin N | Cerebral Ischemia/Reperfusion (MCAO/R) in mice | Reduced cerebral infarct volume and improved neurological function by inhibiting autophagy. | Significantly improved neurological and locomotor function. | [10] |
| Alzheimer's Disease (AD) models (in vivo & in vitro) | Improved learning and memory, reduced Aβ plaque deposition, and increased neuron function by targeting GSK3β and activating the Nrf2 pathway. | Significantly upregulated Nrf2, p-GSK3βSer9/GSK3β, NQO1, and HO-1 proteins. | [11] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. Provided below are detailed methodologies for key experiments commonly used to assess the neuroprotective effects of gomisins.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[12][13]
Protocol:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y, PC12, or HT22) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Expose cells to varying concentrations of the desired gomisin for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., H₂O₂ or glutamate).[12][14]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[12][14]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[12][14]
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Flow Cytometry)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells by using Annexin V to detect phosphatidylserine (B164497) externalization and propidium (B1200493) iodide (PI) to identify cells with compromised membranes.[15][16]
Protocol:
-
Cell Treatment: Culture and treat cells with gomisins as described for the cell viability assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][16]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[15] Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[15]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in neuroprotective signaling pathways (e.g., apoptotic and antioxidant proteins).[12][17]
Protocol:
-
Protein Extraction: Following treatment with gomisins, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[17]
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5-10 minutes. Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.[12][14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a specific primary antibody (e.g., against Bcl-2, Bax, Caspase-3, Nrf2, HO-1) overnight at 4°C.[12][18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-Actin or GAPDH) to normalize protein expression.[12]
Reactive Oxygen Species (ROS) Assay
This assay measures the levels of intracellular ROS using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[19]
Protocol:
-
Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well black plate) and treat with gomisins, followed by an oxidative stressor (e.g., H₂O₂ or UVA/UVB irradiation).[20]
-
Probe Loading: Wash the cells with PBS and incubate them with a fluorescent probe such as 20 µM DCFH-DA for 30 minutes.[19] DCFH-DA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent DCF.
-
Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[19][20]
-
Data Analysis: Quantify the relative fluorescence units (RFU) and compare the ROS levels in gomisin-treated cells to control groups.
Visualizing Mechanisms of Neuroprotection
Understanding the molecular pathways modulated by gomisins is crucial for drug development. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Caption: A typical workflow for assessing gomisin neuroprotective effects in vitro.
References
- 1. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Effectiveness of Gomisin A, a Dibenzocyclooctadiene Lignan Isolated from Schizandra chinensis, on the Amplitude and Gating of Voltage-Gated Na+ Current [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gomisin N attenuated cerebral ischemia-reperfusion injury through inhibition of autophagy by activating the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Gomisin E in a Laboratory Setting
Recommended Disposal Protocol
Given the absence of specific regulatory information, Gomisin E should be handled as a chemical waste product. The following step-by-step procedure is recommended for its disposal:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), as chemical waste.
-
Segregate this compound waste from other waste streams. Do not mix it with non-hazardous trash or other chemical waste unless compatibility is confirmed.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste.
-
The container should be made of a material compatible with the solvents used to dissolve this compound.
-
The label should clearly state "this compound Waste" and include the primary solvent(s) if applicable.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow all institutional guidelines for hazardous waste storage.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with all available information on this compound, including its chemical name, structure, and any known properties. While Safety Data Sheets for related compounds like Gomisin C and Gomisin D suggest they are not classified as hazardous, this should be verified with the disposal company.[3]
-
-
Documentation:
-
Maintain a log of the accumulated this compound waste, noting the quantities and dates of addition to the waste container.
-
Retain all documentation related to the final disposal of the waste as required by your institution and local regulations.
-
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.[1][4]
| Property | Value |
| Molecular Formula | C28H34O9 |
| Molecular Weight | 514.6 g/mol |
| IUPAC Name | (11R,12R,15R,24S,25S)-12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.0³,⁷.0⁸,²².0¹⁶,²¹]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one |
| CAS Number | 72960-21-5 |
| XLogP3 | 4.7 |
Experimental Protocols
Detailed experimental protocols for the isolation and biological activity assays of this compound can be found in specialized scientific literature. One key biological activity of this compound is the inhibition of Nuclear Factor of Activated T-cells (NFAT) transcription, with a reported IC50 of 4.73 μM.[2] Researchers should refer to primary research articles for specific methodologies.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Gomisin E
Disclaimer: No specific Safety Data Sheet (SDS) for Gomisin E was found during the literature search. The following guidance is based on safety protocols for closely related dibenzocyclooctadiene lignans (B1203133) and general best practices for handling chemical compounds in a laboratory setting. It is imperative for researchers to consult the specific SDS for this compound upon acquisition and to adhere to their institution's safety protocols. A formal risk assessment by a qualified safety professional should be conducted before handling this compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure a safe laboratory environment and proper management of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[2][3] | Protects eyes from dust and potential splashes. Must be tested and certified according to EN 166.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, neoprene, or butyl rubber).[3][4] | Provides a barrier against skin contact. Gloves must be inspected prior to use and disposed of properly after handling.[3][4] |
| Body Protection | A long-sleeved lab coat is the minimum requirement. For larger quantities or potential splashing, chemical-resistant coveralls or an apron should be worn.[3] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Use a full-face particle respirator with appropriate cartridges (e.g., type N99 (US) or type P2 (EN 143)) as a backup to engineering controls.[3] | Essential when handling the powder form outside of a certified chemical fume hood to prevent inhalation. |
| Foot Protection | Sturdy, closed-toe shoes.[3] | Mandatory in a laboratory setting to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Pre-Handling Operations: Storage and Preparation
-
Acquisition and Verification: Upon receipt, verify that the container is sealed and undamaged. Obtain the specific Safety Data Sheet (SDS) from the supplier.[3]
-
Storage: Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[4] Recommended storage temperatures are typically -20°C for long-term storage of the powder and -80°C for solutions in solvent.[5][6]
-
Work Area Preparation: Designate a specific, well-ventilated area for handling, preferably within a certified chemical fume hood.[3][4][7]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[3]
2. Handling Procedures
-
Weighing: When weighing the solid form of this compound, perform the task within a chemical fume hood to minimize the risk of inhalation.[7]
-
Dissolving: If dissolving in a solvent, add the solvent to the weighed this compound slowly to prevent splashing.[7]
-
Experimental Conduct: Carry out all experimental procedures involving this compound within the designated handling area.[7]
3. Post-Handling Procedures
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.[7]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Contaminated PPE should be disposed of as hazardous waste.[7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing all tasks and removing PPE.[4][7]
Disposal Plan
Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste, including unused this compound powder, contaminated consumables (e.g., weigh boats, pipette tips), and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7][8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not dispose of this compound solutions down the drain.[4][7][8]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with federal, state, and local regulations.[4][7] The primary method for the disposal of hazardous organic waste is incineration by a licensed vendor.[8]
Experimental Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
